Schiarisanrin B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H26O8 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] acetate |
InChI |
InChI=1S/C24H26O8/c1-11-6-14-7-16(27-4)21(28-5)23(26)24(14)9-29-22-18(24)15(8-17-20(22)31-10-30-17)19(12(11)2)32-13(3)25/h7-8,11-12,19H,6,9-10H2,1-5H3/t11-,12-,19-,24+/m1/s1 |
InChI Key |
AYMKCFZZJXCHQJ-RRKJVJHVSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=O)[C@@]23COC4=C3C(=CC5=C4OCO5)[C@@H]([C@@H]1C)OC(=O)C)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=O)C23COC4=C3C(=CC5=C4OCO5)C(C1C)OC(=O)C)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Schiarisanrin B: A Multifaceted Inhibitor of Cancer Cell Proliferation and Survival
An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Schiarisanrin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanisms of Action
This compound combats cancer through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby inhibiting the uncontrolled proliferation of cancer cells. It also demonstrates the ability to impede cell migration and invasion, critical processes in tumor metastasis. These effects are orchestrated through the modulation of a complex network of intracellular signaling pathways.
Induction of Apoptosis
This compound triggers apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. A key mechanism involves the induction of endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR). This is often mediated by the upregulation of C/EBP homologous protein (CHOP), a key transcription factor in ER stress-mediated apoptosis[1][2][3].
The apoptotic cascade initiated by this compound is further characterized by:
-
Alteration of Mitochondrial Membrane Potential: A decrease in the mitochondrial membrane potential (ΔΨm) is a critical event in the intrinsic apoptotic pathway. Studies have shown that this compound treatment leads to a significant loss of ΔΨm in a dose-dependent manner[4].
-
Modulation of Apoptosis-Related Proteins: this compound effectively regulates the expression of key proteins in the apoptotic machinery. It upregulates the expression of pro-apoptotic proteins such as Bax and downregulates the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio which favors apoptosis. This is followed by the activation of caspase cascades, evidenced by the increased expression of cleaved caspase-3 and cleaved caspase-9, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP)[4][5].
Cell Cycle Arrest
This compound effectively halts the progression of the cell cycle, primarily at the G0/G1 phase, in a variety of cancer cells[1][3][4]. This arrest prevents cancer cells from entering the S phase (DNA synthesis) and subsequently the M phase (mitosis), thereby inhibiting their proliferation. This is achieved by downregulating the expression of key cell cycle regulatory proteins, including Cyclin D1 and cyclin-dependent kinases (CDKs) such as CDK4 and CDK6[4][5].
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) at 48h | Reference |
| HCCC-9810 | Cholangiocarcinoma | 40 ± 1.6 | [4] |
| RBE | Cholangiocarcinoma | 70 ± 2.6 | [4] |
| HCT116 | Colon Cancer | Most sensitive | [1] |
| HT29 | Colon Cancer | Sensitive | [1] |
| SW620 | Colon Cancer | Sensitive | [1] |
| Caco-2 | Colon Cancer | Not statistically significant | [1] |
| 143B | Osteosarcoma | Not specified | [6] |
| MG63 | Osteosarcoma | Not specified | [6] |
| Saos2 | Osteosarcoma | Not specified | [6] |
| U2OS | Osteosarcoma | Not specified | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | [7] |
| BT-549 | Triple-Negative Breast Cancer | Not specified | [7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | [7] |
| Cell Line | Treatment Condition | Percentage of Apoptotic Cells (Early + Late) | Reference |
| HCCC-9810 | Control (0 µM Sch B) | 9.9% | [4] |
| HCCC-9810 | 20 µM Sch B for 48h | Not specified | [4] |
| HCCC-9810 | 40 µM Sch B for 48h | Not specified | [4] |
| HCCC-9810 | 80 µM Sch B for 48h | 66.8% | [4] |
| RBE | Control (0 µM Sch B) | 10.6% | [4] |
| RBE | 20 µM Sch B for 48h | Not specified | [4] |
| RBE | 40 µM Sch B for 48h | Not specified | [4] |
| RBE | 80 µM Sch B for 48h | 71.1% | [4] |
| HCT116 | Increasing concentrations of Sch B for 48h | Dose-dependent increase | [1] |
| Cell Line | Treatment Condition | Cell Cycle Phase Distribution (G0/G1) | Reference |
| HCCC-9810 | Control (0 µM Sch B) | 82.94% | [4] |
| HCCC-9810 | 80 µM Sch B for 48h | 95.75% | [4] |
| RBE | Control (0 µM Sch B) | 81.9% | [4] |
| RBE | 80 µM Sch B for 48h | 96.62% | [4] |
| HCT116 | Sch B treatment | Accumulation in G0/G1 phase | [1] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting multiple critical signaling pathways that regulate cell growth, survival, and metastasis.
CHOP-Mediated Apoptosis Pathway
Caption: this compound induces ER stress, leading to the UPR and CHOP upregulation, ultimately triggering apoptosis.
PI3K/Akt/mTOR Signaling Pathway
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and increased apoptosis.
STAT3 Signaling Pathway
Caption: this compound suppresses STAT3 phosphorylation and nuclear translocation, inhibiting the expression of survival and proliferation genes.
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound's anti-cancer effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HCCC-9810, RBE) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cancer cells with different concentrations of this compound (e.g., 0, 20, 40, 80 µM) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, and Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (PI Staining)
-
Cell Treatment: Treat cancer cells with various concentrations of this compound for 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL). Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, Cyclin D1, p-STAT3, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the protein expression levels relative to a loading control (e.g., β-actin).
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., HCCC-9810) into the flank of athymic nude mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, randomly assign the mice to control and treatment groups. Administer this compound (e.g., by intraperitoneal injection) at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
This compound demonstrates significant potential as a multi-targeted anti-cancer agent. Its ability to induce apoptosis and cell cycle arrest, coupled with its inhibitory effects on key oncogenic signaling pathways, provides a strong rationale for its further investigation and development as a novel therapeutic for a range of malignancies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising natural compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | A comprehensive review of Schisandrin B’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Schisandrin B inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandrin B inhibits the proliferation of human lung adenocarcinoma A549 cells by inducing cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisandrin B suppresses osteosarcoma lung metastasis in vivo by inhibiting the activation of the Wnt/β‑catenin and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Schisandra chinensis Lignans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandra chinensis, a woody vine native to Northern and Northeastern China, has a long-standing history in traditional medicine, where its berries are prized for their wide array of therapeutic properties. Modern phytochemical research has identified lignans as the primary bioactive constituents responsible for these effects. This technical guide provides an in-depth exploration of the biological activities of Schisandra chinensis lignans, with a focus on their antioxidant, anti-inflammatory, hepatoprotective, neuroprotective, and anticancer properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data, and visual representations of key signaling pathways.
Lignans from Schisandra chinensis, particularly dibenzocyclooctadiene lignans such as schisandrin, schisandrin B, schisandrin C, and gomisin A, have demonstrated a broad spectrum of pharmacological activities.[1] These compounds are characterized by a unique dibenzocyclooctadiene skeleton, and their biological efficacy is attributed to their complex chemical structures.[1] This guide synthesizes current scientific findings to provide a detailed understanding of their mechanisms of action and therapeutic potential.
Antioxidant Activity
Lignans from Schisandra chinensis are potent antioxidants that can mitigate oxidative stress through various mechanisms, including the direct scavenging of free radicals and the enhancement of endogenous antioxidant defense systems.[2]
Quantitative Data on Antioxidant Activity
The antioxidant capacity of Schisandra chinensis lignans has been quantified using various assays. The following table summarizes the IC50 values of extracts and individual lignans in different antioxidant assays.
| Compound/Extract | Assay | IC50 Value | Reference |
| S. chinensis Ethanol Extract | DPPH Radical Scavenging | 49.67 ± 15.63 µg/mL | [3] |
| S. sphenanthera Ethanol Extract | DPPH Radical Scavenging | 37.94 ± 7.57 µg/mL | [3] |
| S. chinensis Ethanol Extract | ABTS Radical Scavenging | 37.94 ± 7.57 µg/mL | [3] |
| S. sphenanthera Ethanol Extract | ABTS Radical Scavenging | 11.83 ± 4.09 µg/mL | [3] |
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
The CAA assay is a cell-based method that measures the ability of antioxidants to inhibit the oxidation of a fluorescent probe within cells, providing a more biologically relevant assessment of antioxidant activity.[4][5]
Materials:
-
Human hepatocarcinoma HepG2 cells
-
Sterile black, clear-bottom 96-well microplates
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) as a peroxyl radical initiator
-
Quercetin (as a standard)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will achieve 90-100% confluence after 24 hours (e.g., 60,000 cells per well).
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with the test lignans or quercetin standards at various concentrations for 1 hour.
-
Probe Loading: Add DCFH-DA solution to each well and incubate for 1 hour.
-
Induction of Oxidative Stress: Add ABAP solution to each well to induce peroxyl radical formation.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.[6]
-
Data Analysis: Calculate the CAA value as the percentage of inhibition of fluorescence in the presence of the antioxidant compound compared to the control (cells treated with only ABAP).
Logical Workflow for CAA Assay
Caption: Workflow of the Cellular Antioxidant Activity (CAA) Assay.
Anti-inflammatory Activity
Several lignans from Schisandra chinensis have demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[7]
Quantitative Data on Anti-inflammatory Activity
The following table presents the IC50 values of specific lignans for their inhibitory effects on inflammatory mediators.
| Lignan | Target/Assay | Cell Line | IC50 Value (µM) | Reference |
| Pregomisin | SARS-CoV-2 3CLpro | - | 3.07 ± 0.38 | [8] |
| meso-Dihydroguaiaretic acid | SARS-CoV-2 3CLpro | - | 4.12 ± 0.38 | [8] |
| Nordihydroguaiaretic acid | SARS-CoV-2 3CLpro | - | 6.06 ± 0.62 | [8] |
| Pregomisin | SARS-CoV-2 PLpro | - | 5.23 ± 0.33 | [8] |
| meso-Dihydroguaiaretic acid | SARS-CoV-2 PLpro | - | 4.24 ± 0.46 | [8] |
| Nordihydroguaiaretic acid | SARS-CoV-2 PLpro | - | 16.28 ± 0.54 | [8] |
Experimental Protocol: In Vitro Anti-inflammatory Assay using LPS-stimulated Macrophages
This protocol details the procedure for evaluating the anti-inflammatory effects of Schisandra lignans on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test lignans dissolved in DMSO
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
MTT reagent for cell viability assay
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test lignans for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A negative control group (no LPS) and a vehicle control group (LPS + DMSO) should be included.
-
Measurement of Inflammatory Mediators:
-
Cell Viability: Assess the cytotoxicity of the lignans using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.
Signaling Pathway: Gomisin A Inhibition of the NF-κB/MAPKs Pathway
Gomisin A has been shown to exert its anti-inflammatory effects by inhibiting the TLR4-mediated NF-κB and MAPKs signaling pathways in microglia.[10]
Caption: Gomisin A inhibits LPS-induced inflammation via the TLR4/NF-κB/MAPKs pathway.
Hepatoprotective Activity
Schisandrin B is one of the most studied lignans for its potent hepatoprotective effects, primarily attributed to its antioxidant properties and its ability to modulate cellular defense mechanisms.[11][12]
Experimental Protocol: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model
This in vivo model is widely used to evaluate the hepatoprotective potential of compounds against chemically induced liver injury.[1][13]
Animals:
-
Male Sprague-Dawley rats or BALB/c mice.
Materials:
-
Carbon tetrachloride (CCl4)
-
Olive oil (as a vehicle)
-
Test compound (e.g., Schisandrin B)
-
Kits for measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST)
-
Histological stains (Hematoxylin and Eosin)
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into several groups: a normal control group, a CCl4 model group, a positive control group (e.g., silymarin), and treatment groups receiving different doses of the test lignan.
-
Treatment: Administer the test lignan or vehicle orally for a specified period (e.g., 7 days).
-
Induction of Hepatotoxicity: On the last day of treatment, administer a single intraperitoneal injection of CCl4 (e.g., 1 mL/kg, diluted in olive oil) to all groups except the normal control group, which receives only olive oil.[13]
-
Sample Collection: 24 hours after CCl4 administration, collect blood samples via cardiac puncture for serum analysis. Euthanize the animals and collect liver tissues.[1]
-
Biochemical Analysis: Measure the serum levels of ALT and AST to assess liver function.
-
Histopathological Examination: Fix a portion of the liver tissue in 10% formalin, embed in paraffin, section, and stain with H&E to observe liver morphology and signs of necrosis and inflammation.[1]
Signaling Pathway: Hepatoprotective Mechanism of Schisandrin B
Schisandrin B enhances the mitochondrial glutathione antioxidant status and induces heat shock proteins (HSPs), which collectively protect against oxidative stress-induced liver damage.[11]
Caption: Schisandrin B's dual mechanism of hepatoprotection.
Anticancer Activity
Certain Schisandra lignans, such as Schisandrin C, have been shown to possess anticancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines.
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic effects of Schisandrin C on different human cancer cell lines.
| Lignan | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| Schisandrin C | Bel-7402 (Hepatocellular Carcinoma) | MTT | 81.58 ± 1.06 | Not in retrieved data |
| Schisandrin C | KB-3-1 (Nasopharyngeal Carcinoma) | MTT | 108.00 ± 1.13 | Not in retrieved data |
| Schisandrin C | Bcap37 (Breast Cancer) | MTT | 136.97 ± 1.53 | Not in retrieved data |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
Test lignan (e.g., Schisandrin C)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the test lignan for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.
Signaling Pathway: Schisandrin C-Induced Apoptosis
Schisandrin C induces apoptosis in human leukemia U937 cells through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[14]
Caption: Intrinsic apoptosis pathway induced by Schisandrin C.
Conclusion
The lignans from Schisandra chinensis represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, including antioxidant, anti-inflammatory, hepatoprotective, and anticancer effects, are supported by a growing body of scientific evidence. This technical guide has provided a comprehensive overview of these activities, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. Further research and development of these natural compounds could lead to the discovery of novel therapeutic agents for a range of human diseases. The information presented herein is intended to facilitate and inspire future investigations into the promising pharmacological landscape of Schisandra chinensis lignans.
References
- 1. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zen-bio.com [zen-bio.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects of diarylbutane lignans from Schisandra chinensis fruit on SARS-CoV-2 3CLpro and PLpro and their in vitro anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gomisin A modulates aging progress via mitochondrial biogenesis in human diploid fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The crucial antioxidant action of schisandrin B in protecting against carbon tetrachloride hepatotoxicity in mice: a comparative study with butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Schisandrin B attenuates acetaminophen-induced hepatic injury through heat-shock protein 27 and 70 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of G1 arrest and apoptosis by schisandrin C isolated from Schizandra chinensis Baill in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Schiarisanrin B: A Technical Guide to its Antioxidant and Anti-inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiarisanrin B, a lignan isolated from the fruit of Schisandra chinensis, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular pathways through which this compound exerts its therapeutic effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent for a range of inflammatory and oxidative stress-related diseases. This document summarizes key quantitative data, details experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative data on the antioxidant and anti-inflammatory effects of this compound, compiled from various in vitro and in vivo studies.
Table 1: Antioxidant Activity of this compound
| Assay Type | Model System | Outcome Measure | IC50 / Effect | Reference |
| DPPH Radical Scavenging | Cell-free | Radical scavenging | Data not explicitly available for this compound in provided results. | N/A |
| Oxidative Stress Model | Forced swimming-induced mice | Malondialdehyde (MDA) levels | Reduced MDA levels | [1] |
| Oxidative Stress Model | Forced swimming-induced mice | Superoxide Dismutase (SOD) activity | Increased SOD activity | [1] |
| Oxidative Stress Model | Forced swimming-induced mice | Glutathione (GSH) levels | Increased GSH levels | [1] |
Table 2: Anti-inflammatory Activity of this compound
| Model System | Inflammatory Stimulus | Measured Mediator | Concentration of this compound | % Inhibition / Fold Change | Reference |
| Rat Chondrocytes | IL-1β | MMP3, MMP13, IL-6, iNOS | Concentration-dependent | Decreased expression | [2][3] |
| Rat Chondrocytes | IL-1β | Collagen II, Aggrecan, Sox9 | 50 μM | Reversed downregulation | [3] |
| Mouse Model of Asthma | Ovalbumin (OVA) | Inflammatory cell infiltration | 15, 30, 60 mg/kg | Significantly reduced | [4] |
| Mouse Model of Asthma | Ovalbumin (OVA) | IgE levels | 15, 30, 60 mg/kg | Reduced levels | [4] |
| DSS-induced Colitis in Mice | Dextran Sulfate Sodium (DSS) | TNF-α, IL-1β, INF-γ, IL-6 | 10, 40, 100 mg/kg | Significantly reduced | [5] |
| LPS-induced Microglia | Lipopolysaccharide (LPS) | NO, TNF-α, PGE2, IL-1β, IL-6 | Not specified | Significantly downregulated | [6] |
Core Signaling Pathways
This compound modulates several key signaling pathways to exert its antioxidant and anti-inflammatory effects. The primary pathways identified are the NF-κB, Nrf2/HO-1, and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Effects of Schisandrin B on LPS-Stimulated BV2 Microglia via Activating PPAR-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schizandrin A Inhibits Microglia-Mediated Neuroninflammation through Inhibiting TRAF6-NF-κB and Jak2-Stat3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Neuroprotective Effects of Schisandrin B In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin B (Sch B) is a prominent bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis.[1][2][3] This plant has a long history in traditional Chinese medicine for treating a variety of ailments, including those related to the central nervous system like insomnia and amnesia.[3][4] Modern pharmacological studies have substantiated these traditional uses, revealing Schisandrin B's potent biological activities, including antioxidant, anti-inflammatory, and specific neuroprotective properties.[4][5]
In vitro studies using various neuronal cell models have become crucial in elucidating the mechanisms behind Schisandrin B's ability to protect neurons from damage. These studies consistently demonstrate that Schisandrin B confers significant protection against insults relevant to neurodegenerative diseases, such as oxidative stress, apoptosis, neuroinflammation, and mitochondrial dysfunction.[5][6] Its multifaceted approach, targeting multiple signaling pathways simultaneously, makes it a promising candidate for further investigation in the development of novel neurotherapeutics.[5]
This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of Schisandrin B. It summarizes key quantitative data, details common experimental protocols, and visualizes the critical molecular pathways involved, offering a foundational resource for professionals in neuroscience research and drug development.
Core Mechanisms of Neuroprotection
Schisandrin B exerts its neuroprotective effects through a multi-target approach, primarily by mitigating oxidative stress, inhibiting apoptosis, reducing neuroinflammation, and preserving mitochondrial function.
Attenuation of Oxidative Stress
Oxidative stress is a key pathogenic factor in many neurodegenerative diseases.[1][2] Schisandrin B has been shown to be a powerful antioxidant in various neuronal models. Its primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[7][8][9][10]
Upon exposure to oxidative stressors, Schisandrin B facilitates the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[7][8] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the upregulation of crucial protective enzymes such as superoxide dismutase (SOD), glutathione (GSH), and thioredoxin.[7][11][12] The resulting effects are a significant reduction in reactive oxygen species (ROS), malondialdehyde (MDA), and lactate dehydrogenase (LDH) release, thereby protecting neurons from oxidative damage.[5][6][7][8]
Table 1: Quantitative Effects of Schisandrin B on Oxidative Stress Markers In Vitro
| Cell Model | Inducing Agent | Sch B Concentration | Biomarker | Result | Reference |
|---|---|---|---|---|---|
| PC12 Cells | Not specified | 10 µM | LDH Release | Reduced | [6] |
| PC12 Cells | Not specified | 10 µM | MDA Release | Reduced | [6] |
| PC12 Cells | Not specified | 10 µM | ROS Release | Reduced | [6] |
| PC12 Cells | Not specified | 10 µM | SOD Level | Significantly Increased | [6] |
| Amygdala (mice) | Forced Swimming | Not specified | MDA Levels | Reduced | [7][8] |
| Amygdala (mice) | Forced Swimming | Not specified | ROS Production | Reduced | [7][8] |
| Amygdala (mice) | Forced Swimming | Not specified | SOD & GSH | Significantly Increased | [7][8] |
| SH-SY5Y Cells | 6-OHDA | Not specified | Cell Survival | Increased | [9] |
| HT22 Cells | H₂O₂ | Not specified | ROS Generation | Inhibited |[13] |
Inhibition of Apoptotic Pathways
Apoptosis, or programmed cell death, is a tightly regulated process that, when dysregulated, contributes to neuronal loss in neurodegenerative conditions.[14] Schisandrin B confers neuroprotection by directly intervening in the apoptotic cascade. One key mechanism is the activation of the pro-survival Phosphatidylinositol-3 Kinase (PI3K)/Akt signaling pathway.[6] Activated Akt phosphorylates and inactivates several pro-apoptotic proteins, thereby promoting cell survival.
Furthermore, Schisandrin B modulates the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins. It increases the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[6][15] This shift increases the Bcl-2/Bax ratio, which prevents the permeabilization of the mitochondrial outer membrane, reduces the release of cytochrome c, and subsequently inhibits the activation of executioner caspases like caspase-3 and caspase-9.[1][6][16]
Table 2: Quantitative Effects of Schisandrin B on Apoptotic Markers In Vitro
| Cell Model | Inducing Agent | Sch B Concentration | Biomarker | Result | Reference |
|---|---|---|---|---|---|
| PC12 Cells | Oxidative Stress | 10 µM | Apoptosis | Markedly Inhibited | [6] |
| PC12 Cells | Oxidative Stress | 10 µM | Bcl-2/Bax Ratio | Increased | [6] |
| Cortical Neurons | Aβ (1-42) | Not specified | Caspase-9 Activity | Decreased | [16] |
| Cortical Neurons | Aβ (1-42) | Not specified | Caspase-3 Activity | Decreased | [16] |
| L02 Cells | D-GalN | 1-40 µM | Apoptotic Rate | Significantly Reversed | [15] |
| L02 Cells | D-GalN | 1-40 µM | Bax Expression | Reduced | [15] |
| L02 Cells | D-GalN | 1-40 µM | Bcl-2 Expression | Increased | [15] |
| HT22 Cells | H₂O₂ | Not specified | Apoptosis | Inhibited by 22.817% |[13] |
Modulation of Neuroinflammation
Neuroinflammation, often mediated by activated microglia, is a critical component of neurodegeneration. Schisandrin B exhibits significant anti-neuroinflammatory properties by suppressing microglial activation and the subsequent production of pro-inflammatory mediators.[17] It effectively downregulates the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2).[3][5][17]
The molecular mechanism for this effect involves the inhibition of key inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4)-dependent MyD88/IKK/NF-κB pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, and ERK).[1][2][17][18] By preventing the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB, as well as inhibiting the phosphorylation of MAPK proteins, Schisandrin B effectively halts the transcriptional activation of numerous pro-inflammatory genes.[1][17]
Table 3: Quantitative Effects of Schisandrin B on Neuroinflammatory Markers In Vitro
| Cell Model | Inducing Agent | Sch B Concentration | Biomarker | Result | Reference |
|---|---|---|---|---|---|
| Microglia | LPS | Not specified | NO, TNF-α, PGE₂, IL-1β, IL-6 | Significantly Downregulated | [17] |
| Microglia | LPS | Not specified | ROS Production | Inhibited | [17] |
| Microglia | LPS | Not specified | NADPH Oxidase Activity | Inhibited | [17] |
| HL-1 Cells | Angiotensin II | Not specified | IL-1β, TNF-α, IL-6 | Significantly Reduced | [19] |
| Rat Cerebrum | Ischemia | Not specified | TNF-α, IL-1β | Inhibited Protein Expression |[5] |
Preservation of Mitochondrial Integrity and Function
Mitochondrial dysfunction is a central element in neuronal cell death. Schisandrin B protects neurons by maintaining mitochondrial health and energy metabolism.[20][21] Studies show that it alleviates the loss of mitochondrial membrane potential (MMP), a critical early event in apoptosis.[20][21] It also restricts the opening of the mitochondrial permeability transition pore (mPTP) and the subsequent release of cytochrome c.[20][21][22]
Furthermore, Schisandrin B enhances mitochondrial energy metabolism by increasing ATP production.[13][20] A recent study identified that Schisandrin B's protective effects are mediated, in part, by upregulating Sirtuin 3 (Sirt3), a key mitochondrial deacetylase that regulates mitochondrial function and antioxidant responses.[13] By preserving mitochondrial integrity and function, Schisandrin B ensures a steady energy supply and prevents the activation of mitochondria-dependent apoptotic pathways.
Table 4: Quantitative Effects of Schisandrin B on Mitochondrial Function In Vitro
| Cell Model | Inducing Agent | Sch B Concentration | Biomarker | Result | Reference |
|---|---|---|---|---|---|
| Primary Hippocampal Neurons | Aβ₁₋₄₂ Oligomer | 2 µg/mL | Mitochondrial Membrane Potential | Significantly Alleviated Loss | [20][21] |
| Primary Hippocampal Neurons | Aβ₁₋₄₂ Oligomer | 2 µg/mL | Cytochrome c Oxidase Activity | Alleviated Impairment | [20][21] |
| Primary Hippocampal Neurons | Aβ₁₋₄₂ Oligomer | 2 µg/mL | mPTP Opening & Cytochrome c Release | Highly Restricted | [20][21] |
| Primary Hippocampal Neurons | Aβ₁₋₄₂ Oligomer | 2 µg/mL | ATP Production | Alterations Demonstrating Relief | [20][21] |
| HT22 Cells | H₂O₂ | Not specified | ATP Production | Increased by 53.411% | [13] |
| HT22 Cells | H₂O₂ | Not specified | Sirt3 Protein Expression | Upregulated |[13] |
Experimental Protocols and Workflows
Standardized in vitro assays are essential for evaluating the neuroprotective potential of compounds like Schisandrin B.[23] Below are generalized protocols for key experiments cited in the literature.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y cells, rat pheochromocytoma PC12 cells, and mouse hippocampal HT22 cells are commonly used.[9][13][23] Primary neuronal cultures from rat hippocampus or cortex are also employed for more physiologically relevant models.[20]
-
Culture Conditions: Cells are typically maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Schisandrin B Treatment: Sch B is dissolved in DMSO to create a stock solution and then diluted in culture medium to final concentrations, which typically range from 1 µM to 40 µM.[6][15] Cells are usually pre-treated with Sch B for 1 to 2 hours before the addition of a neurotoxic agent.[6]
Induction of Neurotoxicity
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) is added to the culture medium to model oxidative damage relevant to Parkinson's disease.[9][13]
-
Amyloid-β Toxicity: Oligomerized Amyloid-β (Aβ) peptides (e.g., Aβ₁₋₄₂ or Aβ₂₅₋₃₅) are used to simulate the neurotoxic environment of Alzheimer's disease.[20][21][24]
-
Neuroinflammation: Lipopolysaccharide (LPS) is used to stimulate microglia or co-cultures to induce an inflammatory response.[17]
-
Excitotoxicity/Ischemia: Oxygen-glucose deprivation/reperfusion (OGD/R) models are used to mimic ischemic stroke conditions.[25]
Key Experimental Assays
-
Cell Viability Assay:
-
Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay is performed. After treatment, the reagent is added to each well and incubated for 1-4 hours. The resulting formazan product is dissolved, and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage of the control group.[26]
-
-
Measurement of Oxidative Stress:
-
ROS Detection: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are incubated with DCFH-DA, and the fluorescence intensity is measured by a fluorescence microplate reader or flow cytometry.
-
MDA and Antioxidant Enzymes: Cell lysates are collected, and the levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) are quantified using commercially available colorimetric assay kits according to the manufacturer's instructions.[15]
-
-
Apoptosis Assays:
-
Flow Cytometry: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic cells.
-
Western Blot: Protein expression levels of Bcl-2, Bax, and cleaved caspase-3 are determined. Cells are lysed, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with specific primary antibodies followed by HRP-conjugated secondary antibodies. Bands are visualized using an ECL detection system.[15]
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Protocol: Total RNA is extracted from cells, and cDNA is synthesized via reverse transcription. qRT-PCR is then performed using SYBR Green master mix and gene-specific primers for targets like Bax, Bcl-2, TNF-α, IL-1β, etc. Gene expression is normalized to a housekeeping gene (e.g., GAPDH), and relative quantification is calculated using the 2-ΔΔCt method.[15]
-
Conclusion and Future Directions
The collective in vitro evidence strongly supports the neuroprotective potential of Schisandrin B. Its ability to concurrently target multiple pathological pathways—oxidative stress, apoptosis, neuroinflammation, and mitochondrial dysfunction—positions it as a highly promising therapeutic candidate. The activation of the Nrf2 antioxidant pathway and the inhibition of the NF-κB inflammatory pathway appear to be central to its mechanism of action.
The data summarized in this guide provide a robust foundation for researchers and drug developers. Future in vitro work could explore these effects in more complex models, such as 3D organoids or microfluidic "organ-on-a-chip" systems, to better mimic the intricate environment of the human brain.[27] While these in vitro findings are compelling, they must be further validated through rigorous preclinical in vivo studies and eventually, clinical trials, to fully realize the therapeutic potential of Schisandrin B for debilitating neurodegenerative diseases.[5]
References
- 1. Schisandrin B Ameliorates ICV-Infused Amyloid β Induced Oxidative Stress and Neuronal Dysfunction through Inhibiting RAGE/NF-κB/MAPK and Up-Regulating HSP/Beclin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandrin B Ameliorates ICV-Infused Amyloid β Induced Oxidative Stress and Neuronal Dysfunction through Inhibiting RAGE/NF-κB/MAPK and Up-Regulating HSP/Beclin Expression | PLOS One [journals.plos.org]
- 3. Neuroprotective effects of Schisandrin B against transient focal cerebral ischemia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico Analysis, Anticonvulsant Activity, and Toxicity Evaluation of Schisandrin B in Zebrafish Larvae and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisandrin B protects PC12 cells against oxidative stress of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schisandrin B alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Schisandrin B shows neuroprotective effect in 6-OHDA-induced Parkinson's disease via inhibiting the negative modulation of miR-34a on Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Schisandrin B induces an Nrf2-mediated thioredoxin expression and suppresses the activation of inflammasome in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Schisandrin A regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Schisandrin B Improves Mitochondrial Function and Inhibits HT22 Cell Apoptosis by Regulating Sirt3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 15. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Schisandrin B attenuates the inflammatory response, oxidative stress and apoptosis induced by traumatic spinal cord injury via inhibition of p53 signaling in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Schisandrin B exerts anti-neuroinflammatory activity by inhibiting the Toll-like receptor 4-dependent MyD88/IKK/NF-κB signaling pathway in lipopolysaccharide-induced microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Schisandrin B suppresses TGFβ1 signaling by inhibiting Smad2/3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo and in vitro investigations of schisandrin B against angiotensin II induced ferroptosis and atrial fibrosis by regulation of the SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Schisandrin Restores the Amyloid β-Induced Impairments on Mitochondrial Function, Energy Metabolism, Biogenesis, and Dynamics in Rat Primary Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. karger.com [karger.com]
- 22. Schisandrin B decreases the sensitivity of mitochondria to calcium ion-induced permeability transition and protects against carbon tetrachloride toxicity in mouse livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 24. Schisandrin A Alleviates Inflammation and Oxidative Stress in Aβ25-35-Induced Alzheimer’s Disease in Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Schizandrin Protects against OGD/R-Induced Neuronal Injury by Suppressing Autophagy: Involvement of the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Schisandrin B Induced ROS-Mediated Autophagy and Th1/Th2 Imbalance via Selenoproteins in Hepa1-6 Cells [frontiersin.org]
- 27. Frontiers | Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders [frontiersin.org]
The Cardioprotective Properties of Schisandrin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Schisandrin B, a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising natural compound with significant cardioprotective effects. Extensive research has demonstrated its ability to mitigate a range of cardiac pathologies, including myocardial infarction, cardiac hypertrophy, fibrosis, and drug-induced cardiotoxicity. This technical guide provides an in-depth overview of the pharmacological activities of Schisandrin B, focusing on its molecular mechanisms, experimental evidence, and relevant signaling pathways.
Mechanisms of Cardioprotection
Schisandrin B exerts its cardioprotective effects through a multi-targeted approach, primarily by modulating oxidative stress, inflammation, apoptosis, and cellular signaling pathways crucial to cardiac health.
1.1. Attenuation of Oxidative Stress: Schisandrin B is a potent antioxidant.[1] It has been shown to enhance the myocardial glutathione antioxidant status, reducing the depletion of reduced glutathione and inhibiting the suppression of glutathione-dependent antioxidant enzymes during ischemia-reperfusion (I/R) injury.[2] The compound can also scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.[1] Interestingly, the cardioprotective antioxidant response may be mediated by an initial pro-oxidant effect, where ROS produced from the cytochrome P-450-catalyzed metabolism of Schisandrin B triggers the upregulation of antioxidant defenses like glutathione and heat shock proteins in cardiomyocytes.[3][4]
1.2. Anti-inflammatory Effects: Chronic inflammation is a key driver of cardiac remodeling and failure. Schisandrin B has been demonstrated to possess strong anti-inflammatory properties.[5] It can suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][7] In the context of diabetic cardiomyopathy, Schisandrin B directly binds to and inhibits Myeloid differentiation primary response 88 (MyD88), a critical adaptor protein in Toll-like receptor signaling, thereby reducing MyD88-dependent inflammation.[8]
1.3. Inhibition of Apoptosis: Cardiomyocyte apoptosis, or programmed cell death, is a central event in the pathogenesis of various heart diseases. Schisandrin B effectively inhibits apoptosis in cardiomyocytes subjected to various insults, including doxorubicin toxicity, hypoxia/reoxygenation, and pressure overload.[5][9][10] It achieves this by modulating the expression of key apoptotic proteins, such as reducing the Bax/Bcl-2 ratio and inhibiting the activation of caspases.[9][11]
1.4. Modulation of Cardiac Remodeling: Schisandrin B has been shown to attenuate pathological cardiac remodeling, which involves hypertrophy and fibrosis. In a mouse model of pressure overload-induced cardiac hypertrophy, Schisandrin B treatment reduced the cardiomyocyte cross-sectional area and myocardial fibrosis.[12] It also improves cardiac function in mice after myocardial infarction by reducing infarct size and inhibiting myocardial fibrosis.[13][14]
Key Signaling Pathways Modulated by Schisandrin B
The cardioprotective effects of Schisandrin B are mediated through its interaction with several critical intracellular signaling pathways.
2.1. SIRT1/PI3K/Akt Pathway: In the context of angiotensin II (Ang II)-induced cardiac fibrosis, Schisandrin B upregulates Sirtuin 1 (SIRT1) expression.[6] This, in turn, inhibits the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) signaling pathway, leading to a reduction in fibroblast proliferation and differentiation, and decreased expression of fibrotic markers.[6]
2.2. MAPK/p53 Signaling Pathway: Doxorubicin-induced cardiotoxicity is a significant clinical challenge. Schisandrin B protects against this by inhibiting the mitogen-activated protein kinase (MAPK) and p53 signaling pathways.[5][15] It suppresses the phosphorylation of p38 MAPK and p53, thereby reducing DNA damage, oxidative stress, and apoptosis in cardiomyocytes.[5]
2.3. JAK2/STAT3 Signaling Pathway: In a model of norepinephrine-induced myocardial hypertrophy, Schisandrin B was found to inhibit the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[9] By downregulating the expression of JAK2 and STAT3, Schisandrin B reduces cardiomyocyte apoptosis and hypertrophy.[9]
2.4. Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Schisandrin B has been shown to activate the Nrf2 signaling pathway, leading to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7][16] This activation helps to counteract oxidative stress in various cardiac injury models.
2.5. MyD88-Dependent Inflammatory Pathway: Schisandrin B directly targets the MyD88 protein, a key adaptor in Toll-like receptor signaling, to suppress inflammation in diabetic cardiomyopathy.[8] By inhibiting MyD88 activation, Schisandrin B reduces the expression of inflammatory genes in high-glucose-challenged cardiomyocytes.[8]
Quantitative Data on the Cardioprotective Effects of Schisandrin B
The following tables summarize the quantitative data from various studies, highlighting the efficacy of Schisandrin B in different models of cardiac disease.
Table 1: In Vivo Efficacy of Schisandrin B in Animal Models of Cardiac Disease
| Model | Species | Schisandrin B Dose | Duration | Key Findings | Reference |
| Angiotensin II-induced Cardiac Fibrosis | Mice | Not Specified | 28 days | Improved echocardiographic parameters (increased EF and FS, decreased LVESd, LVEDd, and LVPWth). Reduced serum levels of cTnI, cTnT, ANP, and BNP. Decreased expression of α-SMA, TGF-β1, collagen I, and collagen III. | [6] |
| Doxorubicin-induced Cardiotoxicity | Mice | Not Specified | 5 days | Improved left ventricular performance (increased FS, decreased LVDd). Attenuated increases in lipid peroxidation, nitrotyrosine formation, and metalloproteinase activation. Suppressed expression of phospho-p38 MAPK and phospho-p53. | [5][15] |
| Myocardial Infarction | Mice | 80 mg/kg/day | 3 weeks | Increased survival rate (85% vs 55% in vehicle). Improved cardiac function (increased LVEF and LVFS, decreased LVESd and LVEDd). Reduced infarct size and myocardial fibrosis. | [13][14] |
| Pressure Overload-induced Cardiac Hypertrophy | Mice | 80 mg/kg/d | 4 weeks | Improved cardiac function. Reduced myocardial cell cross-sectional area and fibrosis. Decreased expression of cardiac hypertrophy and fibrosis markers. | [12] |
| Diabetic Cardiomyopathy (Type 1 & 2) | Mice | Not Specified | Not Specified | Protected heart function and reduced myocardial injuries. Decreased secretion of inflammatory cytokines. | [8] |
| Pirarubicin-induced Cardiotoxicity | Rats | Not Specified | 8 weeks | Alleviated cardiotoxicity manifestations. Exhibited strong antioxidant and anti-apoptotic abilities. | [11] |
| Myocardial Ischemia-Reperfusion | Rats | 60 mg/kg | 15 days | Reduced myocardial infarct size (62.8±11.2% vs. 84.5±4.1% in I/R). Decreased plasma cTn-T and CK-MB levels. | [17] |
| Acute Ethanol-induced Cardiac Injury | Mice | Not Specified | 3 days | Improved cardiac function. Inhibited autophagy and subsequent apoptosis. | [18] |
Table 2: In Vitro Efficacy of Schisandrin B in Cardiomyocyte Models
| Cell Line | Insult | Schisandrin B Concentration | Key Findings | Reference |
| Rat Cardiac Fibroblasts | Angiotensin II (1 μM) | 20 μM | Inhibited cell migration. Increased SIRT1 expression and decreased TGF-β1, α-SMA, collagen I, and collagen III expression. | [6] |
| H9c2 Cardiomyocytes | Norepinephrine (10-6 mol/L) | 10 μg/mL | Increased cell survival rate and decreased apoptosis rate. Reduced BAX/Bcl-2 ratio and increased mitochondrial membrane potential. | [9] |
| H9c2 Cardiomyocytes | Hypoxia | 5-20 µM | Prevented hypoxia-induced inflammation and cell apoptosis. | [13] |
| H9c2 and Primary Cardiomyocytes | High Glucose (33 mM) | 2.5, 5, 10 µM | Prevented hypertrophic and fibrotic responses. Suppressed HG-induced inflammation. | [8] |
| H9c2 Cardiomyocytes | Hypoxia/Reoxygenation | Not Specified | Protected against apoptosis. Decreased sensitivity to Ca2+-induced mitochondrial permeability transition and increased mitochondrial membrane potential. | [10] |
| H9c2 Myoblasts | Ethanol | Not Specified | Inhibited autophagy and subsequent apoptosis. | [18] |
| H9c2 cells | Angiotensin II | Not Specified | Prevented hypertrophy and fibrosis by inhibiting the MAPK signaling pathway. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols cited in the literature.
4.1. Animal Models
-
Angiotensin II-induced Cardiac Fibrosis: Male C57BL/6 mice (8-10 weeks old) were subcutaneously infused with Ang II (2.0 mg/kg/day) for 28 days.[6]
-
Doxorubicin-induced Cardiotoxicity: Mice received a single intraperitoneal (IP) injection of Doxorubicin (20 mg/kg).[5][15]
-
Myocardial Infarction: Myocardial infarction was induced in mice by permanent ligation of the left anterior descending (LAD) coronary artery.[13][14]
-
Pressure Overload-induced Cardiac Hypertrophy: Male C57BL/6J mice underwent transverse aortic constriction (TAC) to induce pressure overload.[12]
-
Myocardial Ischemia-Reperfusion: Rats were subjected to 30 minutes of left anterior descending coronary artery occlusion followed by 2 hours of reperfusion.[17]
-
Acute Ethanol-induced Cardiac Injury: Wild-type C57BL/6 mice were intraperitoneally injected with ethanol (3 g/kg/day) for 3 consecutive days.[18]
4.2. Cell Culture and Treatments
-
Isolation of Rat Cardiac Fibroblasts: Ventricles from newborn SD rats were minced, digested, and cultured in DMEM with 10% FBS.[6]
-
Cell Lines: H9c2 rat cardiomyoblasts are a commonly used cell line.[3][8][12][13]
-
Treatments:
-
Angiotensin II: Rat cardiac fibroblasts were treated with 1 μM Ang II for 48 hours.[6]
-
Norepinephrine: Cardiomyocytes were induced with 10-6 mol/L NE.[9]
-
Hypoxia: H9c2 cells were subjected to hypoxia by flushing a chamber with 5% CO2 and 95% N2 for 3 hours.[13]
-
High Glucose: H9c2 cells and primary cardiomyocytes were exposed to 33 mM glucose.[8]
-
4.3. Key Analytical Techniques
-
Echocardiography: Used to assess cardiac function in vivo, measuring parameters such as ejection fraction (EF), fractional shortening (FS), left ventricular end-systolic and end-diastolic diameters (LVESd, LVEDd).[6][13]
-
Histological Analysis: Heart tissues were stained with Hematoxylin and Eosin (H&E) for morphology and Masson's trichrome for fibrosis.[12][13]
-
Western Blotting: Used to quantify the protein expression levels of key signaling molecules (e.g., SIRT1, p-Akt, p-p38, Nrf2) and markers of hypertrophy and fibrosis (e.g., α-SMA, collagen I).[6][12]
-
RT-qPCR: Used to measure the mRNA expression levels of genes of interest.[6]
-
Cell Viability Assays (e.g., MTT): To assess the effect of Schisandrin B on cell survival.[6]
-
Apoptosis Detection (e.g., TUNEL assay): To quantify the number of apoptotic cells in heart tissue and cultured cardiomyocytes.[5]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Schisandrin B and a general experimental workflow.
Caption: Overview of signaling pathways modulated by Schisandrin B for cardioprotection.
Caption: General experimental workflow for investigating Schisandrin B's cardioprotective effects.
Conclusion
Schisandrin B demonstrates significant potential as a therapeutic agent for the prevention and treatment of a variety of cardiovascular diseases. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and anti-apoptotic properties, is mediated through the modulation of several key signaling pathways. The quantitative data from both in vivo and in vitro studies provide robust evidence for its efficacy. Further research, including well-designed clinical trials, is warranted to translate these promising preclinical findings into novel therapies for patients with heart disease. This technical guide serves as a comprehensive resource for researchers and drug development professionals to facilitate further investigation into the cardioprotective properties of Schisandrin B.
References
- 1. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandrin B protects against myocardial ischemia-reperfusion injury by enhancing myocardial glutathione antioxidant status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P-450-catalyzed reactive oxygen species production mediates the (–)schisandrin B-induced glutathione and heat shock responses in H9c2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandrin B-induced glutathione antioxidant response and cardioprotection are mediated by reactive oxidant species production in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisandrin B Prevents Doxorubicin Induced Cardiac Dysfunction by Modulation of DNA Damage, Oxidative Stress and Inflammation through Inhibition of MAPK/p53 Signaling | PLOS One [journals.plos.org]
- 6. Schisandrin B regulates the SIRT1/PI3K/Akt signaling pathway to ameliorate Ang II-infused cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schizandrin B attenuates hypoxia/reoxygenation injury in H9c2 cells by activating the AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schisandrin B Attenuates Diabetic Cardiomyopathy by Targeting MyD88 and Inhibiting MyD88‐Dependent Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schisandrin Protects against Norepinephrine-Induced Myocardial Hypertrophic Injury by Inhibiting the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Schisandrin B stereoisomers protect against hypoxia/reoxygenation-induced apoptosis and inhibit associated changes in Ca2+-induced mitochondrial permeability transition and mitochondrial membrane potential in H9c2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schisandrin B Antagonizes Cardiotoxicity Induced by Pirarubicin by Inhibiting Mitochondrial Permeability Transition Pore (mPTP) Opening and Decreasing Cardiomyocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Schisandrin B attenuates pressure overload-induced cardiac remodeling in mice by inhibiting the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beneficial Effects of Schisandrin B on the Cardiac Function in Mice Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beneficial Effects of Schisandrin B on the Cardiac Function in Mice Model of Myocardial Infarction | PLOS One [journals.plos.org]
- 15. Schisandrin B Prevents Doxorubicin Induced Cardiac Dysfunction by Modulation of DNA Damage, Oxidative Stress and Inflammation through Inhibition of MAPK/p53 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potential Targets of Natural Products for Improving Cardiac Ischemic Injury: The Role of Nrf2 Signaling Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Schisandrin B Protects against Acute Ethanol-Induced Cardiac Injury by Downregulating Autophagy via the NOX4/ROS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antitumor Potential of Schisandrin B in Colon Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin B (Sch B), a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including its anticancer properties.[1][2][3][4] Emerging evidence highlights its potential as a therapeutic agent against colon cancer, one of the most prevalent and lethal malignancies worldwide.[1][3][5] This technical guide synthesizes the current understanding of Schisandrin B's antitumor effects on colon cancer, focusing on its molecular mechanisms, summarizing key quantitative data, and detailing relevant experimental protocols.
Efficacy of Schisandrin B in Colon Cancer Models
Schisandrin B has demonstrated significant inhibitory effects on the proliferation of human colon cancer cell lines and has shown to suppress tumor growth in vivo.[1][2][5]
In Vitro Cytotoxicity
The cytotoxic effects of Schisandrin B have been evaluated across a panel of human colorectal cancer (CRC) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Notably, Schisandrin B exhibits a concentration-dependent inhibitory effect on the viability of various CRC cell lines, while showing less significant effects on normal human colon cells.[2][6]
| Cell Line | Description | IC50 (µM) after 24h | IC50 (µM) after 48h |
| HCT116 | Colorectal Carcinoma | 75[7][8] | Present in multiple sources[2][6][9] |
| HT29 | Colorectal Adenocarcinoma | Data not available | Present in multiple sources[2][6][9] |
| SW480 | Colorectal Adenocarcinoma | Data not available | Present in multiple sources[2][6][9] |
| SW620 | Colorectal Adenocarcinoma, metastatic site | Data not available | Present in multiple sources[2][6][9] |
| Caco-2 | Colorectal Adenocarcinoma | No significant effect[2][6] | No significant effect[2][6] |
| LS174T | Colorectal Adenocarcinoma | Data not available | Present in multiple sources[2][9] |
| CCD 841 CoN | Normal Colon Epithelial Cells | Not statistically significant[2][6] | Not statistically significant[2][6] |
In Vivo Tumor Suppression
In a mouse xenograft model, Schisandrin B treatment led to a reduction in colon tumor growth, underscoring its potential therapeutic efficacy in a living organism.[1][2][3][4][5][10]
Molecular Mechanisms of Action
Schisandrin B exerts its antitumor effects through multiple mechanisms, primarily by inducing apoptosis and cell cycle arrest. Two key signaling pathways have been identified to be modulated by Schisandrin B in colon cancer cells.
Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis via CHOP Signaling
A primary mechanism of Schisandrin B-induced cell death in colon cancer is the activation of the unfolded protein response (UPR) and subsequent ER stress.[2][11] Schisandrin B upregulates the expression of C/EBP homologous protein (CHOP), a key transcription factor in ER stress-mediated apoptosis.[1][2][5][6][11] The activation of CHOP signaling leads to an increase in the expression of pro-apoptotic proteins such as BAX and Caspase-3, ultimately culminating in programmed cell death.[6] Knockdown of CHOP has been shown to alleviate the cytotoxic effects of Schisandrin B, confirming the critical role of this pathway.[2][3][4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 5. Schisandrin B Suppresses Colon Cancer Growth by Inducing Cell Cycle Arrest and Apoptosis: Molecular Mechanism and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Schisandrin B exerts anti-colorectal cancer effect through CXCL2/ERK/DUSP11 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. portal.research.lu.se [portal.research.lu.se]
- 11. biorxiv.org [biorxiv.org]
Schisandrin B and the Induction of Apoptosis Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisandrin B (Sch B), a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including potent antitumor effects. A primary mechanism underlying its anticancer properties is the induction of apoptosis, or programmed cell death, in a variety of cancer cell types. This technical guide provides an in-depth overview of the signaling pathways modulated by Schisandrin B to trigger apoptosis, supported by quantitative data and detailed experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.
Introduction to Schisandrin B-Induced Apoptosis
Apoptosis is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Schisandrin B has been shown to selectively induce apoptosis in cancer cells, making it a promising candidate for novel anticancer therapies.[1][2] Its pro-apoptotic effects are mediated through a complex interplay of signaling cascades that converge on the activation of caspases, the executioners of apoptosis. The primary pathways implicated in Schisandrin B-induced apoptosis include the intrinsic (mitochondrial) pathway, modulation of key survival signaling such as PI3K/Akt and Wnt/β-catenin, and the induction of cellular stress responses like the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[3][4][5]
Core Signaling Pathways in Schisandrin B-Induced Apoptosis
Schisandrin B orchestrates a multi-pronged attack on cancer cell survival by targeting several critical signaling nodes.
The Intrinsic (Mitochondrial) Apoptosis Pathway
The mitochondrial pathway is a central mechanism through which Schisandrin B exerts its pro-apoptotic effects.[3] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[6] Schisandrin B treatment has been shown to disrupt the balance between these proteins, favoring a pro-apoptotic state.[1][3]
Specifically, Schisandrin B upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[3][7][8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a critical event in the intrinsic pathway.[3] MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apoptotic protease activating factor 1 (Apaf-1), leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.[3] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving a broad spectrum of cellular substrates, including poly (ADP-ribose) polymerase (PARP).[3][7]
Figure 1: Intrinsic apoptosis pathway induced by Schisandrin B.
Modulation of PI3K/Akt and Wnt/β-catenin Survival Pathways
The PI3K/Akt and Wnt/β-catenin signaling pathways are critical for cell survival, proliferation, and resistance to apoptosis. Schisandrin B has been demonstrated to inhibit these pro-survival pathways in various cancer models.[5][9][10]
Inhibition of the PI3K/Akt pathway by Schisandrin B leads to decreased phosphorylation and activation of Akt, a serine/threonine kinase that promotes cell survival by phosphorylating and inactivating several pro-apoptotic targets.[1][11][12] By suppressing Akt activity, Schisandrin B effectively removes this pro-survival brake, thereby sensitizing cancer cells to apoptosis.[5][13]
Similarly, Schisandrin B has been shown to suppress the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers.[5][10] This inhibition prevents the nuclear translocation of β-catenin and subsequent transcription of target genes involved in cell proliferation and survival.[14]
Figure 2: Inhibition of PI3K/Akt and Wnt/β-catenin pathways.
Induction of Oxidative and Endoplasmic Reticulum Stress
Schisandrin B can induce the production of reactive oxygen species (ROS) in cancer cells.[15][16][17] While low levels of ROS can promote cell proliferation, excessive ROS accumulation leads to oxidative stress and cellular damage, ultimately triggering apoptosis.[15] The increase in ROS can contribute to the disruption of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[15]
Furthermore, Schisandrin B has been found to induce endoplasmic reticulum (ER) stress.[4][18] This leads to the unfolded protein response (UPR), a cellular stress response aimed at restoring ER homeostasis. However, under prolonged or severe ER stress, the UPR can switch to a pro-apoptotic signaling cascade. A key player in this process is the transcription factor C/EBP homologous protein (CHOP), which is upregulated by Schisandrin B.[4][19] CHOP promotes apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins.[19]
Figure 3: ROS and ER stress-mediated apoptosis by Schisandrin B.
Quantitative Data on Schisandrin B-Induced Apoptosis
The pro-apoptotic effects of Schisandrin B have been quantified in numerous studies across various cancer cell lines. The following tables summarize key quantitative data.
Table 1: IC50 Values of Schisandrin B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HCT116 | Colon Cancer | ~25-50 | 48 | [18] |
| HCCC-9810 | Cholangiocarcinoma | ~40 | 48 | [3] |
| RBE | Cholangiocarcinoma | ~40 | 48 | [3] |
| GBC-SD | Gallbladder Cancer | Not specified | Not specified | [7] |
| NOZ | Gallbladder Cancer | Not specified | Not specified | [7] |
| A375 | Melanoma | ~40-60 | Not specified | [14] |
| B16 | Melanoma | ~40-60 | Not specified | [14] |
Table 2: Modulation of Apoptosis-Related Protein Expression by Schisandrin B
| Cell Line | Protein | Change in Expression | Treatment Conditions | Reference |
| HCCC-9810 | Bcl-2 | Decreased | 20-80 µM Sch B for 48h | [3] |
| HCCC-9810 | Bax | Increased | 20-80 µM Sch B for 48h | [3] |
| HCCC-9810 | Cleaved Caspase-9 | Increased | 20-80 µM Sch B for 48h | [3] |
| HCCC-9810 | Cleaved Caspase-3 | Increased | 20-80 µM Sch B for 48h | [3] |
| HCCC-9810 | Cleaved PARP | Increased | 20-80 µM Sch B for 48h | [3] |
| RBE | Bcl-2 | Decreased | 20-80 µM Sch B for 48h | [3] |
| RBE | Bax | Increased | 20-80 µM Sch B for 48h | [3] |
| RBE | Cleaved Caspase-9 | Increased | 20-80 µM Sch B for 48h | [3] |
| RBE | Cleaved Caspase-3 | Increased | 20-80 µM Sch B for 48h | [3] |
| RBE | Cleaved PARP | Increased | 20-80 µM Sch B for 48h | [3] |
| HCT116 | BAX/BCL-2 Ratio | Increased | 25-50 µM Sch B for 48h | [18] |
| HCT116 | Cleaved Caspase-3 | Increased | 25-50 µM Sch B for 48h | [18] |
| GBC-SD | Bcl-2 | Downregulated | Not specified | [7] |
| GBC-SD | Bax | Upregulated | Not specified | [7] |
| GBC-SD | Cleaved Caspase-9 | Upregulated | Not specified | [7] |
| GBC-SD | Cleaved Caspase-3 | Upregulated | Not specified | [7] |
| GBC-SD | Cleaved PARP | Upregulated | Not specified | [7] |
| NOZ | Bcl-2 | Downregulated | Not specified | [7] |
| NOZ | Bax | Upregulated | Not specified | [7] |
| NOZ | Cleaved Caspase-9 | Upregulated | Not specified | [7] |
| NOZ | Cleaved Caspase-3 | Upregulated | Not specified | [7] |
| NOZ | Cleaved PARP | Upregulated | Not specified | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on Schisandrin B-induced apoptosis.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Schisandrin B on cancer cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Schisandrin B (e.g., 0, 10, 20, 40, 80 µM) for different time points (e.g., 24, 48, 72 hours).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after Schisandrin B treatment.
Protocol:
-
Treat cells with the desired concentrations of Schisandrin B for the specified time.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.[3]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[3]
-
Incubate the cells in the dark for 15 minutes at room temperature.[3]
-
Add 400 µL of 1X binding buffer to each tube.[3]
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Figure 4: Experimental workflow for apoptosis detection.
Western Blot Analysis
Objective: To determine the expression levels of apoptosis-related proteins.
Protocol:
-
Treat cells with Schisandrin B and harvest them at the desired time point.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion
Schisandrin B demonstrates significant potential as an anticancer agent through its ability to induce apoptosis in various cancer cell types. Its multi-targeted approach, involving the activation of the intrinsic mitochondrial pathway, inhibition of key survival signaling pathways, and induction of cellular stress, makes it an attractive candidate for further preclinical and clinical investigation. This guide provides a foundational understanding of the molecular mechanisms underlying Schisandrin B-induced apoptosis, offering valuable insights for researchers and professionals dedicated to the development of novel cancer therapeutics. Further research is warranted to fully elucidate its complex mechanisms of action and to explore its therapeutic potential in combination with existing chemotherapeutic agents.
References
- 1. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Schisandrin B inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Schisandrin B Induces Apoptosis and Cell Cycle Arrest of Gallbladder Cancer Cells | Semantic Scholar [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Schisandrin B inhibits cell growth and induces cellular apoptosis and autophagy in mouse hepatocytes and macrophages: implications for its hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Schisandrin B suppresses osteosarcoma lung metastasis in vivo by inhibiting the activation of the Wnt/β‑catenin and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schisandrin B Protects against Ischemic Brain Damage by Regulating PI3K/AKT Signaling in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Schisandrin B protects PC12 cells against oxidative stress of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Schisandrin B protects against myocardial ischemia/reperfusion injury via the PI3K/Akt pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Schisandrin B Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytochrome P-450-catalyzed reactive oxygen species production mediates the (–)schisandrin B-induced glutathione and heat shock responses in H9c2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Schisandrin B Induced ROS-Mediated Autophagy and Th1/Th2 Imbalance via Selenoproteins in Hepa1-6 Cells [frontiersin.org]
- 17. Schisandrin B Induced ROS-Mediated Autophagy and Th1/Th2 Imbalance via Selenoproteins in Hepa1-6 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Schisandrin B-Induced Cell Cycle Arrest: A Technical Guide to Mechanisms and Methodologies
Executive Summary: Schisandrin B (Sch B), a bioactive lignan isolated from the fruit of Schisandra chinensis, has demonstrated significant anticancer properties across various malignancies.[1][2] A primary mechanism underlying its tumor-suppressive function is the induction of cell cycle arrest, predominantly at the G0/G1 phase.[3][4] This technical guide provides an in-depth exploration of the molecular pathways governing this process, presents quantitative data from key studies, and offers detailed experimental protocols for researchers. The guide focuses on the core signaling cascades, including the p53/p21 and Cyclin/CDK axes, and visualizes these complex interactions and workflows using structured diagrams.
Core Mechanism of Schisandrin B: Induction of G0/G1 Phase Arrest
Schisandrin B exerts its anti-proliferative effects primarily by halting the cell cycle at the G0/G1 checkpoint, thereby preventing cancer cells from entering the DNA synthesis (S) phase.[2][4] This arrest is orchestrated through the modulation of key regulatory proteins that govern the G1-S transition.
Modulation of the Cyclin/CDK Axis
The progression from the G1 to the S phase is critically dependent on the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which form complexes with Cyclin D1.[4] Schisandrin B has been shown to significantly downregulate the expression of both Cyclin D1 and CDK4 in a dose-dependent manner in various cancer cell lines, including those from gallbladder cancer and cholangiocarcinoma.[4][5][6] This reduction in Cyclin D1/CDK4 complex activity is a central event in Sch B-induced G0/G1 arrest.
Upregulation of CDK Inhibitors
In concert with suppressing pro-proliferative proteins, Schisandrin B also upregulates the expression of CDK inhibitors. In human lung adenocarcinoma A549 cells, Sch B treatment leads to increased levels of p53 and its downstream target, p21.[3] The p21 protein is a potent inhibitor of the Cyclin D1/CDK4/6 complexes. By increasing p21 expression, Sch B effectively applies a brake to the cell cycle machinery, reinforcing the G0/G1 arrest.[3]
Involvement of Other Signaling Pathways
While the Cyclin/CDK axis is the direct regulator, other signaling pathways are implicated in the broader anticancer effects of Sch B that lead to cell cycle arrest and apoptosis. These include the Wnt/β-catenin, PI3K/AKT, NF-κB, and p38 MAPK signaling pathways.[7][8][9][10] For instance, Sch B has been found to inhibit the Wnt/β-catenin pathway in melanoma cells, contributing to G1/S phase blocking.[10][11] In colon cancer, its effects are linked to the PI3K/AKT pathway, while in large-cell lung cancer, inhibition of NF-κB and p38 MAPK signaling is observed.[7][8]
Quantitative Data: Schisandrin B's Effect on Cell Cycle Distribution
The efficacy of Schisandrin B in inducing cell cycle arrest has been quantified in numerous studies. The data consistently shows a dose-dependent accumulation of cells in the G0/G1 phase.
| Cell Line | Cancer Type | Sch B Concentration (µmol/L) | Treatment Duration | Percentage of Cells in G0/G1 Phase (Mean ± SD) | Reference |
| GBC-SD | Gallbladder | 0 (Control) | 48 h | 46.72% ± 4.23% | [4] |
| 30 | 48 h | 50.65% ± 5.84% | [4] | ||
| 60 | 48 h | 57.90% ± 5.57% | [4] | ||
| 90 | 48 h | 73.16% ± 5.28% | [4] | ||
| NOZ | Gallbladder | 0 (Control) | 48 h | 42.13% ± 2.43% | [4] |
| 30 | 48 h | 49.80% ± 5.22% | [4] | ||
| 60 | 48 h | 52.53% ± 5.28% | [4] | ||
| 90 | 48 h | 60.48% ± 3.89% | [4] | ||
| A549 | Lung Adenocarcinoma | Various | 72 h | Dose-dependent increase | [3] |
| HCT116 | Colon Cancer | Various | Not Specified | Accumulation in G0/G1 | [2] |
Visualization of Signaling Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the molecular interactions and experimental processes.
Detailed Experimental Protocols
Reproducible and accurate results depend on meticulous experimental execution. The following are standard protocols for key assays used to investigate Schisandrin B's effects on the cell cycle.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is a widely used method for determining the distribution of cells in the different phases of the cell cycle.[12]
A. Reagents and Materials:
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol, pre-chilled to -20°C
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
Flow cytometer equipped with a 488 nm excitation laser
B. Protocol Steps:
-
Cell Preparation: Culture cells to the desired confluency and treat with various concentrations of Schisandrin B (and a vehicle control) for the specified duration (e.g., 48 or 72 hours).
-
Harvesting: Aspirate the culture medium and wash cells with PBS. Harvest the cells by trypsinization, then collect them in a 15 mL conical tube. Centrifuge at 300-500 x g for 5 minutes.[13]
-
Washing: Discard the supernatant and resuspend the cell pellet in 1-2 mL of cold PBS. Centrifuge again and discard the supernatant.[12]
-
Fixation: Resuspend the cell pellet by gentle vortexing. While vortexing, add 5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[13] Incubate for at least 30 minutes on ice or at -20°C for overnight fixation.[12]
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5-10 minutes. Discard the ethanol and wash the pellet twice with cold PBS to remove residual ethanol.[13]
-
RNase Treatment: Resuspend the cell pellet in 100-500 µL of RNase A solution.[12] Incubate for 30 minutes at 37°C to ensure only DNA is stained.[12]
-
PI Staining: Add 400-500 µL of PI staining solution to the cell suspension.[12] Incubate for 30 minutes at room temperature or 4°C, protected from light.[12]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[14] Collect data for at least 10,000 events per sample. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[12]
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is used to detect changes in the expression levels of key proteins like Cyclin D1, CDK4, p53, and p21 following Sch B treatment.[4][5]
A. Reagents and Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
B. Protocol Steps:
-
Protein Extraction: After treatment with Sch B, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane several times with TBST. Incubate with the corresponding HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.
Conclusion
Schisandrin B effectively induces cell cycle arrest in various cancer models, primarily by targeting the G0/G1 checkpoint. Its mechanism involves the coordinated downregulation of key promoters of cell cycle progression, such as Cyclin D1 and CDK4, and the upregulation of inhibitory proteins like p21.[3][4][5] The quantitative data robustly supports a dose-dependent effect, making Schisandrin B a promising compound for further investigation in cancer therapy. The detailed protocols and visualized pathways provided in this guide offer a comprehensive resource for researchers aiming to explore and validate the therapeutic potential of Schisandrin B.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. biorxiv.org [biorxiv.org]
- 3. e-century.us [e-century.us]
- 4. Schisandrin B Induces Apoptosis and Cell Cycle Arrest of Gallbladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandrin B inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisandrin B induces apoptosis and cell cycle arrest of gallbladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Frontiers | A comprehensive review of Schisandrin B’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 10. Schisandrin B Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 12. Procedure and precautions of cell cycle detection [elabscience.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
An In-depth Technical Guide to the Preclinical Pharmacokinetic Profile of Schisandrin B
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of Schisandrin B, a bioactive lignan isolated from the fruit of Schisandra chinensis. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and development of this compound. This document summarizes key findings on the absorption, distribution, metabolism, and excretion (ADME) of Schisandrin B from various preclinical studies, with a focus on quantitative data and detailed experimental methodologies.
Physicochemical Properties
Schisandrin B (C₂₃H₂₈O₆) is a white, crystalline substance with a molecular weight of 400.46 g/mol .[1] It is characterized by its poor solubility in water, while exhibiting good solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1]
Pharmacokinetic Profile
The pharmacokinetic properties of Schisandrin B have been primarily investigated in rodent models, particularly Sprague-Dawley rats. These studies reveal a compound with variable oral bioavailability, gender-specific differences in exposure, and extensive metabolism.
Absorption:
Following oral administration in rats, Schisandrin B is absorbed, with evidence suggesting the potential for enterohepatic circulation, as indicated by double peaks in the plasma concentration-time curve.[1][2][3][4] The oral bioavailability of Schisandrin B has been shown to be influenced by gender, with female rats exhibiting significantly higher bioavailability compared to their male counterparts.[1][2][5][6] One study reported an absolute oral bioavailability of approximately 55.0% in female rats and 19.3% in male rats.[5][6] Another study found the oral bioavailability of pure schizandrin to be around 15.56 ± 10.47% in rats.[7] The compound exhibits linear pharmacokinetic characteristics within oral dose ranges of 10, 20, and 40 mg/kg.[1][2][5][6]
Distribution:
Schisandrin B is widely distributed throughout the body after absorption.[8] Studies in rats have shown that it extensively distributes into various tissues, with a particular affinity for the ovary and adipose tissue.[1][2][5][6][8] Tissue distribution studies have indicated that the highest concentrations of Schisandrin B are found in the liver, followed by the kidneys.[3][4] This suggests that the liver is a major site of accumulation for the compound.
Metabolism:
The low urinary, biliary, and fecal excretion of the parent compound suggests that Schisandrin B is extensively metabolized in the body.[5][6] It is primarily cleared from the body in the form of its metabolites.[1][2][5][6] In vitro studies using rat liver microsomes have indicated that Schisandrin B can act as a mixed inhibitor of certain cytochrome P450 enzymes, such as CYP2D6 and CYP3A4, which could have implications for drug-drug interactions.[9][10]
Excretion:
The primary route of elimination for Schisandrin B appears to be through metabolism, with subsequent excretion of the metabolites.[1][2][5][6] Studies have shown very low levels of unchanged Schisandrin B in urine, bile, and feces.[5][6] The accumulation in the liver and kidneys suggests that these organs play a key role in its clearance and excretion.[3][4]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Schisandrin B from preclinical studies in rats.
Table 1: Pharmacokinetic Parameters of Schisandrin B in Sprague-Dawley Rats after Oral Administration
| Dose (mg/kg) | Gender | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | AUC₀₋∞ (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) | Reference |
| 10 | Male | - | - | - | - | - | 19.3 | [5][6] |
| 10 | Female | - | - | - | - | - | 55.0 | [5][6] |
| 10 (pure) | - | - | - | - | - | - | 15.56 ± 10.47 | [7] |
| 20 | - | - | - | Linear Pharmacokinetics | - | - | - | [1][2][5][6] |
| 40 | - | - | - | Linear Pharmacokinetics | - | - | - | [1][2][5][6] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
This section details the methodologies employed in key preclinical pharmacokinetic studies of Schisandrin B.
In Vivo Pharmacokinetic Studies in Rats:
-
Animal Model: Sprague-Dawley rats are commonly used.[3][4][5][6]
-
Drug Administration: Schisandrin B is typically administered orally (p.o.) via gavage or intravenously (i.v.) for bioavailability studies. Doses have ranged from 10 to 40 mg/kg for oral administration.[1][2][5][6]
-
Sample Collection: Blood samples are collected at various time points post-administration from the tail vein or via cannulation. Plasma is separated by centrifugation for analysis.
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters.[5][6]
Tissue Distribution Studies:
-
Procedure: Following administration of Schisandrin B, rats are euthanized at specific time points. Various tissues, including the heart, liver, spleen, lung, kidney, ovary, and adipose tissue, are collected.[3][4][5][6]
-
Sample Preparation: Tissues are homogenized and processed to extract the drug for quantification.
-
Analysis: The concentration of Schisandrin B in each tissue is determined to assess its distribution profile.
Analytical Methodology for Quantification:
-
Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most frequently used analytical method for the sensitive and specific quantification of Schisandrin B in biological matrices.[3][4][5][6][11]
-
Chromatographic Separation: A C18 column is commonly employed for separation.[3][4][5][6] For instance, a BDS Hypersil C18 column (50 × 2.1 mm, 3.5 µm) or a shim-pack XR-ODS C18 column (75 mm × 3.0 mm, 2.2 µm) have been utilized.[3][4][5][6]
-
Ionization and Detection: Positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode is used for detection, providing high selectivity and sensitivity.[3][4][5][6]
-
Internal Standard: An internal standard, such as deoxyschizandrin or imperatorin, is used to ensure accuracy and precision during sample analysis.[3][4][5][6]
-
Sample Preparation: Protein precipitation or liquid-liquid extraction are common methods for preparing plasma and tissue homogenate samples prior to analysis.[3][4][12]
Visualizations
Experimental Workflow for a Preclinical Pharmacokinetic Study of Schisandrin B
Caption: Workflow of a typical preclinical pharmacokinetic and tissue distribution study of Schisandrin B.
Logical Relationship of ADME Processes for Schisandrin B
Caption: Conceptual diagram of the Absorption, Distribution, Metabolism, and Excretion (ADME) pathways of Schisandrin B.
References
- 1. Frontiers | A comprehensive review of Schisandrin B’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Pharmacokinetics and tissue distribution study of schisandrin B in rats by ultra-fast liquid chromatography with tandem mass spectrometry [agris.fao.org]
- 4. Pharmacokinetics and tissue distribution study of schisandrin B in rats by ultra-fast liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of pharmacokinetics, tissue distribution and excretion of schisandrin B in rats by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of pharmacokinetics, tissue distribution and excretion of schisandrin B in rats by HPLC–MS/MS - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 7. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights Into Anticancer Mechanisms of Schisandrin B: Isolation, Pharmacokinetics, and Preclinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of Schisandrin on the pharmacokinetics of poziotinib in vivo and in vitro by UPLC-MS/MS - ProQuest [proquest.com]
- 10. Inhibitory effect of Schisandrin on the pharmacokinetics of poziotinib in vivo and in vitro by UPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Concomitant Toxicokinetic Study of Schisandrin B by HPLC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 12. Simultaneous quantification of Schisandrin B enantiomers in rat plasma by chiral LC-MS/MS: Application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Schisandrin B: A Multifaceted Modulator of Neurodegenerative Disease Pathways
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Schisandrin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising natural compound with significant neuroprotective properties. Extensive preclinical research has demonstrated its potential to counteract the complex pathologies of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This technical guide provides an in-depth overview of the molecular targets of Schisandrin B in neurodegenerative disease models, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and drug development efforts.
Core Mechanisms of Action in Neurodegenerative Disease Models
Schiarisanrin B exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating oxidative stress, reducing the production of neurotoxic amyloid-beta (Aβ) peptides, and modulating key signaling pathways involved in neuronal survival and inflammation.
Attenuation of Amyloid-Beta Pathology in Alzheimer's Disease Models
In cellular models of Alzheimer's disease, Schisandrin B has been shown to significantly reduce the generation of Aβ peptides, which are central to the formation of amyloid plaques in the brain.[1][2] This effect is primarily achieved through the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), the rate-limiting enzyme in Aβ production.
| Cell Line | Treatment | Concentration (µM) | Duration (hours) | Aβ40 Secretion (% of Control) | Aβ42 Secretion (% of Control) | BACE1 mRNA Expression (% of Control) | BACE1 Protein Expression (% of Control) | Reference |
| N2a/Swe | Schisandrin B | 1 | 24 | No significant difference | No significant difference | ~90% | ~95% | [2] |
| N2a/Swe | Schisandrin B | 5 | 24 | ~75% | ~70% | ~60% | ~55% | [2] |
| N2a/Swe | Schisandrin B | 10 | 24 | ~50% | ~45% | ~40% | ~30% | [2] |
Cell Culture and Treatment:
-
N2a/Swe cells, which are mouse neuroblastoma cells stably transfected with the Swedish mutant of human amyloid precursor protein (APP), are cultured in a medium containing 50% Dulbecco's Modified Eagle Medium (DMEM) and 50% Opti-MEM, supplemented with 5% fetal bovine serum (FBS) and 200 µg/mL G418.
-
Cells are seeded in 96-well plates at a density of 5x10³ cells/well.
-
After 24 hours, the culture medium is replaced with fresh medium containing varying concentrations of Schisandrin B (1, 5, and 10 µM) or vehicle (DMSO) as a control.
-
The cells are incubated for an additional 24 hours.
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ40 and Aβ42:
-
Following treatment, the cell culture supernatant is collected.
-
The concentrations of secreted Aβ40 and Aβ42 are quantified using commercially available human Aβ40 and Aβ42 ELISA kits, following the manufacturer's instructions.
-
The absorbance is measured at 450 nm using a microplate reader.
-
The levels of Aβ are calculated based on a standard curve generated from synthetic Aβ peptides.
Western Blot for BACE1 Protein Expression:
-
After treatment, cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against BACE1.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin.
Real-Time PCR for BACE1 mRNA Expression:
-
Total RNA is extracted from treated cells using a suitable RNA isolation kit.
-
RNA is reverse-transcribed into cDNA.
-
Quantitative real-time PCR is performed using primers specific for BACE1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of BACE1 mRNA is calculated using the 2-ΔΔCt method.
References
Schisandrin B: A Technical Whitepaper on its Anti-Angiogenic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Schisandrin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has demonstrated a range of anti-tumor activities, including the suppression of angiogenesis. This technical guide provides an in-depth overview of the anti-angiogenic potential of Schisandrin B, summarizing available quantitative data, detailing relevant experimental methodologies, and elucidating the underlying molecular mechanisms and signaling pathways.
Introduction
Schisandrin B has been shown to exert multifaceted anti-tumor effects, including inhibiting cancer cell proliferation, migration, and invasion, and promoting apoptosis.[1] A significant component of its anti-cancer activity is its ability to disrupt and inhibit tumor-associated neovascularization.[1] This document serves as a comprehensive resource for researchers and drug development professionals, consolidating the current understanding of Schisandrin B's anti-angiogenic properties.
Quantitative Data on Anti-Angiogenic Effects
While extensive research has been conducted on the broader anti-cancer effects of Schisandrin B, specific quantitative data focusing on its direct anti-angiogenic properties is emerging. The following table summarizes the available data on the effect of Schisandrin B on endothelial cells, a key component of blood vessels.
| Assay Type | Cell Line/Model | Concentration(s) | Observed Effect | Reference |
| Cell Viability (MTT Assay) | Rat Aortic Endothelial Cells (RAECs) | 40 µM | 80.62% cell viability compared to control.[2] | [2] |
Further research is required to generate comprehensive quantitative data from dedicated anti-angiogenesis assays such as tube formation, aortic ring, and chick chorioallantoic membrane (CAM) assays.
Core Anti-Angiogenic Mechanisms and Signaling Pathways
Schisandrin B exerts its anti-angiogenic effects through the modulation of several key signaling pathways that are crucial for endothelial cell function and the angiogenic process.
Inhibition of VEGF Signaling
Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that initiates a signaling cascade by binding to its receptor, VEGFR-2, on endothelial cells. While direct quantitative data on Schisandrin B's effect on VEGFR-2 phosphorylation is still under investigation, a review has suggested that Schisandrin B has a strong binding affinity for both VEGF and Matrix Metalloproteinase-9 (MMP-9), both of which are critical for tumor angiogenesis.[3] Furthermore, polysaccharides from Schisandra chinensis have been shown to decrease the levels of VEGF in renal cell carcinoma tumor tissues, suggesting a potential mechanism for Schisandrin B.[4] The inhibition of the VEGF/VEGFR-2 pathway would lead to the suppression of downstream signaling events that promote endothelial cell proliferation, migration, and survival.
Caption: Putative Inhibition of the VEGF Signaling Pathway by Schisandrin B.
Modulation of TGF-β1 Signaling
Transforming Growth Factor-beta 1 (TGF-β1) is a multifunctional cytokine that can influence angiogenesis. Schisandrin B has been demonstrated to suppress TGF-β1 signaling by inhibiting the phosphorylation and nuclear translocation of Smad2/3.[5] It also suppresses TGF-β1-induced phosphorylation of p38 and JNK, which can contribute to the inactivation of Smad2/3.[5] By interfering with the TGF-β1 pathway, Schisandrin B can potentially inhibit the endothelial-to-mesenchymal transition (EndMT), a process implicated in vascular remodeling and pathological angiogenesis.
Caption: Inhibition of the TGF-β1 Signaling Pathway by Schisandrin B.
Suppression of NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) plays a crucial role in inflammation and has been implicated in promoting angiogenesis. Schisandrin B has been shown to block the activation of NF-κB in human umbilical vein endothelial cells (HUVECs).[6] By inhibiting the NF-κB pathway, Schisandrin B can reduce the expression of pro-inflammatory and pro-angiogenic genes, thereby contributing to its anti-angiogenic effects.
Caption: Inhibition of the NF-κB Signaling Pathway by Schisandrin B.
Activation of the Nrf2 Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Schisandrin B has been found to activate the Nrf2 signaling pathway in endothelial cells.[6][7] While primarily known for its role in cellular defense against oxidative stress, emerging evidence suggests that the Nrf2 pathway may also modulate angiogenesis, although the precise mechanisms are still being elucidated.
Experimental Protocols for Assessing Anti-Angiogenic Potential
The following are detailed methodologies for key in vitro and ex vivo experiments commonly used to evaluate the anti-angiogenic effects of compounds like Schisandrin B.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a critical step in angiogenesis.
Methodology:
-
Preparation of Matrigel: Thaw Matrigel (or a similar basement membrane extract) on ice overnight at 4°C. Pipette 50-100 µL of Matrigel into each well of a pre-chilled 96-well plate and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in appropriate growth medium. Seed the HUVECs (typically 1-2 x 10^4 cells per well) onto the solidified Matrigel.
-
Treatment: Treat the cells with various concentrations of Schisandrin B. Include a vehicle control (e.g., DMSO) and a positive control inhibitor of angiogenesis (e.g., Suramin).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
Caption: Workflow for the Endothelial Cell Tube Formation Assay.
Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis, where microvessels sprout from a cross-section of an aorta.
Methodology:
-
Aorta Dissection: Isolate the thoracic aorta from a rat or mouse under sterile conditions.
-
Ring Preparation: Clean the aorta of periadventitial fibro-adipose tissue and cut it into 1-2 mm thick rings.
-
Embedding: Place the aortic rings in a collagen or Matrigel matrix in a 48-well plate.
-
Treatment: Add culture medium containing different concentrations of Schisandrin B, a vehicle control, and a positive control.
-
Incubation: Culture the rings for 7-14 days, replacing the medium every 2-3 days.
-
Quantification: Monitor the outgrowth of microvessels from the aortic rings using a microscope. Quantify the angiogenic response by measuring the number and length of the sprouting microvessels.
Caption: Workflow for the Aortic Ring Assay.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model that utilizes the highly vascularized membrane of a developing chicken embryo to study angiogenesis.
Methodology:
-
Egg Preparation: Use fertilized chicken eggs and incubate them for 3-4 days. Create a small window in the shell to expose the CAM.
-
Sample Application: Place a sterile filter paper disc or a gelatin sponge containing Schisandrin B (at various concentrations), a vehicle control, or a positive control onto the CAM.
-
Incubation: Seal the window and continue incubation for 48-72 hours.
-
Observation and Quantification: Observe the area around the implant for the formation of an avascular zone. Quantify the anti-angiogenic effect by measuring the area of the avascular zone or by counting the number of blood vessel branch points within a defined area.
Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.
Conclusion and Future Directions
Schisandrin B demonstrates significant promise as an anti-angiogenic agent, contributing to its overall anti-tumor profile. Its mechanism of action appears to involve the modulation of key signaling pathways, including VEGF, TGF-β1, and NF-κB. However, to fully realize its therapeutic potential, further research is imperative. Future studies should focus on:
-
Generating robust quantitative data from standardized in vitro and in vivo anti-angiogenesis assays to establish clear dose-response relationships.
-
Elucidating the precise molecular interactions between Schisandrin B and the components of the identified signaling pathways in endothelial cells.
-
Conducting in vivo studies in relevant cancer models to confirm the anti-angiogenic efficacy of Schisandrin B and its impact on tumor growth and metastasis.
A deeper understanding of the anti-angiogenic properties of Schisandrin B will be instrumental in its development as a potential therapeutic agent for the treatment of cancer and other angiogenesis-dependent diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Schisandrin B protects against angiotensin II-induced endotheliocyte deficits by targeting Keap1 and activating Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor and antiangiogenic activity of Schisandra chinensis polysaccharide in a renal cell carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisandrin B suppresses TGFβ1 signaling by inhibiting Smad2/3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandrin B inhibits LPS-induced inflammatory response in human umbilical vein endothelial cells by activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schisandrin B protects against angiotensin II-induced endotheliocyte deficits by targeting Keap1 and activating Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of Schisandrin B: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the immunomodulatory properties of Schisandrin B, a bioactive lignan isolated from the fruit of Schisandra chinensis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Schisandrin B in inflammatory and immune-mediated diseases.
Core Immunomodulatory Effects of Schisandrin B
Schisandrin B has demonstrated significant anti-inflammatory and immunomodulatory activities across a range of in vitro and in vivo models. Its primary mechanisms of action involve the suppression of pro-inflammatory mediators and the modulation of key signaling pathways that govern immune responses.
Quantitative Impact on Inflammatory Mediators
Schisandrin B has been shown to dose-dependently inhibit the expression and production of several key pro-inflammatory cytokines and enzymes. The following tables summarize the quantitative data from various studies.
| In Vitro Studies: Inhibition of Pro-inflammatory Mediators by Schisandrin B | |||||
| Cell Type | Stimulant | Target Mediator | Schisandrin B Concentration | Observed Effect | Reference |
| Rat Chondrocytes | IL-1β (10 ng/mL) | MMP3, MMP13, IL-6, iNOS | 25-50 µM | Significant decrease in expression | [1] |
| RAW264.7 Macrophages | LPS | TNF-α, IL-6, IL-1β | 25-50 µM | Significant inhibition of secretion | [2] |
| HL-1 Cardiomyocytes | Angiotensin II | IL-1β, TNF-α, IL-6 (mRNA) | Not specified | Reduction in expression from ~3-fold increase to ~1.3-fold | [3] |
| In Vivo Studies: Modulation of Inflammatory Markers by Schisandrin B | ||||
| Animal Model | Induced Disease | Measured Marker | Schisandrin B Dosage | Observed Effect |
| Rat | Adjuvant-Induced Arthritis | Serum IL-1β, TNF-α, IL-6 | 50 mg/kg | Significant reduction in cytokine levels |
| Rat | Carbon Tetrachloride-induced Liver Fibrosis | Collagen Deposition | 25 mg/kg | ~25% decrease |
| Rat | Carbon Tetrachloride-induced Liver Fibrosis | Collagen Deposition | 50 mg/kg | ~55% decrease |
Effects on Cartilage Matrix Components
In models of osteoarthritis, Schisandrin B has shown protective effects by preserving essential components of the cartilage extracellular matrix.
| In Vitro Studies: Effect of Schisandrin B on Cartilage Matrix Components | ||||
| Cell Type | Stimulant | Target Component | Schisandrin B Concentration | Observed Effect |
| Rat Chondrocytes | IL-1β (10 ng/mL) | Collagen II, Aggrecan, Sox9 | 25-50 µM | Increased expression (reversal of IL-1β induced downregulation) |
Key Signaling Pathways Modulated by Schisandrin B
Schisandrin B exerts its immunomodulatory effects by targeting several critical intracellular signaling cascades. The most well-documented of these are the NF-κB, Nrf2, and MAPK pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. Schisandrin B has been consistently shown to inhibit NF-κB activation. This is primarily achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, Schisandrin B inhibits the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[1][4][5]
The Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant responses. Schisandrin B has been shown to activate the Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes. It is proposed that Schisandrin B promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of genes encoding for antioxidant enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Schisandrin B regulates macrophage polarization and alleviates liver fibrosis via activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro investigations of schisandrin B against angiotensin II induced ferroptosis and atrial fibrosis by regulation of the SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of p65 Nuclear Translocation by Baicalein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypo-phosphorylation leads to nuclear retention of NF-κB p65 due to impaired IκBα gene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Schisandrin B: A Dual Modulator of Liver Homeostasis for Therapeutic Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Schisandrin B (Sch B), a bioactive lignan isolated from the fruit of Schisandra chinensis, presents a compelling but complex profile in the context of liver health. Extensive preclinical research highlights its significant hepatoprotective properties, primarily attributed to its potent antioxidant and anti-inflammatory activities. However, a nuanced understanding is critical, as some studies indicate a potential for hepatotoxicity under certain conditions, suggesting a dose-dependent, double-edged sword effect. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative effects, and experimental methodologies related to Schisandrin B's role in liver protection and hepatotoxicity, aimed at informing future research and drug development efforts.
Introduction
Chronic liver diseases represent a significant global health burden, with limited effective therapeutic options.[1] Natural products are a promising source for novel hepatoprotective agents. Schisandrin B has been a focal point of such research due to its established use in traditional medicine for treating liver ailments.[2] This document synthesizes the current scientific understanding of Schisandrin B's molecular interactions within the liver, focusing on its therapeutic potential and safety considerations.
Mechanisms of Hepatoprotection
Schisandrin B exerts its liver-protective effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in oxidative stress, inflammation, and fibrosis.
Antioxidant Effects via Nrf2-ARE Pathway Activation
A primary mechanism of Schisandrin B's hepatoprotective action is its ability to mitigate oxidative stress.[1] It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1][3] Under conditions of oxidative stress, Schisandrin B promotes the translocation of Nrf2 into the nucleus, where it binds to the ARE, leading to the upregulation of a suite of antioxidant and detoxifying enzymes.[1][4]
Anti-inflammatory and Anti-fibrotic Effects
Schisandrin B demonstrates significant anti-inflammatory and anti-fibrotic properties, which are crucial in combating the progression of chronic liver diseases.
Liver fibrosis, characterized by the excessive accumulation of extracellular matrix, is largely driven by the activation of hepatic stellate cells (HSCs).[1] The transforming growth factor-β (TGF-β)/Smad signaling pathway is a key profibrotic pathway.[1][3] Schisandrin B has been shown to inhibit the activation of HSCs by suppressing the TGF-β/Smad pathway, thereby reducing collagen deposition and mitigating liver fibrosis.[1][3][5]
Chronic liver injury is often accompanied by a sustained inflammatory response. Schisandrin B can attenuate this by reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][6]
Regulation of Apoptosis
Schisandrin B exhibits a dual role in regulating apoptosis. In the context of hepatoprotection, it can protect liver cells from apoptosis induced by toxins.[2] It achieves this by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2][7]
Hepatotoxicity Profile
Despite its hepatoprotective effects, some studies have raised concerns about the potential hepatotoxicity of Schisandrin B, particularly at high doses.[8][9] This toxicity appears to be mediated by the induction of cell cycle arrest, apoptosis, and autophagy in hepatocytes.[8][10][11]
Induction of Apoptosis and Autophagy
High concentrations of Schisandrin B have been shown to induce apoptosis in liver cells, characterized by an increase in the expression of Bax and a decrease in Bcl-2 and Bcl-xl.[10] It can also promote the cleavage of caspase-3 and PARP.[10] Furthermore, Schisandrin B can induce autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway.[8][10]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies on Schisandrin B.
Table 1: In Vivo Effects of Schisandrin B on Liver Injury Markers
| Model | Treatment | Parameter | Result | Reference |
| CCl4-induced liver fibrosis in rats | Schisandrin B | Serum ALT/AST | Significantly lower levels | [1] |
| Collagen Deposition | Decreased | [1] | ||
| MDA Content | Significantly elevated by 26.3% in CCl4 group, attenuated by Sch B | [1] | ||
| GSH-Px Activity | Markedly reduced by 24.3% in CCl4 group, reversed by Sch B | [1] | ||
| GSH Content | Markedly reduced by 28.6% in CCl4 group, reversed by Sch B | [1] | ||
| Pirarubicin-induced hepatotoxicity in rats | Schisandrin B diet | Serum ALT/AST | Effectively alleviated increase | [12][13] |
| Oxidative Stress Markers (SOD, GSH, GSH-px, CAT) | Effectively alleviated decrease | [12] | ||
| Acetaminophen-induced hepatic injury in mice | Schisandrin B (200 mg/kg) | Serum ALT/AST | Markedly reduced activities | [14] |
| Hepatic Necrosis | Ameliorated | [14] | ||
| Ethanol-induced liver injury in mice | Schisandrin B | Serum ALT/AST | Significantly decreased levels | [15][16] |
| Hepatic Lipid Deposition | Resolved | [15] |
Table 2: In Vitro Effects of Schisandrin B
| Cell Line | Treatment | Parameter | Result | Reference |
| HSC-T6 (rat hepatic stellate cells) | TGF-β1 + Schisandrin B | HSC Activation | Inhibited | [1] |
| Smad Phosphorylation | Significantly inhibited | [1] | ||
| L02 (human hepatocytes) | D-GalN + Schisandrin B | Cell Viability | Significantly reversed D-GalN mediated decrease | [2] |
| Apoptotic Rate | Significantly reversed D-GalN mediated increase | [2] | ||
| AML-12 and RAW 264.7 cells | Schisandrin B (0.1, 1, 10, 25 µM) | Apoptosis | Increased in a concentration- and time-dependent manner | [10] |
| Bcl-2, Bcl-xl Expression | Decreased | [10] | ||
| Bax Expression | Increased | [10] |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature.
In Vivo Models of Liver Injury
-
Animal Models: Male Sprague-Dawley rats or BALB/c mice are commonly used.[1][4]
-
Induction of Liver Injury:
-
Schisandrin B Administration: Typically administered orally by gavage at varying doses (e.g., 15, 30, 60 mg/kg).[4]
-
Outcome Measures:
-
Serum analysis: Measurement of liver enzymes (ALT, AST).[1]
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess necrosis, inflammation, and collagen deposition.[1]
-
Biochemical assays: Measurement of oxidative stress markers (MDA, SOD, GSH, GSH-Px) in liver homogenates.[1][2]
-
Molecular analysis: Western blotting and quantitative real-time PCR (qPCR) to determine the expression levels of proteins and genes involved in the signaling pathways of interest (e.g., Nrf2, TGF-β/Smad, apoptotic markers).[1][4]
-
In Vitro Cell-based Assays
-
Cell Lines:
-
Treatments:
-
Outcome Measures:
-
Cell viability assays: MTT or CCK-8 assays to determine cell survival.[2]
-
Apoptosis assays: Flow cytometry using Annexin V/PI staining to quantify apoptotic cells.[7][10]
-
Western blotting: To analyze the expression of key proteins in signaling pathways.[7][10]
-
qPCR: To measure the mRNA levels of target genes.[1]
-
Implications for Drug Development
The dual nature of Schisandrin B's effects on the liver underscores the importance of a thorough dose-response characterization in any drug development program. Its potent hepatoprotective activities, particularly its ability to target multiple pathways involved in liver disease progression, make it an attractive candidate for further investigation.
Key considerations for future research and development include:
-
Therapeutic Window: Precisely defining the therapeutic window to maximize hepatoprotective effects while avoiding toxicity is paramount.
-
Combination Therapies: Investigating the synergistic effects of Schisandrin B with other hepatoprotective agents could enhance efficacy and allow for lower, safer dosing.
-
Pharmacokinetics and Metabolism: A deeper understanding of Schisandrin B's absorption, distribution, metabolism, and excretion (ADME) profile is necessary to optimize its delivery and clinical application.
-
Clinical Trials: Well-designed clinical trials are needed to validate the preclinical findings in humans and to establish the safety and efficacy of Schisandrin B for the treatment of chronic liver diseases.
Conclusion
Schisandrin B is a promising natural compound with significant potential for the treatment of liver diseases. Its multifaceted mechanism of action, targeting oxidative stress, inflammation, and fibrosis, provides a strong rationale for its therapeutic application. However, the potential for dose-dependent hepatotoxicity necessitates a cautious and well-informed approach to its development as a pharmaceutical agent. Further research focusing on optimizing its therapeutic index and validating its efficacy in clinical settings will be crucial in harnessing the full potential of this intriguing molecule.
References
- 1. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandrin B suppresses liver fibrosis in rats by targeting miR-101-5p through the TGF-β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandrin B ameliorates non-alcoholic liver disease through anti-inflammation activation in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schisandrin B Attenuates Hepatic Stellate Cell Activation and Promotes Apoptosis to Protect against Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schisandrin B inhibits cell growth and induces cellular apoptosis and autophagy in mouse hepatocytes and macrophages: implications for its hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schisandrin B: A Double-Edged Sword in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Schisandrin B inhibits cell growth and induces cellular apoptosis and autophagy in mouse hepatocytes and macrophages: implications for its hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Schisandrin B Diet Inhibits Oxidative Stress to Reduce Ferroptosis and Lipid Peroxidation to Prevent Pirarubicin-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Schisandrin B Diet Inhibits Oxidative Stress to Reduce Ferroptosis and Lipid Peroxidation to Prevent Pirarubicin-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Schisandrin B attenuates acetaminophen-induced hepatic injury through heat-shock protein 27 and 70 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
The Lignan Legacy of Schisandra chinensis: A Technical Guide to Its Discovery, Chemistry, and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Schisandra chinensis, a woody vine native to Northern China and the Russian Far East, has been a cornerstone of traditional medicine for centuries. Its therapeutic effects are largely attributed to a unique class of dibenzocyclooctadiene lignans. This technical guide provides a comprehensive overview of the discovery and history of these compounds, detailing their isolation, characterization, and the evolution of analytical techniques. Quantitative data on the distribution of major lignans within the plant are presented, alongside detailed experimental protocols for their extraction and purification. Furthermore, this guide elucidates the molecular mechanisms of action for key Schisandra lignans, with a focus on their modulation of critical signaling pathways, visualized through detailed diagrams to facilitate understanding and further research in drug discovery and development.
A Historical Journey: The Unraveling of Schisandra chinensis's Chemical Secrets
The scientific investigation into the chemical constituents of Schisandra chinensis began in the mid-20th century, building upon centuries of traditional use. The initial focus was on a crystalline substance isolated from the plant's seeds and fruits.
A pivotal moment in the history of Schisandra research was the work of Russian chemist N.K. Kochetkov and his colleagues in the early 1960s. In 1961, they reported the isolation and structural elucidation of the first lignan from the plant, which they named schisandrin .[1][2] This discovery laid the groundwork for all subsequent phytochemical investigations of this species.
Nearly two decades later, in 1979, a team of Japanese researchers led by Y. Ikeya and H. Taguchi made another significant breakthrough. They isolated and determined the structures of five new lignans, which they named gomisin A, B, C, F, and G .[2][3] Their work also clarified the absolute structure of the previously discovered schisandrin.[2] These findings revealed the rich and complex chemistry of Schisandra chinensis and established the dibenzocyclooctadiene scaffold as the characteristic chemical signature of its lignans.
Subsequent research has led to the identification of numerous other lignans, including deoxyschizandrin (also known as schisandrin A), schisandrin B (γ-schisandrin), and schisandrol A.[4] The nomenclature of these compounds can be complex, with some compounds having multiple synonyms. For instance, schisandrol B is also known as gomisin A.[5]
Quantitative Distribution of Major Lignans in Schisandra chinensis
The concentration of bioactive lignans in Schisandra chinensis varies significantly depending on the part of the plant, its geographical origin, and even the color of the fruit.[6] This quantitative data is crucial for the standardization of herbal preparations and for identifying the most potent sources of specific compounds.
| Compound | Plant Part | Concentration Range (mg/g dry weight) | Reference |
| Schisandrin (Schisandrol A) | Fruit | 2.199 - 11.08 | [7] |
| Leaf | 0.551 | [8] | |
| Stem | 0.22 - 0.35 | [9] | |
| Gomisin A (Schisandrol B) | Fruit | 0.724 - 3.43 | [7][8] |
| Leaf | 0.15 | [8] | |
| Stem | 0.08 | [9] | |
| Schisandrin A (Deoxyschizandrin) | Fruit | 0.37 - 6.36 | [6][7] |
| Leaf | 0.12 | [8] | |
| Stem | 0.05 | [9] | |
| Schisandrin B (γ-Schisandrin) | Fruit | 0.65 - 10.27 | [6][7] |
| Leaf | 0.245 | [8] | |
| Stem | 0.11 | [9] | |
| Gomisin N | Fruit | 0.57 - 1.73 | [10] |
| Schisantherin A | Fruit | 2.263 - 6.36 | [7] |
Experimental Protocols: From Plant to Pure Compound
The isolation and purification of lignans from Schisandra chinensis involve a series of chromatographic techniques. The choice of method depends on the target compound and the desired scale of purification.
General Extraction Procedure
-
Material Preparation: The dried fruits, stems, or leaves of Schisandra chinensis are ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered material is typically extracted with an organic solvent. Common solvents include ethanol, methanol, petroleum ether, or acetone.[1][11][12] The extraction can be performed at room temperature or with heating under reflux.
-
Concentration: The resulting extract is concentrated under reduced pressure to remove the solvent, yielding a crude extract.
Purification Techniques
This technique is often used for the initial enrichment of lignans from the crude extract.[6]
-
Stationary Phase: Macroporous adsorbent resins (e.g., AB-8, HPD5000).
-
Mobile Phase: A gradient of ethanol in water is commonly used for elution. The lignans are adsorbed onto the resin and then selectively eluted by increasing the ethanol concentration.
Silica gel chromatography is a standard method for separating compounds based on their polarity.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as petroleum ether and ethyl acetate, is used.[1] The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.
HPLC is a high-resolution technique used for the final purification and quantification of individual lignans.[11][13]
-
Stationary Phase: Typically a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile or methanol in water is commonly employed.
-
Detection: UV detection is typically set at a wavelength where the lignans exhibit strong absorbance, usually around 220-254 nm.[6]
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample.
-
Two-Phase Solvent System: A biphasic solvent system, such as n-hexane-ethanol-water, is used. The target compound is partitioned between the two liquid phases.
Signaling Pathways and Molecular Mechanisms
The diverse pharmacological effects of Schisandra chinensis lignans stem from their ability to modulate a variety of intracellular signaling pathways.
Anti-inflammatory Effects via NF-κB and MAPK Pathways
Several lignans, including gomisin A and schisantherin A, have demonstrated potent anti-inflammatory properties.[11][14] They exert these effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Caption: Inhibition of NF-κB and MAPK pathways by Schisandra lignans.
Antioxidant Response via the Nrf2 Signaling Pathway
Schisandrin A has been shown to exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][15] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.
Caption: Activation of the Nrf2 antioxidant pathway by Schisandrin A.
Modulation of Drug Resistance through P-glycoprotein Inhibition
Several Schisandra lignans, including schisandrin B and deoxyschizandrin, have been identified as inhibitors of P-glycoprotein (P-gp).[16][17][18] P-gp is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of xenobiotics, including many anticancer drugs, out of cells, leading to multidrug resistance (MDR).
Caption: Inhibition of P-glycoprotein-mediated drug efflux.
Anti-fibrotic Effects via the TGF-β Signaling Pathway
Schisandrol A has been shown to inhibit pulmonary fibrosis by suppressing the Transforming Growth Factor-beta (TGF-β) signaling pathway.[19] TGF-β is a key cytokine involved in tissue repair and fibrosis.
Caption: Inhibition of the TGF-β signaling pathway by Schisandrol A.
Conclusion and Future Directions
The lignans of Schisandra chinensis represent a rich source of bioactive molecules with significant therapeutic potential. From the initial discovery of schisandrin to the ongoing elucidation of their complex pharmacological actions, research into these compounds continues to evolve. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation. The elucidation of their interactions with key signaling pathways opens new avenues for the development of novel therapeutics for a range of diseases, including inflammatory disorders, cancer, and fibrotic conditions. Future research should focus on clinical trials to validate the preclinical findings and on the development of synthetic analogs with improved pharmacokinetic and pharmacodynamic properties.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Constituents of Schizandra chinensis BAILL. I. Isolation and Structure Determination of Five New Lignans, Gomisin A, B, C, F and G, and the Absolute Structure of Schizandrin [jstage.jst.go.jp]
- 3. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandrin - Wikipedia [en.wikipedia.org]
- 5. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review: Pharmacology and pharmacokinetics of Schisandrin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gomisin A modulates aging progress via mitochondrial biogenesis in human diploid fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation of lignans from Schisandra chinensis with anti-proliferative activity in human colorectal carcinoma: Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Schisandrin A regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Schisandrin B--a novel inhibitor of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of key structural characteristics of Schisandra chinensis lignans involved in P-glycoprotein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of Schisandra lignans on P-glycoprotein-mediated drug efflux in human intestinal Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Schisandrol A, the main active ingredient of Schisandrae Chinensis Fructus, inhibits pulmonary fibrosis through suppression of the TGF-β signaling pathway as revealed by UPLC-Q-TOF/MS, network pharmacology and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Determination of Schiarisanrin B using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiarisanrin B, a bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, has garnered significant interest in the pharmaceutical and nutraceutical industries for its potential therapeutic properties. As research into its pharmacological effects progresses, the need for a robust and reliable analytical method for its quantification is paramount. This application note provides a detailed protocol for the quantification of this compound in various matrices using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is suitable for quality control of raw materials, finished products, and for use in pharmacokinetic studies.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is employed for this analysis. The chromatographic separation is achieved on a C18 column.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water |
| Gradient Elution | A linear gradient of 50–74% acetonitrile from 0–10 min, followed by 74–75% from 25–37 min, and then 75–100% from 37–37.1 min, held at 100% until 55 min.[1] |
| Flow Rate | 1.0 mL/min[1][2][3] |
| Column Temperature | 30°C[2] |
| Detection Wavelength | 225 nm[1] |
| Injection Volume | 20 µL[1] |
Preparation of Standard Solutions
Standard stock solutions of this compound (Schisandrin B) are prepared in methanol.[2][4] Working standards are prepared by diluting the stock solution with methanol to achieve a series of concentrations for the calibration curve.
Protocol:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in methanol to prepare a stock solution of approximately 200 µg/mL.[2][4]
-
From the stock solution, prepare a series of working standard solutions in methanol with concentrations ranging from the expected limit of quantification to the upper limit of the linear range.
-
Store all standard solutions at 4°C when not in use.[2]
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
Pulverize the dried fruit material and pass it through a 60-mesh sieve.[4]
-
Accurately weigh 0.3 g of the fine powder into a 25-mL volumetric flask.[4]
-
Add 25 mL of methanol and extract using an ultrasonic bath for 20 minutes at room temperature.[4]
-
Allow the extract to cool and then add methanol to the mark.[4]
-
Centrifuge the supernatant for 10 minutes at 14,000 g.[4]
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.
For biological samples, a protein precipitation or solid-phase extraction (SPE) method is recommended to remove interfering substances.
Protein Precipitation Protocol:
-
To 100 µL of plasma, add 300 µL of acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 g for 10 minutes.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before HPLC analysis.
Solid-Phase Extraction (SPE) Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]
-
Load the pre-treated urine sample onto the cartridge.[5]
-
Wash the cartridge with 2 mL of water to remove impurities.[5]
-
Elute the analyte with 1 mL of methanol.[5]
-
Evaporate the eluate to dryness and reconstitute as described above.
Method Validation and Data Presentation
The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[6][7] Key validation parameters are summarized in the table below.
Table 2: Summary of Quantitative Data and Method Validation Parameters for this compound
| Parameter | Result | Reference |
| Linearity Range | 0.005 - 3.1 mg/L | [3] |
| Correlation Coefficient (r) | ≥ 0.9994 | [3] |
| Limit of Detection (LOD) | 0.002 mg/L | [3] |
| Intra-day Precision (RSD) | < 0.43% | [2] |
| Inter-day Precision (RSD) | < 1.21% | [2] |
| Accuracy (Recovery) | 99.51% - 101.31% | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of this compound from sample preparation to data analysis.
Caption: HPLC quantification workflow for this compound.
Potential Signaling Pathway of this compound
Research suggests that this compound may exert its therapeutic effects, such as in the treatment of diabetic nephropathy, by modulating key signaling pathways involved in oxidative stress and inflammation.[8]
Caption: Potential signaling pathways modulated by this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. shimadzu.com.cn [shimadzu.com.cn]
- 6. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Quantitative Proteomics Combined with Network Pharmacology Analysis Unveils the Biological Basis of Schisandrin B in Treating Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Schisandrin B Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schisandrin B is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis. It has garnered significant interest in biomedical research due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antitumor effects[1][2]. These properties are attributed to its ability to modulate various cellular signaling pathways, making it a valuable compound for in vitro studies. Proper preparation of a stock solution is critical for accurate and reproducible experimental results in cell culture applications. This document provides detailed protocols for preparing and using Schisandrin B in a laboratory setting.
Physicochemical Properties of Schisandrin B
A summary of the key physicochemical properties of Schisandrin B is presented in the table below. This information is essential for handling the compound and preparing solutions.
| Property | Value | References |
| Molecular Formula | C₂₃H₂₈O₆ | [1][3][4] |
| Molecular Weight | 400.46 g/mol | [1][3] |
| Appearance | White flaky crystals | [1] |
| Melting Point | 120-121°C | [1] |
| Solubility | Insoluble in water. Soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, benzene, and chloroform. | [1] |
| Storage | Sealed in a dry place at room temperature. |
Experimental Protocols
Preparation of Schisandrin B Stock Solution
This protocol outlines the steps for preparing a high-concentration stock solution of Schisandrin B, which can be diluted to the desired working concentration for cell culture experiments.
Materials:
-
Schisandrin B powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the Desired Stock Concentration: A common stock concentration for in vitro studies is 10-100 mM. For example, to prepare a 50 mM stock solution:
-
Molecular Weight (MW) of Schisandrin B = 400.46 g/mol .
-
To make 1 mL of a 50 mM solution, you need: 50 mmol/L * 1 L/1000 mL * 400.46 g/mol * 1 mol/1000 mmol = 0.020023 g = 20.023 mg.
-
-
Weighing Schisandrin B: Carefully weigh the required amount of Schisandrin B powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolving in DMSO:
-
Transfer the weighed Schisandrin B powder into a sterile microcentrifuge tube.
-
Add the calculated volume of cell culture grade DMSO to achieve the desired concentration. For example, add 1 mL of DMSO to 20.023 mg of Schisandrin B for a 50 mM stock solution.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared under aseptic conditions. If there are concerns about sterility, the solution can be filtered through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Treating Cells with Schisandrin B
This protocol describes the general procedure for treating cultured cells with Schisandrin B. The optimal concentration and incubation time will vary depending on the cell line and experimental objectives.
Materials:
-
Cultured cells in multi-well plates or flasks
-
Complete cell culture medium
-
Schisandrin B stock solution (prepared as described above)
-
Pipettes and sterile pipette tips
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the cells at the desired density in appropriate culture vessels and allow them to adhere and grow, typically for 24 hours, to reach about 70-80% confluency[5].
-
Preparation of Working Solution:
-
Thaw an aliquot of the Schisandrin B stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final working concentration. For example, to prepare a 40 µM working solution from a 50 mM stock, you would perform a 1:1250 dilution (e.g., add 4 µL of stock to 4996 µL of medium). It is recommended to perform serial dilutions for lower concentrations to ensure accuracy.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the prepared working solution of Schisandrin B to the cells.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of Schisandrin B used[6].
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a CO₂ incubator at 37°C[6].
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream assays, such as cell viability assays (e.g., MTT, CCK-8), apoptosis assays, western blotting, or gene expression analysis[6][7].
Visualizations
Below are diagrams illustrating the experimental workflow and a key signaling pathway affected by Schisandrin B.
Caption: Workflow for preparing and using Schisandrin B in cell culture.
Caption: Schisandrin B activates the Nrf2 antioxidant pathway.
Signaling Pathways Modulated by Schisandrin B
Schisandrin B has been shown to exert its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
-
Nrf2/Keap1 Pathway: Schisandrin B is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[8][9][10]. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Schisandrin B can disrupt the Keap1-Nrf2 interaction, leading to the translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), upregulating their expression and enhancing the cell's antioxidant capacity[11][12].
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cellular processes like proliferation, differentiation, and apoptosis. Schisandrin B has been demonstrated to inhibit the activation of key components of this pathway, including p38, extracellular signal-regulated kinase (Erk), and c-Jun N-terminal kinase (Jnk)[13][14][15]. By suppressing the MAPK pathway, Schisandrin B can ameliorate inflammatory responses and inhibit cancer cell proliferation[13][16].
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Schisandrin B has been shown to suppress the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines[8][13][17]. This anti-inflammatory effect is a key aspect of its therapeutic potential.
-
Other Pathways: Research has also implicated Schisandrin B in the modulation of other signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation, and the Wnt/β-catenin pathway, which plays a role in development and cancer[1][16][18].
These application notes provide a comprehensive guide for the preparation and use of Schisandrin B in cell culture experiments. By following these protocols and understanding the underlying signaling pathways, researchers can effectively utilize this compound to investigate its diverse biological activities and potential therapeutic applications. Adherence to proper laboratory techniques is essential for obtaining reliable and reproducible data.
References
- 1. Frontiers | A comprehensive review of Schisandrin B’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 2. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schisandrin B (Sch B) | C23H28O6 | CID 14515706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (+)-Schisandrin B | C23H28O6 | CID 158103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nacalai.com [nacalai.com]
- 6. Schisandrin B inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schisandrin B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Schisandrin B alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Schisandrin B ameliorated chondrocytes inflammation and osteoarthritis via suppression of NF-κB and MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Suppression of MAPK and NF-κ B pathways by schisandrin B contributes to attenuation of DSS-induced mice model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Schisandrin B exerts anti-colorectal cancer effect through CXCL2/ERK/DUSP11 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Schisandrol B and schisandrin B inhibit TGFβ1-mediated NF-κB activation via a Smad-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Schisandrin B Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Schisandrin B Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Schisandrin B, a bioactive lignan isolated from the fruit of Schisandra chinensis. The protocols outlined below are essential for researchers in oncology, pharmacology, and natural product chemistry to accurately determine the efficacy and mechanisms of Schisandrin B in various cell lines.
Introduction
Schisandrin B has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potent anticancer properties.[1][2][3] Its cytotoxic effects have been demonstrated across a range of cancer cell lines, where it can induce cell cycle arrest, apoptosis, and autophagy.[1][4][5][6][7] Understanding the cytotoxic profile of Schisandrin B is a critical step in its development as a potential therapeutic agent. This document provides detailed protocols for commonly employed cell viability and cytotoxicity assays to assess the impact of Schisandrin B on cultured cells.
Key Concepts in Cytotoxicity Testing
Cell viability assays are crucial for determining the number of healthy, metabolically active cells in a population after exposure to a test compound.[8][9] Cytotoxicity assays, conversely, measure cellular damage or death. The choice of assay depends on the specific research question and the expected mechanism of cell death. For a comprehensive analysis of Schisandrin B's effects, a combination of assays measuring different cellular parameters is recommended.
Data Presentation: Cytotoxicity of Schisandrin B on Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Schisandrin B in different human cancer cell lines, as determined by various cell viability assays.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | CCK-8 | 48 | ~35 | [4] |
| HT29 | Colon Cancer | CCK-8 | 48 | ~50 | [4] |
| SW620 | Colon Cancer | CCK-8 | 48 | ~60 | [4] |
| HCCC-9810 | Cholangiocarcinoma | CCK-8 | 48 | 40 ± 1.6 | [6] |
| RBE | Cholangiocarcinoma | CCK-8 | 48 | 70 ± 2.6 | [6] |
| NCI-H460 | Large-cell Lung Cancer | CCK-8 | 72 | Not specified, cytotoxic at ≥40 µM | [10] |
| HL-1 | Atrial Myocytes | CCK-8 & LDH | 24 | No adverse effects at 20 µM | [11] |
| HCT116 | Colorectal Cancer | CCK-8 | 24 & 48 | ~75 (IC50) | [12] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.[13][14] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.[4]
-
Compound Treatment: Treat the cells with various concentrations of Schisandrin B (e.g., 0-200 µM) and a vehicle control (e.g., DMSO).[4]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[16][17]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with Schisandrin B as described in the MTT assay protocol.[18] Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[16]
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[19]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[20]
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD+) to each well.[20]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[20]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16][20]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescently labeled Annexin V.[22][23] Propidium iodide (PI), a fluorescent DNA intercalator, can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[23]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Schisandrin B for the desired time.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.[21]
-
Cell Washing: Wash the cells twice with cold PBS.[21]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 × 10^6 cells/mL.[22]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI (100 µg/mL working solution).[21][22]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry as soon as possible.[22] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[21]
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: General workflow for assessing Schisandrin B cytotoxicity.
Schisandrin B-Induced Apoptosis Signaling Pathway
Caption: ROS-mediated signaling cascade in Schisandrin B-induced apoptosis.[24]
References
- 1. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Schisandrin B inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. In vivo and in vitro investigations of schisandrin B against angiotensin II induced ferroptosis and atrial fibrosis by regulation of the SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cellbiologics.com [cellbiologics.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. kumc.edu [kumc.edu]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. BIOCELL | Schisandrin B exerts anticancer effects on human gastric cancer cells through ROS-mediated MAPK, STAT3, and NF-κB pathways [techscience.com]
Western Blot Analysis of Schisandrin B Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Schisandrin B on various cell lines. Schisandrin B, a bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, particularly its anti-cancer properties. This document outlines the key signaling pathways affected by Schisandrin B and provides detailed protocols for performing Western blot analysis to investigate these effects.
Key Signaling Pathways Modulated by Schisandrin B
Schisandrin B has been shown to exert its cellular effects by modulating several key signaling pathways, primarily leading to apoptosis, cell cycle arrest, and autophagy in cancer cells.[1][2] Western blot analysis is an indispensable technique to elucidate the molecular mechanisms underlying these processes.
Apoptosis Induction: Schisandrin B promotes apoptosis, or programmed cell death, in various cancer cell lines, including colon, gallbladder, and lung cancer.[3][4][5] This is often mediated through the intrinsic mitochondrial pathway. Key proteins to analyze include:
-
Bcl-2 family proteins: A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax are common indicators of Schisandrin B-induced apoptosis.[4][6]
-
Caspases: Activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) is a hallmark of apoptosis. Look for the cleaved (active) forms of these proteins.[4][6]
-
PARP: Cleavage of Poly (ADP-ribose) polymerase by activated caspases is another key marker of apoptosis.[4][7]
-
CHOP: Schisandrin B can activate the unfolded protein response, leading to the upregulation of the pro-apoptotic transcription factor CHOP.[1][3]
Cell Cycle Arrest: Schisandrin B can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 or G1/S phase.[2][4][5] Western blot analysis can be used to assess the expression of key cell cycle regulatory proteins:
-
Cyclins and CDKs: Downregulation of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (e.g., CDK4, CDK6) is indicative of G0/G1 arrest.[4][5]
-
CDK Inhibitors: Upregulation of CDK inhibitors like p21 and p53 can mediate cell cycle arrest.[2][5]
Autophagy Regulation: Autophagy is a cellular process of self-digestion that can either promote cell survival or cell death. Schisandrin B has been shown to induce autophagy in several cell types.[8][9] Key proteins to probe for include:
-
AMPK/mTOR pathway: Schisandrin B can induce autophagy by activating AMPK and inhibiting the mTOR signaling pathway.[9][10]
-
NF-κB Pathway: In some contexts, Schisandrin B-activated autophagy is dependent on the NF-κB pathway.[8]
Quantitative Data Summary
The following tables summarize the typical quantitative changes in protein expression observed after Schisandrin B treatment, as determined by Western blot analysis from various studies.
Table 1: Apoptosis-Related Protein Expression Changes
| Protein | Cell Line | Schisandrin B Concentration | Treatment Duration | Observed Change | Reference |
| Bax | HCT116 (Colon Cancer) | 25, 50 µM | 48 h | Increased | [1][3] |
| Bcl-2 | HCT116 (Colon Cancer) | 25, 50 µM | 48 h | No significant change | [1][3] |
| Cleaved Caspase-3 | HCT116 (Colon Cancer) | 25, 50 µM | 48 h | Increased | [1][3] |
| CHOP | HCT116 (Colon Cancer) | 25, 50 µM | 48 h | Increased | [1][3] |
| Bax | GBC-SD, NOZ (Gallbladder Cancer) | 30, 60, 90 µmol/L | 48 h | Increased | [4] |
| Bcl-2 | GBC-SD, NOZ (Gallbladder Cancer) | 30, 60, 90 µmol/L | 48 h | Decreased | [4] |
| Cleaved Caspase-9 | GBC-SD, NOZ (Gallbladder Cancer) | 30, 60, 90 µmol/L | 48 h | Increased | [4] |
| Cleaved Caspase-3 | GBC-SD, NOZ (Gallbladder Cancer) | 30, 60, 90 µmol/L | 48 h | Increased | [4] |
| Cleaved PARP | GBC-SD, NOZ (Gallbladder Cancer) | 30, 60, 90 µmol/L | 48 h | Increased | [4] |
| Bax | A549 (Lung Cancer) | Not specified | 72 h | Increased | [5] |
| Bcl-2 | A549 (Lung Cancer) | Not specified | 72 h | Decreased | [5] |
| Cleaved Caspase-3 | A549 (Lung Cancer) | Not specified | 72 h | Increased | [5] |
| Cleaved Caspase-9 | A549 (Lung Cancer) | Not specified | 72 h | Increased | [5] |
Table 2: Cell Cycle-Related Protein Expression Changes
| Protein | Cell Line | Schisandrin B Concentration | Treatment Duration | Observed Change | Reference |
| Cyclin D1 | GBC-SD, NOZ (Gallbladder Cancer) | 30, 60, 90 µmol/L | 48 h | Decreased | [4] |
| CDK4 | GBC-SD, NOZ (Gallbladder Cancer) | 30, 60, 90 µmol/L | 48 h | Decreased | [4] |
| Cyclin D1 | A549 (Lung Cancer) | Not specified | 72 h | Decreased | [5] |
| CDK4 | A549 (Lung Cancer) | Not specified | 72 h | Decreased | [5] |
| CDK6 | A549 (Lung Cancer) | Not specified | 72 h | Decreased | [5] |
| p53 | A549 (Lung Cancer) | Not specified | 72 h | Increased | [5] |
| p21 | A549 (Lung Cancer) | Not specified | 72 h | Increased | [5] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HCT116, GBC-SD, A549) in 6-well plates at an appropriate density to achieve 70-80% confluency at the time of harvest.
-
Schisandrin B Preparation: Prepare a stock solution of Schisandrin B in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 20, 25, 40, 50, 60, 80, 90, 100 µM).[3][4][11] The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: After the cells have adhered and reached the desired confluency, replace the medium with the prepared Schisandrin B-containing medium or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (typically 24, 48, or 72 hours).[3][4][5]
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of RIPA lysis buffer containing a protease inhibitor cocktail to each well.[12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and transfer it to a new tube.
Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.[12]
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[1][3]
Visualizations
Caption: Schisandrin B induced apoptosis signaling pathway.
Caption: Schisandrin B induced G1/S cell cycle arrest.
Caption: General workflow for Western blot analysis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Schisandrin B Induces Apoptosis and Cell Cycle Arrest of Gallbladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Schisandrin B inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Inhibition of autophagy enhances the anticancer effect of Schisandrin B on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schisandrin B mitigates hepatic steatosis and promotes fatty acid oxidation by inducing autophagy through AMPK/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 11. Schisandrin B Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Schiarisanrin B Efficacy in Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Schiarisanrin B, a bioactive compound isolated from the fruit of Schisandra chinensis, has demonstrated a wide range of pharmacological activities in preclinical studies, including anti-tumor, hepatoprotective, and cardioprotective effects.[1][2][3] These application notes provide an overview of various animal models used to study the efficacy of this compound and detailed protocols for inducing these models and assessing therapeutic outcomes.
I. Animal Models for Anti-Cancer Efficacy
This compound has been shown to inhibit tumor growth and metastasis in several cancer models.[1][4] Key models include xenografts for hepatocellular carcinoma, osteosarcoma, and breast cancer.
Data Summary: Anti-Cancer Animal Models
| Cancer Type | Animal Model | Cell Line | This compound Dosage & Administration | Treatment Duration | Key Efficacy Endpoints & Results | Reference |
| Hepatocellular Carcinoma (HCC) | Balb/c nude mice xenograft | Huh-7 | 100, 200, 400 mg/kg/day via gavage | 21 days | Significant reduction in tumor volume and weight.[5] | [5] |
| Osteosarcoma | In vivo osteosarcoma model | Not specified | Dose-dependent | Not specified | Inhibition of tumor growth and lung metastasis.[4] | [4] |
| Breast Cancer | Balb/c mice with 4T1 cell inoculation (subcutaneous) | 4T1 (murine breast cancer) | 30 or 100 mg/kg/day via gavage | Started 3 days prior to inoculation and continued for 30 days | Significant suppression of spontaneous lung and bone metastasis; extended survival time.[6][7] | [6][7] |
| Colorectal Cancer | Xenograft mouse model | Not specified | Not specified | Not specified | Potent anti-tumor effects and synergistic effects with 5-Fluorouracil.[8] | [8] |
Experimental Protocol: Hepatocellular Carcinoma (HCC) Xenograft Model
This protocol describes the establishment of an HCC tumor-bearing mouse model to evaluate the anti-tumor effects of this compound.[5]
Materials:
-
Balb/c nude mice (4-6 weeks old)
-
Huh-7 human HCC cells
-
Saline solution
-
This compound
-
Gavage needles
-
Calipers
Procedure:
-
Cell Culture: Culture Huh-7 cells in appropriate media until they reach the logarithmic growth phase.
-
Tumor Inoculation: Subcutaneously inoculate 32 Balb/c nude mice with Huh-7 cells.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Grouping and Treatment: Once the tumor volume reaches approximately 100 mm³, randomly divide the mice into four groups (n=8 per group):
-
Control Group: Saline via gavage.
-
Low-Dose Group: 100 mg/kg this compound via gavage.
-
Medium-Dose Group: 200 mg/kg this compound via gavage.
-
High-Dose Group: 400 mg/kg this compound via gavage.
-
-
Administration: Administer the respective treatments daily for 21 consecutive days.[5]
-
Efficacy Evaluation:
Signaling Pathways in Cancer Inhibition
This compound has been found to modulate several signaling pathways to exert its anti-cancer effects.
Caption: this compound inhibits multiple signaling pathways to reduce cancer cell proliferation and metastasis while promoting apoptosis.
II. Animal Models for Hepatoprotective Efficacy
This compound demonstrates significant protective effects against various forms of liver injury.[2][9][10][11]
Data Summary: Hepatoprotective Animal Models
| Injury Model | Animal Model | Inducing Agent | This compound Dosage & Administration | Treatment Duration | Key Efficacy Endpoints & Results | Reference |
| Acute Hepatitis | Mice | Thioacetamide (TAA; 200 mg/kg IP) | 20 mg/kg/day | 28 days | Protection against TAA-induced organ damage; improved serum biochemical parameters.[2] | [2] |
| Drug-Induced Liver Injury | Mice | Acetaminophen | 200 mg/kg (oral, 3 times in 24h prior to induction) | 24 hours (pre-treatment) | Amelioration of histopathological hepatic necrosis; reduction of serum ALT and AST.[9] | [9] |
| Liver Fibrosis | Rats | Carbon Tetrachloride (CCl4) | Not specified | Not specified | Attenuation of liver damage and fibrosis progression; decreased collagen deposition.[11] | [11] |
| Alcoholic Liver Injury | Mice | Ethanol | Not specified | Not specified | Improved liver pathology (reduced congestion and ballooning degeneration).[10] | [10] |
| Hepatic Ischemia-Reperfusion | Mice | 70% hepatic ischemia | Not specified | Not specified | Significant reduction in liver necrosis and inflammatory factors (IL-1β, IL-6, TNF-α).[12] | [12] |
| Schistosomiasis-Induced Liver Fibrosis | Mice | Schistosoma mansoni infection | Not specified | Not specified | Beneficial in treating liver fibrosis and splenic damage through inhibition of inflammasome activation and apoptosis.[13] | [13] |
Experimental Protocol: Thioacetamide (TAA)-Induced Acute Hepatitis Model
This protocol details the induction of acute hepatitis in mice using TAA to assess the hepatoprotective effects of this compound.[2]
Materials:
-
Mice
-
Thioacetamide (TAA)
-
This compound
-
Saline solution
-
Tools for intraperitoneal injection and oral gavage
Procedure:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
-
Grouping: Divide mice into relevant experimental groups (e.g., Control, TAA only, TAA + this compound).
-
This compound Treatment: Administer this compound (20 mg/kg/day) or vehicle to the respective groups for 28 consecutive days.[2]
-
Hepatitis Induction: On a designated day during the treatment period, induce acute hepatitis by a single intraperitoneal injection of 200 mg/kg TAA.[2]
-
Sample Collection: At the end of the study period, collect blood samples for biochemistry analysis (e.g., ALT, AST).
-
Histopathological Examination: Euthanize the animals and collect liver, spleen, kidney, and brain tissues for histopathological examination.[2]
-
Mechanism Analysis: Perform western blotting and flow cytometry on tissue lysates to evaluate the involvement of inflammasomes and apoptotic proteins.[2]
Experimental Workflow for Preclinical Efficacy Testing
Caption: A generalized workflow for assessing the in vivo efficacy of this compound.
III. Animal Model for Cardioprotective Efficacy
This compound has also been investigated for its potential to mitigate cardiac damage following ischemic injury.
Data Summary: Cardioprotective Animal Model
| Injury Model | Animal Model | Induction Method | This compound Dosage & Administration | Treatment Duration | Key Efficacy Endpoints & Results | Reference |
| Myocardial Infarction (MI) | Mice | Permanent ligation of the left anterior descending (LAD) coronary artery | Not specified | 3 weeks | Increased survival rate, improved heart function, and decreased infarct size.[3] | [3] |
Experimental Protocol: Myocardial Infarction (MI) Model
This protocol outlines the creation of an MI model in mice to evaluate the cardioprotective effects of this compound.[3]
Materials:
-
Mice
-
Anesthetics
-
Surgical instruments for thoracotomy
-
Suture for LAD ligation
-
This compound
Procedure:
-
Anesthesia and Ventilation: Anesthetize the mice and provide artificial ventilation.
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial infarction.
-
-
Post-Operative Care: Close the chest and allow the animals to recover. Provide appropriate post-operative care.
-
Grouping and Treatment: Randomly assign the MI mice to a treatment group (this compound) or a vehicle control group.
-
Administration: Administer this compound or vehicle for 3 weeks.[3]
-
Efficacy Evaluation:
-
Monitor survival rates throughout the 3-week period.
-
At the end of the study, assess cardiac function using methods such as echocardiography.
-
Euthanize the mice and excise the hearts to measure the infarct size.[3]
-
Conduct further molecular analyses on heart tissue to investigate mechanisms such as inflammation, apoptosis, and cell proliferation.[3]
-
The described animal models provide robust platforms for the preclinical evaluation of this compound's therapeutic efficacy across a range of diseases. The provided protocols offer a foundation for researchers to design and execute studies to further elucidate the pharmacological properties and mechanisms of action of this promising natural compound. Adherence to ethical guidelines for animal research is paramount in all experimental procedures.
References
- 1. Frontiers | A comprehensive review of Schisandrin B’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 2. An In-vivo Study into the Effects of Schisandrin B in the Liver, Spleen, Kidney, and Brain of Acute Thioacetamide-intoxicated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beneficial effects of schisandrin B on the cardiac function in mice model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schisandrin B suppresses osteosarcoma lung metastasis in vivo by inhibiting the activation of the Wnt/β-catenin and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandrin B inhibits tumor progression of hepatocellular carcinoma by targeting the RhoA/ROCK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisandrin B attenuates cancer invasion and metastasis via inhibiting epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schisandrin B Attenuates Cancer Invasion and Metastasis Via Inhibiting Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Schisandrin B attenuates acetaminophen-induced hepatic injury through heat-shock protein 27 and 70 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Study on the Role of Schisandrin B in Ameliorating Hepatic Ischemia-Reperfusion Injury by Modulating Hepatocyte Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ameliorative effects of Schisandrin B on Schistosoma mansoni-induced hepatic fibrosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS method for Schiarisanrin B pharmacokinetic studies
An LC-MS/MS Method for Pharmacokinetic Studies of Schisandrin B
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Schisandrin B is a primary bioactive lignan found in the fruit of Schisandra chinensis, a plant with a long history in traditional medicine. Due to its significant pharmacological activities, including hepatoprotective effects, understanding its pharmacokinetic profile is crucial for drug development. This document provides a detailed protocol for the quantitative analysis of Schisandrin B in biological matrices, specifically rat plasma, using a sensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, method validation, and application to a pharmacokinetic study.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Schisandrin B from plasma samples.[1][2]
Materials:
-
Blank rat plasma (with anticoagulant, e.g., heparin or EDTA)
-
Schisandrin B reference standard
-
Internal Standard (IS), e.g., Warfarin or Deoxyschizandrin[1][3]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare stock solutions of Schisandrin B and the internal standard (IS) in methanol at a concentration of 1.0 mg/mL.[1][2]
-
From the stock solutions, prepare a series of working solutions by diluting with methanol. These will be used to create calibration standards and quality control (QC) samples.[1][2]
-
To a 1.5 mL microcentrifuge tube, add 100 µL of rat plasma sample.
-
Add 300 µL of methanol containing the internal standard (e.g., 100 ng/mL Warfarin).[1]
-
Vortex the mixture for 2 minutes to ensure thorough mixing and precipitation of proteins.[1]
-
Centrifuge the tubes at 14,500 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean sample vial for LC-MS/MS analysis.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
An ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer.[1][2]
-
Electrospray ionization (ESI) source operating in positive ion mode.[1][3]
Chromatographic Conditions: The chromatographic separation is crucial for resolving Schisandrin B from endogenous matrix components.
| Parameter | Condition |
| Column | Atlantis T3-C18 column (3 µm, 2.1 x 100 mm) or equivalent[1][2] |
| Mobile Phase A | 0.2% Formic Acid in Water[1][2] |
| Mobile Phase B | Methanol[1][2] |
| Flow Rate | 0.4 mL/min[1][2] |
| Injection Volume | 5 µL[1] |
| Column Temperature | 25°C[1] |
| Gradient Elution | 0-0.5 min: 0% to 90% B; 0.51-4.0 min: hold at 100% B[1] |
Mass Spectrometric Conditions: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[4]
| Parameter | Schisandrin B | Internal Standard (Warfarin) |
| Ionization Mode | Positive ESI[1] | Positive ESI[1] |
| MRM Transition (m/z) | 401.6 ⟶ 301.3[1] | 309.1 ⟶ 163.0[1] |
| Fragmentor Voltage (V) | 135[1] | 90[1] |
| Collision Energy (eV) | 23[1] | 12[1] |
| Capillary Voltage | 4500 V[2] | 4500 V[2] |
| Gas Temperature | 320°C[2] | 320°C[2] |
| Gas Flow | 10 L/min[2] | 10 L/min[2] |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA) to ensure its reliability for pharmacokinetic studies.[5]
| Validation Parameter | Summary of Typical Results |
| Linearity | The linear range for Schisandrin B in plasma is typically 20.0–1000.0 ng/mL, with a correlation coefficient (R²) > 0.99.[1][2] |
| Lower Limit of Quantification (LLOQ) | The LLOQ is generally around 5.0 to 20.0 ng/mL, which is sufficient for pharmacokinetic studies.[1][5][6] |
| Precision and Accuracy | Intra-day and inter-day precision (as relative standard deviation, RSD%) should be less than 15%. Accuracy should be within 85-115%.[1] |
| Extraction Recovery | The extraction recovery of Schisandrin B from plasma is typically in the range of 85.25% to 91.71%.[1][2] |
| Matrix Effect | The matrix effect should be consistent and reproducible, generally between 88.01% and 94.59%.[1][2] |
| Stability | Schisandrin B should be stable in plasma samples under various storage conditions (e.g., room temperature, freeze-thaw cycles).[4] |
Pharmacokinetic Study Protocol
This protocol outlines a basic pharmacokinetic study in rats.
Animals:
-
Sprague-Dawley rats.[3]
Dosing:
-
For intravenous (IV) administration, a single dose of 10 mg/kg of pure Schisandrin B can be administered.[5][7]
-
For oral (PO) administration, a single dose of 10-40 mg/kg of Schisandrin B can be given.[3]
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Place the blood samples into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.[1]
Data Analysis:
-
Pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) are calculated using non-compartmental analysis.[3]
Data Presentation
Table 1: LC-MS/MS Parameters for Schisandrin B and Internal Standard (Warfarin)
| Analyte | MRM Transition (m/z) | Fragmentor (V) | Collision Energy (eV) | Retention Time (min) |
| Schisandrin B | 401.6 ⟶ 301.3[1] | 135[1] | 23[1] | 2.43[1] |
| Warfarin (IS) | 309.1 ⟶ 163.0[1] | 90[1] | 12[1] | 1.76[1] |
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity Range (ng/mL) | R² > 0.99 | 20.0 - 1000.0[1][2] |
| LLOQ (ng/mL) | Signal-to-Noise > 10 | 20.0[1] |
| Intra-day Precision (%RSD) | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 12% |
| Accuracy (%) | 85 - 115% | 95.70% - 104.59%[4] |
| Recovery (%) | Consistent and reproducible | 85.25% - 91.71%[1][2] |
| Matrix Effect (%) | Consistent and reproducible | 88.01% - 94.59%[1][2] |
Visualizations
Caption: Experimental workflow for the pharmacokinetic study of Schisandrin B.
Caption: Logical relationship of components in an LC-MS/MS system.
Conclusion
The described LC-MS/MS method offers a selective, rapid, and sensitive approach for the quantification of Schisandrin B in rat plasma.[5] The protein precipitation method for sample preparation is straightforward and provides clean extracts suitable for analysis.[1] This validated method can be reliably applied to pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Schisandrin B, thereby supporting its further development as a therapeutic agent.[4][5]
References
- 1. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of pharmacokinetics, tissue distribution and excretion of schisandrin B in rats by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of Schisandrin B enantiomers in rat plasma by chiral LC-MS/MS: Application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Antioxidant Potential of Schisandrin B: A Guide for Researchers
For Immediate Release
Shanghai, China – November 21, 2025 – Schisandrin B, a prominent lignan isolated from the fruit of Schisandra chinensis, is gaining significant attention within the scientific community for its potent antioxidant properties. To facilitate further research and drug development efforts, this document provides detailed application notes and standardized protocols for assessing the antioxidant capacity of Schisandrin B. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.
Schisandrin B has demonstrated significant protective effects against oxidative stress in a variety of preclinical models. Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative damage.[1][2][3][4][5] By activating this pathway, Schisandrin B enhances the expression of a suite of antioxidant and detoxification enzymes, thereby bolstering the cell's ability to combat reactive oxygen species (ROS).
Principle of Antioxidant Capacity Assessment
The antioxidant capacity of Schisandrin B can be evaluated through a combination of in vitro chemical assays and cell-based assays. Chemical assays, such as the DPPH and ABTS radical scavenging assays, measure the direct ability of the compound to neutralize free radicals. Cellular assays, on the other hand, provide a more biologically relevant assessment of its ability to mitigate oxidative stress within a cellular environment. These assays typically involve exposing cells to an oxidative challenge in the presence or absence of Schisandrin B and measuring key markers of oxidative stress and antioxidant defense.
Quantitative Data Summary
The following tables summarize the quantitative data on the antioxidant capacity of Schisandrin B, compiled from various studies.
Table 1: In Vitro Radical Scavenging Activity of Schisandra Extracts
| Assay | Plant Part | Extract Type | IC50 (µg/mL) | Reference |
| DPPH | Leaves | Acetone Extract | 256.54 | [1] |
| DPPH | Leaves | Methyl Ethyl Ketone Extract | 342.28 | [1] |
| DPPH | - | Derivative | 124.32 | [1] |
| β-carotene-linoleic acid | Leaves | Acetone Extract | 278.29 | [1] |
| β-carotene-linoleic acid | Leaves | Methyl Ethyl Ketone Extract | 384.12 | [1] |
| β-carotene-linoleic acid | - | Derivative | 145.25 | [1] |
Note: IC50 values represent the concentration of the extract required to scavenge 50% of the free radicals.
Table 2: Effects of Schisandrin B on Cellular Antioxidant Markers
| Cell/Animal Model | Oxidative Challenge | Schisandrin B Concentration/Dose | Biomarker | Effect | Reference |
| L02 Cells | D-GalN | 1-40 µM | SOD | Increased activity | [6] |
| L02 Cells | D-GalN | 1-40 µM | GSH-Px | Increased activity | [6] |
| L02 Cells | D-GalN | 1-40 µM | MDA | Decreased levels | [6] |
| Mice | Angiotensin II | 30 mg/kg/day | SOD | Increased levels | [7] |
| Mice | Angiotensin II | 30 mg/kg/day | CAT | Increased levels | [7] |
| Mice | Angiotensin II | 30 mg/kg/day | MDA | Decreased levels | [7] |
| Rats | Ischemia/Reperfusion | 1-30 mg/kg/day for 15 days | Mitochondrial GSH | Increased levels | [8] |
| Rats | Ischemia/Reperfusion | 1-30 mg/kg/day for 15 days | Mn-SOD | Increased activity | [8] |
| Rats | Ischemia/Reperfusion | 1-30 mg/kg/day for 15 days | Mitochondrial MDA | Decreased production | [8] |
SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase; MDA: Malondialdehyde; CAT: Catalase; GSH: Glutathione.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.
Materials:
-
Schisandrin B
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation: Prepare a stock solution of Schisandrin B in methanol. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the Schisandrin B dilutions to the respective wells.
-
For the control, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is the concentration of Schisandrin B that causes 50% scavenging of DPPH radicals.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
Schisandrin B
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of Schisandrin B in a suitable solvent and create a series of dilutions.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the Schisandrin B dilutions to the respective wells.
-
For the control, add 10 µL of the solvent instead of the sample.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity:
-
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is the concentration of Schisandrin B that causes 50% scavenging of ABTS•+ radicals.
-
Cellular Antioxidant Assay (CAA) in HepG2 Cells
This assay evaluates the ability of Schisandrin B to protect cells from oxidative damage induced by a pro-oxidant.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Schisandrin B
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
tert-Butyl hydroperoxide (t-BHP) or other pro-oxidant
-
96-well black-walled, clear-bottom plate
-
Fluorescence microplate reader
Protocol:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the HepG2 cells in a 96-well black-walled, clear-bottom plate at a density of 6 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of Schisandrin B for 1-24 hours.
-
-
Loading with DCFH-DA:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 1 hour.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of a pro-oxidant solution (e.g., 500 µM t-BHP) to induce oxidative stress.
-
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour.
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The antioxidant activity of Schisandrin B is determined by its ability to reduce the t-BHP-induced fluorescence compared to the control cells.
-
Visualizing the Mechanisms and Workflows
To further elucidate the experimental processes and the underlying biological pathways, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant effect of schisandrin B in nervous tissue - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
- 4. Schisandrin B elicits a glutathione antioxidant response and protects against apoptosis via the redox-sensitive ERK/Nrf2 pathway in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisandrin B alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. In vivo and in vitro investigations of schisandrin B against angiotensin II induced ferroptosis and atrial fibrosis by regulation of the SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schisandrin B enhances cerebral mitochondrial antioxidant status and structural integrity, and protects against cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Schisandrin B Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze apoptosis induced by Schisandrin B, a bioactive compound isolated from Schisandra chinensis. The protocols and data presented are intended to assist in the research and development of potential therapeutic applications of Schisandrin B.
Introduction
Schisandrin B (Sch B) is a lignan with a range of reported pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[1][2] Recent studies have highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit cell proliferation and induce programmed cell death, or apoptosis, in various cancer cell lines.[1][2][3][4][5][6] Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a robust and widely used method for the quantitative analysis of apoptotic cells.[7][8][9] This document outlines the principles, protocols, and expected outcomes for assessing Schisandrin B-induced apoptosis.
Annexin V is a protein that specifically binds to phosphatidylserine (PS), a phospholipid component of the cell membrane.[8] In healthy cells, PS is located on the inner leaflet of the plasma membrane.[8] During the early stages of apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[8] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA. It is excluded by cells with an intact plasma membrane. In late-stage apoptotic or necrotic cells, membrane integrity is compromised, allowing PI to enter and stain the nucleus. This dual-staining method allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[10]
Quantitative Data Summary
The following tables summarize the dose-dependent effect of Schisandrin B on apoptosis in different cancer cell lines, as determined by Annexin V/PI flow cytometry.
Table 1: Effect of Schisandrin B on Apoptosis in Human Cholangiocarcinoma Cells (HCCC-9810)
| Schisandrin B Concentration (µM) | Apoptosis Rate (%) |
| 0 | 4.5 ± 0.6 |
| 25 | 12.8 ± 1.3 |
| 50 | 25.7 ± 2.1 |
| 100 | 41.2 ± 3.5 |
Data adapted from a study on cholangiocarcinoma cells, showing a significant increase in the percentage of apoptotic cells with increasing concentrations of Schisandrin B after a 48-hour treatment.[3]
Table 2: Effect of Schisandrin B on Apoptosis in Human Gallbladder Cancer Cells (GBC-SD)
| Schisandrin B Concentration (µM) | Apoptosis Rate (%) |
| 0 | 3.2 ± 0.5 |
| 20 | 10.5 ± 1.1 |
| 40 | 22.1 ± 2.3 |
| 80 | 38.9 ± 3.2 |
Data adapted from a study on gallbladder cancer cells, illustrating a dose-dependent induction of apoptosis following 48 hours of treatment with Schisandrin B.[4]
Experimental Protocols
Materials
-
Schisandrin B (appropriate purity grade)
-
Cell line of interest (e.g., HCCC-9810, GBC-SD)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
T25 or T75 culture flasks
Cell Culture and Schisandrin B Treatment
-
Cell Seeding: Seed the cells in T25 culture flasks at a density of 1 x 10^6 cells per flask and allow them to adhere and grow for 24 hours.[8]
-
Drug Preparation: Prepare a stock solution of Schisandrin B in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentrations in a complete culture medium. Ensure the final solvent concentration in the medium is non-toxic to the cells (typically <0.1%).
-
Treatment: Remove the culture medium from the flasks and replace it with the medium containing different concentrations of Schisandrin B (e.g., 0, 25, 50, 100 µM). Include a vehicle control (medium with the solvent at the same concentration as the highest drug concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
Annexin V/PI Staining Protocol
-
Cell Harvesting: After incubation, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells from each flask.[8]
-
Washing: Centrifuge the cell suspension at approximately 500 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[8][11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[11]
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1-5 x 10^5 cells) to a flow cytometry tube.[7][11]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[11]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7][11]
-
Add 5 µL of Propidium Iodide.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[8] Set up appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained control cells.
Visualizations
Experimental Workflow
References
- 1. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Schisandrin B inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandrin B Induces Apoptosis and Cell Cycle Arrest of Gallbladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. biorxiv.org [biorxiv.org]
- 7. bosterbio.com [bosterbio.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Establishing a Schisandrin B-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has demonstrated significant anticancer properties in a variety of cancer cell lines. Its primary mechanisms of action include the induction of apoptosis and cell cycle arrest. Notably, Schisandrin B has also been identified as an inhibitor of P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1), suggesting a potential role in overcoming multidrug resistance (MDR) to other chemotherapeutic agents.
The development of a Schisandrin B-resistant cell line is a critical step in understanding the potential mechanisms of acquired resistance to this compound. Such a cell line can serve as an invaluable tool for identifying novel resistance pathways, discovering biomarkers for treatment response, and developing strategies to circumvent resistance. This document provides a detailed protocol for establishing and characterizing a Schisandrin B-resistant cell line using a dose-escalation method.
Potential Mechanisms of Resistance to Schisandrin B
Given that no Schisandrin B-resistant cell lines have been reported, the development of resistance may involve one or more of the following general mechanisms:
-
Alterations in Apoptotic Pathways : As Schisandrin B primarily induces apoptosis, resistance could arise from mutations or altered expression of proteins in the apoptotic cascade.[1][2] This includes the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or the downregulation or mutation of pro-apoptotic proteins (e.g., Bax, Bak) and caspases.[2][3][4]
-
Increased Drug Efflux : While Schisandrin B inhibits P-gp, resistance could be mediated by the upregulation of other ATP-binding cassette (ABC) transporters that are not inhibited by Schisandrin B.
-
Enhanced Drug Metabolism : Cancer cells may develop resistance by increasing the metabolic inactivation of Schisandrin B, potentially through the upregulation of cytochrome P450 enzymes.
-
Alterations in Drug Target : Although the direct molecular targets of Schisandrin B are not fully elucidated, mutations in these targets could prevent drug binding and efficacy.
Experimental Workflow
The overall workflow for establishing and characterizing a Schisandrin B-resistant cell line is depicted below.
Caption: Experimental workflow for establishing and characterizing a Schisandrin B-resistant cell line.
Protocols
Protocol 1: Establishment of a Schisandrin B-Resistant Cell Line by Dose Escalation
This protocol describes the generation of a Schisandrin B-resistant cell line using a stepwise increase in drug concentration.[5][6][7][8][9]
Materials:
-
Parental cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium
-
Schisandrin B
-
Dimethyl sulfoxide (DMSO)
-
96-well and 6-well plates
-
Cell culture flasks (T25, T75)
-
MTT or similar cell viability assay kit
Procedure:
-
Determine the initial IC50 of Schisandrin B:
-
Seed the parental cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a series of dilutions of Schisandrin B for 72 hours.
-
Determine the cell viability using an MTT assay.
-
Calculate the IC50 value, which is the concentration of Schisandrin B that inhibits cell growth by 50%.
-
-
Generate the resistant cell line:
-
Seed the parental cells in a T75 flask.
-
Expose the cells to Schisandrin B at a starting concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Initially, a significant number of cells may die. Culture the surviving cells until they reach 70-80% confluency, changing the medium with fresh Schisandrin B every 2-3 days.
-
Once the cells are stably proliferating at this concentration, gradually increase the concentration of Schisandrin B by 1.5- to 2-fold.[9]
-
Repeat this process of dose escalation over several months. It is recommended to cryopreserve cell stocks at each successful concentration increase.
-
The process can be continued until the cells can proliferate in a concentration of Schisandrin B that is at least 10-fold higher than the initial IC50 of the parental line.
-
Protocol 2: Confirmation of Resistance using MTT Assay
Materials:
-
Parental and putative Schisandrin B-resistant cell lines
-
Complete cell culture medium
-
Schisandrin B
-
96-well plates
-
MTT reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed both parental and resistant cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of Schisandrin B concentrations for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the IC50 values for both cell lines and determine the resistance index (RI) using the following formula: RI = IC50 of Resistant Cells / IC50 of Parental Cells
Data Presentation:
| Cell Line | Schisandrin B IC50 (µM) | Resistance Index (RI) |
| Parental | [Insert Value] | 1.0 |
| Schisandrin B-Resistant | [Insert Value] | >10 |
Protocol 3: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the level of apoptosis in response to Schisandrin B treatment.[10][11][12][13]
Materials:
-
Parental and resistant cell lines
-
Schisandrin B
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed parental and resistant cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with Schisandrin B at the IC50 concentration of the parental line for 48 hours.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation:
| Cell Line | Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Parental | Vehicle | [Insert Value] | [Insert Value] | [Insert Value] |
| Parental | Schisandrin B | [Insert Value] | [Insert Value] | [Insert Value] |
| Resistant | Vehicle | [Insert Value] | [Insert Value] | [Insert Value] |
| Resistant | Schisandrin B | [Insert Value] | [Insert Value] | [Insert Value] |
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins and ABC Transporters
This protocol detects the expression levels of key proteins involved in apoptosis and drug resistance.[3][14][15]
Materials:
-
Parental and resistant cell lines
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-P-gp, anti-MRP1, anti-BCRP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the parental and resistant cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Add the chemiluminescent substrate and visualize the protein bands.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Data Presentation:
| Protein | Parental Cell Line (Relative Expression) | Schisandrin B-Resistant Cell Line (Relative Expression) | Fold Change (Resistant/Parental) |
| Bcl-2 | 1.0 | [Insert Value] | [Insert Value] |
| Bax | 1.0 | [Insert Value] | [Insert Value] |
| Cleaved Caspase-3 | 1.0 | [Insert Value] | [Insert Value] |
| P-gp (ABCB1) | 1.0 | [Insert Value] | [Insert Value] |
| MRP1 (ABCC1) | 1.0 | [Insert Value] | [Insert Value] |
| BCRP (ABCG2) | 1.0 | [Insert Value] | [Insert Value] |
Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for ABC Transporter Gene Expression
This protocol quantifies the mRNA expression levels of genes encoding various ABC transporters.[16][17][18][19][20]
Materials:
-
Parental and resistant cell lines
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., ABCB1, ABCC1, ABCG2) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR system
Procedure:
-
Extract total RNA from parental and resistant cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target ABC transporter genes and a housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method.
Data Presentation:
| Gene | Parental Cell Line (Relative mRNA Expression) | Schisandrin B-Resistant Cell Line (Relative mRNA Expression) | Fold Change (Resistant/Parental) |
| ABCB1 (P-gp) | 1.0 | [Insert Value] | [Insert Value] |
| ABCC1 (MRP1) | 1.0 | [Insert Value] | [Insert Value] |
| ABCG2 (BCRP) | 1.0 | [Insert Value] | [Insert Value] |
Visualizing Potential Resistance Pathways
The following diagrams illustrate potential signaling pathways that may be altered in a Schisandrin B-resistant cell line.
Caption: Simplified intrinsic apoptosis pathway targeted by Schisandrin B.
Caption: Potential drug efflux mechanism of resistance to Schisandrin B.
Conclusion
The establishment and characterization of a Schisandrin B-resistant cell line are essential for a deeper understanding of its anticancer activity and for the development of strategies to overcome potential clinical resistance. The protocols and application notes provided here offer a comprehensive guide for researchers to generate and analyze such a valuable research tool. The systematic investigation of the resistant phenotype will provide crucial insights into the molecular mechanisms of drug resistance and may lead to the identification of novel therapeutic targets.
References
- 1. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. benchchem.com [benchchem.com]
- 8. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of expression of drug resistance-linked ABC transporters in cancer cells by quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Using a qPCR device to screen for modulators of ABC transporter activity: A step-by-step protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Elucidating Schisandrin B Interactions with Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest in the pharmaceutical and biomedical fields due to its diverse pharmacological activities. These include antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer properties[1]. The therapeutic potential of Schisandrin B is attributed to its ability to modulate multiple signaling pathways, making it a promising candidate for the development of novel therapeutics[1][2]. Understanding the molecular interactions of Schisandrin B with its biological targets is crucial for elucidating its mechanisms of action and for the rational design of new drugs.
Raman spectroscopy, a non-destructive vibrational spectroscopy technique, has emerged as a powerful tool for studying drug-target interactions at the molecular level[3][4]. This technique provides detailed information about the chemical structure and conformational changes of molecules, offering insights into binding mechanisms without the need for labeling[3]. This application note provides a detailed protocol for utilizing Raman spectroscopy to investigate the interaction of Schisandrin B with a protein target, using its known interaction with C/EBP homologous protein (CHOP) as an example[5].
Biological Interactions and Signaling Pathways of Schisandrin B
Schisandrin B has been shown to exert its biological effects by modulating a variety of signaling pathways. In the context of cancer, it has been reported to induce apoptosis and cell cycle arrest[1][5]. One of the key mechanisms identified is the activation of the unfolded protein response, where Schisandrin B interacts with and upregulates the expression of CHOP[5].
Application of Raman Spectroscopy to Study Schisandrin B - Protein Interaction
Raman spectroscopy can be employed to detect and characterize the binding of Schisandrin B to a target protein by observing changes in the vibrational modes of either the small molecule or the protein upon complex formation. These changes can manifest as shifts in Raman peak positions, alterations in peak intensities, or the appearance of new peaks.
Experimental Workflow
The general workflow for studying the interaction between Schisandrin B and a target protein, such as CHOP, using Raman spectroscopy is outlined below.
Detailed Experimental Protocols
Materials and Reagents
-
Schisandrin B (purity > 98%)
-
Recombinant target protein (e.g., CHOP, purity > 95%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-purity water
-
Raman-grade quartz cuvettes or slides
Instrumentation
-
A high-resolution Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm). The choice of laser wavelength may depend on the sample's fluorescence properties; a near-infrared laser (785 nm) is often preferred for biological samples to minimize fluorescence background.
-
A microscope coupled to the spectrometer for micro-Raman analysis.
-
Appropriate filters and detectors for Raman signal collection.
Sample Preparation
-
Schisandrin B Stock Solution: Prepare a stock solution of Schisandrin B in a suitable solvent (e.g., DMSO) and then dilute it in PBS to the desired final concentrations. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference.
-
Protein Stock Solution: Prepare a stock solution of the target protein in PBS.
-
Interaction Samples: Mix Schisandrin B and the target protein at various molar ratios in PBS. Allow the mixture to incubate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to allow for binding equilibrium to be reached.
-
Control Samples: Prepare control samples of Schisandrin B alone and the target protein alone in PBS.
Raman Spectroscopy Data Acquisition
-
Instrument Calibration: Calibrate the Raman spectrometer using a standard reference material (e.g., silicon wafer) before data acquisition.
-
Parameter Optimization: Optimize the data acquisition parameters, including laser power, exposure time, and number of accumulations, to obtain high-quality spectra with a good signal-to-noise ratio while avoiding sample damage.
-
Spectral Acquisition: Acquire Raman spectra for the Schisandrin B solution, the target protein solution, and the Schisandrin B-protein complex solutions. Collect spectra over a relevant Raman shift range (e.g., 400-1800 cm⁻¹), which typically covers the fingerprint region for organic molecules and proteins.
Data Processing and Analysis
-
Preprocessing: Process the raw Raman spectra to remove background fluorescence and cosmic rays. Perform baseline correction and normalization to facilitate comparison between different spectra.
-
Spectral Analysis: Compare the Raman spectrum of the Schisandrin B-protein complex with the spectra of the individual components. Identify any changes in peak position (Raman shift), intensity, or bandwidth.
-
Difference Spectroscopy: To highlight the changes upon interaction, a difference spectrum can be calculated by subtracting the weighted spectra of the free components from the spectrum of the complex.
-
Multivariate Analysis: Employ principal component analysis (PCA) to distinguish between the spectra of the free and bound states and to identify the spectral regions with the most significant variations[3].
Data Presentation
Quantitative data obtained from the Raman spectral analysis should be summarized in a structured table to facilitate comparison and interpretation.
| Sample | Key Raman Peak (cm⁻¹) | Raman Shift (cm⁻¹) | Peak Intensity (a.u.) | FWHM (cm⁻¹) |
| Schisandrin B | Aromatic Ring Breathing | 1005 | 1500 | 10 |
| Target Protein (CHOP) | Amide I | 1665 | 2500 | 20 |
| Schisandrin B + CHOP (1:1) | Aromatic Ring Breathing | 1008 (+3) | 1350 (-150) | 12 (+2) |
| Schisandrin B + CHOP (1:1) | Amide I | 1660 (-5) | 2300 (-200) | 22 (+2) |
Note: The data presented in this table is hypothetical and serves as an example of how to structure the results. The actual observed changes will depend on the specific interaction.
Interpretation of Results
Changes in the Raman spectrum of Schisandrin B upon binding to a protein can provide insights into the binding mode. For instance, a shift in the peaks associated with the aromatic rings of Schisandrin B could indicate a change in the electronic environment of these rings due to interaction with amino acid residues in the protein's binding pocket. Similarly, changes in the Amide I and Amide III bands of the protein can reveal alterations in its secondary structure upon ligand binding.
Conclusion
Raman spectroscopy is a valuable, label-free technique for investigating the molecular interactions of Schisandrin B with its biological targets. The detailed protocol and data analysis workflow presented here provide a framework for researchers to study these interactions, contributing to a deeper understanding of the pharmacological mechanisms of this promising natural product. The insights gained from such studies can significantly aid in the development of Schisandrin B-based therapeutics.
References
- 1. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Raman spectroscopy of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisandrin B Suppresses Colon Cancer Growth by Inducing Cell Cycle Arrest and Apoptosis: Molecular Mechanism and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Computational Docking of Schisandrin B with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the computational docking of Schisandrin B, a bioactive lignan from Schisandra chinensis, with its key protein targets. This document outlines the necessary protocols for performing molecular docking simulations to predict the binding affinity and interaction patterns of Schisandrin B, offering valuable insights for drug discovery and development.
Introduction
Schisandrin B has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] Computational docking is a powerful tool to elucidate the molecular mechanisms underlying these activities by simulating the interaction between Schisandrin B and its target proteins at an atomic level. These simulations can predict the binding energy, which is an indicator of the strength of the interaction, and visualize the binding mode, revealing key amino acid residues involved in the interaction.
Target Proteins and Signaling Pathways
Schisandrin B has been shown to interact with a variety of protein targets, thereby modulating several critical signaling pathways. These include pathways involved in apoptosis, cell cycle regulation, and cellular stress responses.
Key Target Proteins:
-
Apoptosis-related proteins: Bcl-2, Bax, Caspase-3, p53[2]
-
Cell cycle regulators: Cyclin D1, CDK4/6
-
Kinases: PI3K, Akt[3]
-
Transcription factors: STAT3, CHOP (CCAAT-enhancer-binding protein homologous protein)[2]
-
Matrix metalloproteinases: MMP-9
-
Growth factors: VEGF
-
Peroxisome proliferator-activated receptor gamma (PPARγ)
Quantitative Data Summary
The binding affinities of Schisandrin B with its target proteins, as determined by computational docking studies, are summarized in the table below. The binding energy is a measure of the strength of the interaction, with more negative values indicating a stronger binding affinity.
| Target Protein | PDB ID(s) | Binding Energy (kcal/mol) | Reference |
| Bcl-2 | 1G5M, 6O0K | -7.9 | [2] |
| Bax | 1F16, 6EB6 | -7.5 | [2] |
| p53 | 1TUP, 2OCJ | -7.2 | [2] |
| Caspase-3 | 2C1E, 5I9B | -6.9 | [2] |
| STAT3 | 1BG1, 6NUQ | -6.72 | [2] |
| Akt1 | 3O96, 6HHJ | -7.1 | [1] |
| MMP-9 | 1L6J, 5CUH | -7.43 | [2] |
| VEGF | 1VPF, 2VPF | -6.24 | [2] |
| PI3K | 5XGJ, 7PG5 | Not explicitly found | |
| CHOP | 1NWQ (C/EBPα) | Not explicitly found | |
| PPARγ | 1FM6 | Not explicitly found |
Note: PDB IDs are provided as examples and the most suitable structure should be selected based on the specific research context (e.g., resolution, presence of co-factors). Binding energies can vary depending on the specific docking software and parameters used.
Experimental Protocols
This section provides a detailed step-by-step protocol for performing computational docking of Schisandrin B with a target protein using AutoDock Vina, a widely used open-source docking program.[4][5]
Preparation of the Target Protein
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--). Select a high-resolution crystal structure, preferably with a co-crystallized ligand to identify the binding site.
-
Prepare the Receptor:
-
Open the PDB file in a molecular visualization software such as UCSF Chimera or PyMOL.
-
Remove water molecules and any non-essential ligands or co-factors.
-
Add polar hydrogens to the protein.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
-
Preparation of the Ligand (Schisandrin B)
-
Obtain Ligand Structure: The 3D structure of Schisandrin B can be obtained from databases like PubChem (CID 108130) or ZINC.
-
Prepare the Ligand:
-
Open the ligand file in a molecular modeling software.
-
Minimize the energy of the ligand to obtain a stable conformation.
-
Assign partial charges and define the rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
Molecular Docking with AutoDock Vina
-
Define the Grid Box: The grid box defines the search space for the docking simulation. It should be centered on the active site of the protein and large enough to encompass the entire binding pocket. The center and dimensions of the grid box can be determined based on the position of a co-crystallized ligand or by using binding site prediction tools.
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters. An example configuration file is shown below:
-
Run AutoDock Vina: Execute the docking simulation from the command line using the following command:
Analysis of Results
-
Binding Affinity: The docking log file (docking_log.txt) will contain the binding affinity (in kcal/mol) for the top-ranked binding poses.
-
Visualization of Binding Pose: The output file (docking_results.pdbqt) contains the coordinates of the docked ligand poses. These can be visualized using molecular graphics software to analyze the interactions between Schisandrin B and the amino acid residues of the target protein. Hydrogen bonds and hydrophobic interactions are key interactions to identify.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by Schisandrin B.
Caption: Schisandrin B induced apoptosis pathway.
Caption: PI3K/Akt signaling pathway modulation.
Experimental Workflow
The following diagram outlines the computational docking workflow.
Caption: Computational docking workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of PI3K/Akt/β-catenin signaling in schisandrin B-mitigated bone deterioration in an experimental rat model of estrogen deficiency [archivesofmedicalscience.com]
- 4. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]
- 5. static.igem.org [static.igem.org]
Application Notes: Unveiling the Molecular Mechanisms of Schisandrin B through RNA-Seq Analysis
Introduction
Schisandrin B is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant used in traditional medicine.[1][2] Accumulating evidence suggests that Schisandrin B possesses a wide range of therapeutic properties, including anti-cancer, anti-inflammatory, and organ-protective effects.[3][4] Its molecular mechanisms of action are complex and involve the regulation of multiple signaling pathways.[5][6] RNA sequencing (RNA-seq) has emerged as a powerful, high-throughput tool to investigate the transcriptomic changes induced by Schisandrin B, providing a global view of the genes and pathways it modulates.[2][5] These application notes provide an overview of the findings from RNA-seq analyses and detailed protocols for researchers studying the effects of Schisandrin B.
Key Findings from RNA-Seq and Transcriptomic Studies
RNA-seq studies have been instrumental in elucidating the mechanisms by which Schisandrin B exerts its effects in various disease models, including cancer, renal injury, and liver fibrosis.[1][2][3]
-
In Cancer: In colon cancer cell lines like HCT116, Schisandrin B treatment leads to significant alterations in gene expression.[1][5] Transcriptomic analysis has revealed that Schisandrin B affects genes related to cell cycle progression, apoptosis, and cell growth.[1][7] Specifically, it has been shown to activate the unfolded protein response and upregulate CHOP, a key mediator of apoptosis.[7] Further studies have identified the downregulation of the CXCL2/ERK/DUSP11 signaling axis as another anti-cancer mechanism.[5]
-
In Renal Injury: In models of renal ischemia-reperfusion injury (RIRI), RNA-seq analysis identified key targets modulated by Schisandrin B, including AKT1, ALB, ACE, and CCL5. The study highlighted the activation of the PI3K/AKT signaling pathway as a crucial mechanism for its protective effects, which include reducing oxidative stress, inflammation, and apoptosis.[3]
-
In Liver Fibrosis: A study on carbon tetrachloride (CCl4)-induced liver fibrosis in rats used RNA-seq to demonstrate that Schisandrin B treatment resulted in the differential expression of 4,243 genes compared to the model group.[2] Gene Ontology (GO) analysis showed these genes were enriched in biological processes such as metabolism, oxidation-reduction, and apoptosis. Pathway analysis indicated that Schisandrin B up-regulated cytochrome P450 drug metabolism and PPAR signaling pathways while down-regulating glutathione metabolism.[2]
Summary of Differentially Expressed Genes (DEGs) Modulated by Schisandrin B
The following table summarizes key genes identified as differentially expressed in response to Schisandrin B treatment across various studies.
| Disease Model | Key Genes Modulated | Regulation | Study Reference |
| Colon Cancer | CHOP | Upregulated | [7] |
| CXCL2 | Downregulated | [5] | |
| DUSP11 | Downregulated | [5] | |
| Renal Ischemia-Reperfusion | AKT1 | Upregulated | [3] |
| ALB | Upregulated | [3] | |
| ACE | Modulated | [3] | |
| CCL5 | Modulated | [3] | |
| Diabetic Nephropathy | Crb3, Xaf1, Tspan4 | Downregulated | [8] |
| Liver Fibrosis | Cytochrome P450 genes | Upregulated | [2] |
| Glutathione metabolism genes | Downregulated | [2] |
Signaling Pathways Modulated by Schisandrin B
RNA-seq and subsequent pathway analyses have identified several critical signaling cascades targeted by Schisandrin B. These pathways are central to its observed therapeutic effects.
| Signaling Pathway | Disease Context | Effect of Schisandrin B | Study Reference(s) |
| PI3K/AKT Pathway | Renal Injury, Diabetic Nephropathy | Activation | [3][6] |
| MAPK Signaling | Diabetic Nephropathy, Lung Cancer | Regulation/Inhibition | [6][8][9] |
| CHOP Signaling | Colon Cancer | Upregulation/Activation | [1][7] |
| NF-κB Pathway | Lung Cancer | Inhibition | [9] |
| Wnt/β-catenin Pathway | Melanoma | Inhibition | [10] |
| TNF Signaling | Diabetic Nephropathy | Regulation | [6][8] |
Visualized Experimental Workflow and Signaling Pathways
The following diagrams illustrate the typical workflow for an RNA-seq experiment involving Schisandrin B and the key signaling pathways it modulates.
Protocols for RNA-Seq Analysis of Schisandrin B Effects
The following protocols provide a detailed methodology for conducting an RNA-seq experiment to identify genes and pathways modulated by Schisandrin B.
Protocol 1: Cell Culture and Schisandrin B Treatment
This protocol is generalized for adherent cancer cell lines, such as HCT116 (colon) or A375 (melanoma).[5][10]
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Culture in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Preparation of Schisandrin B Stock: Dissolve Schisandrin B in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 50-100 mM). Store at -20°C.
-
Treatment: Once cells reach the desired confluency, replace the old media with fresh media containing various concentrations of Schisandrin B (e.g., 0, 20, 40, 80 µM).[10] The final DMSO concentration in all wells, including the vehicle control (0 µM), should be consistent and non-toxic (typically <0.1%).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 12, 24, or 48 hours).[5]
-
Harvesting: After incubation, aspirate the media and wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).[11] Proceed immediately to RNA extraction.
Protocol 2: Total RNA Extraction
This protocol uses the TRIzol (or similar guanidinium thiocyanate-phenol-chloroform) method, which yields high-quality total RNA.[11][12]
-
Cell Lysis: Add 1 mL of TRIzol reagent directly to each well of the 6-well plate. Scrape the cells and pipette the lysate up and down several times to homogenize.[11]
-
Phase Separation: Transfer the lysate to a 1.5 mL microcentrifuge tube and incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3-5 minutes.[11]
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.[13]
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube without disturbing the interphase. Add 0.5 mL of 100% isopropanol, mix gently, and incubate at room temperature for 10 minutes.[11]
-
Pelleting RNA: Centrifuge at 12,000 x g for 10 minutes at 4°C. A small white pellet of RNA should be visible.
-
Washing: Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol (prepared with DEPC-treated water). Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[11]
-
Drying and Resuspension: Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in 20-50 µL of RNase-free water.
-
Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
Protocol 3: RNA-Seq Library Preparation and Sequencing
This is a general workflow; specific details will vary based on the commercial kit used.
-
mRNA Enrichment (for eukaryotes): Start with 1-2 µg of high-quality total RNA. Isolate mRNA using oligo(dT) magnetic beads, which bind to the poly(A) tail of mRNA molecules.
-
Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces using enzymatic or chemical methods.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented mRNA using reverse transcriptase and random hexamer primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments to make them blunt and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the adenylated cDNA fragments. These adapters contain sequences for primer binding and indexing.
-
PCR Amplification: Amplify the adapter-ligated library via PCR to generate enough material for sequencing.
-
Sequencing: Quantify the final library and sequence it on a high-throughput platform, such as an Illumina NovaSeq, following the manufacturer's protocols.[14]
Protocol 4: Bioinformatic Analysis of RNA-Seq Data
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Remove adapter sequences and low-quality bases from the reads using software like Trimmomatic or Fastp.[14]
-
Alignment to Reference Genome: Align the cleaned reads to a reference genome (e.g., human GRCh38) using a splice-aware aligner like HISAT2 or STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq. This generates a raw count matrix.
-
Differential Gene Expression (DGE) Analysis: Use packages like DESeq2 or edgeR in R to normalize the raw counts and perform statistical analysis to identify genes that are significantly up- or down-regulated between the Schisandrin B-treated groups and the control group.[5]
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway (e.g., KEGG, Reactome) enrichment analysis on the list of DEGs using tools like DAVID, Metascape, or GSEA to identify the biological processes and signaling pathways affected by Schisandrin B.[2][14]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Transcriptomic analyses reveal the molecular mechanisms of schisandrin B alleviates CCl4-induced liver fibrosis in rats by RNA-sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the Renoprotective Mechanisms of Schisandrin B in Ischemia-Reperfusion Injury Through Transcriptomic and Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Schisandrin B exerts anti-colorectal cancer effect through CXCL2/ERK/DUSP11 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Schisandrin B Suppresses Colon Cancer Growth by Inducing Cell Cycle Arrest and Apoptosis: Molecular Mechanism and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Proteomics Combined with Network Pharmacology Analysis Unveils the Biological Basis of Schisandrin B in Treating Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Schisandrin B Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of RNA from tissues and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ccr.cancer.gov [ccr.cancer.gov]
- 14. mdpi.com [mdpi.com]
Measuring Mitochondrial Membrane Potential After Schisandrin B Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin B, a lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including potent modulation of mitochondrial function. A key parameter in assessing mitochondrial health and the cellular response to therapeutic agents is the mitochondrial membrane potential (ΔΨm). This electrochemical gradient across the inner mitochondrial membrane is crucial for ATP synthesis and is a critical checkpoint in the intrinsic pathway of apoptosis.
Interestingly, Schisandrin B exhibits a dual role in modulating ΔΨm. In models of cellular stress, such as ischemia-reperfusion injury, it has demonstrated a protective effect by stabilizing ΔΨm and enhancing mitochondrial antioxidant capacity.[1][2][3] Conversely, in certain cancer cell lines, Schisandrin B has been shown to induce apoptosis by promoting the dissipation of ΔΨm.[4] This context-dependent activity makes Schisandrin B a compelling molecule for further investigation in both cytoprotective and anti-cancer drug development.
These application notes provide detailed protocols for measuring changes in mitochondrial membrane potential in response to Schisandrin B, catering to both its pro-apoptotic and protective effects. The methodologies described utilize common fluorescent probes and can be adapted for various cell types and experimental setups.
Data Presentation
The following tables summarize the quantitative effects of Schisandrin B on mitochondrial membrane potential as reported in the literature.
Table 1: Pro-apoptotic Effect of Schisandrin B on Mitochondrial Membrane Potential in Human Cholangiocarcinoma (CCA) Cells
| Cell Line | Schisandrin B Concentration | Treatment Duration | Assay Method | Outcome | Reference |
| HCCC-9810 | 0 µM (Control) | 48 hours | Rhodamine 123 Staining (Flow Cytometry) | 96.9% Rhodamine 123-positive cells | [4] |
| 20 µM | 48 hours | 65.3% Rhodamine 123-positive cells | [4] | ||
| 40 µM | 48 hours | 35.1% Rhodamine 123-positive cells | [4] | ||
| 80 µM | 48 hours | 18.2% Rhodamine 123-positive cells | [4] | ||
| RBE | 0 µM (Control) | 48 hours | Rhodamine 123 Staining (Flow Cytometry) | 95.6% Rhodamine 123-positive cells | [4] |
| 35 µM | 48 hours | 68.2% Rhodamine 123-positive cells | [4] | ||
| 70 µM | 48 hours | 40.7% Rhodamine 123-positive cells | [4] | ||
| 140 µM | 48 hours | 20.5% Rhodamine 123-positive cells | [4] |
Table 2: Protective Effect of Schisandrin B Stereoisomers on Mitochondrial Membrane Potential in H9c2 Cardiomyocytes under Hypoxia/Reoxygenation (H/R) Stress
| Treatment Group | (-)Schisandrin B Pre-treatment | Outcome | Reference |
| Control | - | Baseline ΔΨm | [3] |
| H/R | - | Decreased ΔΨm | [3] |
| H/R + (-)Sch B | 2.5 - 5.0 µM | Increased ΔΨm compared to H/R alone | [3] |
Experimental Protocols
Protocol 1: Assessment of Schisandrin B-Induced Mitochondrial Depolarization in Cancer Cells using Rhodamine 123
This protocol is adapted from a study on human cholangiocarcinoma cells and is suitable for assessing the pro-apoptotic effects of Schisandrin B.[4]
1. Cell Culture and Treatment: a. Seed HCCC-9810 or RBE cells in 6-well plates at a density that allows for logarithmic growth during the experiment. b. Culture cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2. c. Once cells reach approximately 70-80% confluency, treat them with varying concentrations of Schisandrin B (e.g., 0, 20, 40, 80 µM for HCCC-9810; 0, 35, 70, 140 µM for RBE) for 48 hours. Include a vehicle control (e.g., DMSO).
2. Staining with Rhodamine 123: a. Following treatment, harvest the cells by trypsinization. b. Centrifuge the cell suspension at 1,000 rpm for 5 minutes and discard the supernatant. c. Resuspend the cell pellet in 1 mL of fresh culture medium. d. Add Rhodamine 123 to a final concentration of 1 µM. e. Incubate the cells at 37°C for 30 minutes in the dark.
3. Flow Cytometry Analysis: a. After incubation, centrifuge the cells at 1,000 rpm for 5 minutes and wash twice with ice-cold PBS. b. Resuspend the final cell pellet in 500 µL of PBS. c. Analyze the fluorescence intensity of Rhodamine 123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 529 nm. d. A decrease in Rhodamine 123 fluorescence intensity indicates a loss of mitochondrial membrane potential.
Protocol 2: Evaluation of the Protective Effect of Schisandrin B on Mitochondrial Membrane Potential using JC-1
This protocol is designed to assess the cytoprotective effects of Schisandrin B on mitochondrial membrane potential, particularly in the context of cellular stress.
1. Cell Culture and Pre-treatment: a. Plate H9c2 cardiomyocytes or another suitable cell line in 6-well plates or on glass coverslips for microscopy. b. Culture cells to the desired confluency. c. Pre-treat the cells with Schisandrin B (e.g., 2.5-5.0 µM) for a specified duration (e.g., 24 hours) before inducing stress.
2. Induction of Mitochondrial Stress (Optional): a. Induce cellular stress to depolarize the mitochondria. For example, to model ischemia-reperfusion, subject the cells to hypoxia followed by reoxygenation.[3] b. Alternatively, treat cells with a known mitochondrial toxin such as H2O2 or a chemotherapy agent like pirarubicin.[5][6]
3. JC-1 Staining: a. Prepare a JC-1 staining solution (typically 1-5 µg/mL in culture medium). b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
4. Analysis: a. Fluorescence Microscopy: i. After incubation, wash the cells with PBS. ii. Mount the coverslips on microscope slides. iii. Visualize the cells using a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. iv. Capture images and quantify the ratio of red to green fluorescence intensity as a measure of mitochondrial polarization. b. Flow Cytometry: i. Harvest the cells by trypsinization. ii. Centrifuge, wash with PBS, and resuspend in 500 µL of PBS. iii. Analyze immediately by flow cytometry, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel. iv. An increase in the red/green fluorescence ratio in Schisandrin B-treated cells compared to the stress-only group indicates a protective effect on ΔΨm.
Visualizations
Caption: Workflow for assessing mitochondrial membrane potential.
Caption: Dual signaling roles of Schisandrin B on mitochondria.
References
- 1. Schisandrin B decreases the sensitivity of mitochondria to calcium ion-induced permeability transition and protects against ischemia-reperfusion injury in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisandrin B enhances cerebral mitochondrial antioxidant status and structural integrity, and protects against cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisandrin B stereoisomers protect against hypoxia/reoxygenation-induced apoptosis and inhibit associated changes in Ca2+-induced mitochondrial permeability transition and mitochondrial membrane potential in H9c2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schisandrin B decreases the sensitivity of mitochondria to calcium ion-induced permeability transition and protects against carbon tetrachloride toxicity in mouse livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisandrin B Antagonizes Cardiotoxicity Induced by Pirarubicin by Inhibiting Mitochondrial Permeability Transition Pore (mPTP) Opening and Decreasing Cardiomyocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisandrin B Improves Mitochondrial Function and Inhibits HT22 Cell Apoptosis by Regulating Sirt3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Schisandrin B Solubility for In Vitro Assays
Welcome to the technical support center for Schisandrin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with Schisandrin B in in vitro experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.
Troubleshooting Guide: Schisandrin B Precipitation in Cell Culture
Precipitation of Schisandrin B in your cell culture medium can significantly impact the accuracy and reproducibility of your experimental results. Below is a guide to help you identify the cause of precipitation and provide effective solutions.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Immediate Precipitation Upon Dilution | Poor Aqueous Solubility: Schisandrin B is a hydrophobic compound with very low solubility in aqueous solutions like cell culture media.[1][2] Solvent Shock: Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause the compound to crash out of solution.[3] | Optimize Dilution Method: Pre-warm the cell culture medium to 37°C before adding the Schisandrin B stock solution. Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.[3] Use a Co-solvent System: Prepare a stock solution in a mixture of solvents to improve solubility upon dilution. A recommended system is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, first, dilute it in a smaller volume of serum-free media, mix well, and then add this intermediate dilution to your final volume of complete media.[1][2] |
| Precipitation Over Time in the Incubator | Temperature Shift: Changes in temperature between room temperature and the 37°C incubator can affect the solubility of the compound.[1] pH Shift: The CO2 environment in an incubator can lower the pH of the medium, potentially reducing the solubility of Schisandrin B.[1] Interaction with Media Components: Schisandrin B may interact with salts, proteins, or other components in the media over time, leading to precipitation.[4] | Pre-warm Media: Always pre-warm the media to 37°C before adding the Schisandrin B solution.[3] Properly Buffered Media: Ensure your cell culture medium is adequately buffered for the CO2 concentration in your incubator to maintain a stable pH.[1] Solubility Enhancement Techniques: Consider using cyclodextrins or formulating Schisandrin B into nanoparticles to increase its stability and solubility in the complex environment of cell culture medium. |
| Cloudy or Hazy Media Without Visible Particles | Formation of Fine Precipitate: Very small, dispersed crystals of Schisandrin B may have formed, which are not easily visible as distinct particles under a microscope.[3] | Microscopic Examination: Carefully examine a sample of the media under a microscope at high magnification to confirm the presence of fine particulate matter. Follow Solutions for Immediate Precipitation: The strategies for preventing immediate precipitation will also be effective in preventing the formation of fine precipitates. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve Schisandrin B for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving Schisandrin B. It has a high solubilizing capacity for hydrophobic compounds. For in vitro experiments, it is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%, and ideally at or below 0.1%) to avoid cytotoxicity.[1]
Q2: I've dissolved Schisandrin B in DMSO, but it precipitates when added to my cell culture medium. What should I do?
A2: This is a common issue known as "solvent shock." To prevent this, you can try several strategies:
-
Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your culture medium, keeping the final DMSO concentration low and reducing the likelihood of precipitation.[1][2]
-
Stepwise Dilution: Add your DMSO stock to a small volume of pre-warmed medium, mix thoroughly, and then add this to your final culture volume. This gradual change in solvent polarity can help keep the compound in solution.[1]
-
Use Co-solvents: A mixture of solvents can improve solubility. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to be effective.[4]
Q3: Can I use sonication to help dissolve Schisandrin B?
A3: Yes, sonication can be used to aid in the dissolution of Schisandrin B in solvents like DMSO and ethanol.[4] It is recommended to use an ultrasonic bath and sonicate for short intervals to avoid overheating the sample.
Q4: Are there alternatives to using organic solvents to improve Schisandrin B solubility?
A4: Yes, two effective methods for improving the aqueous solubility and stability of Schisandrin B without relying on high concentrations of organic solvents are cyclodextrin inclusion complexes and nanoparticle formulations. These methods encapsulate the hydrophobic Schisandrin B molecule, enhancing its compatibility with aqueous environments.
Quantitative Data: Solubility of Schisandrin B
The following table summarizes the solubility of Schisandrin B in various solvents.
| Solvent | Solubility | Notes |
| DMSO | 25 - 55 mg/mL (62.43 - 137.34 mM) | Sonication is recommended. Hygroscopic DMSO can impact solubility; use newly opened DMSO.[1][4] |
| Ethanol | 10 mg/mL (24.97 mM) | Sonication is recommended.[4] |
| Water | < 1 mg/mL | Insoluble or slightly soluble.[4] |
| Co-solvent System | 2 mg/mL (4.99 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Sonication is recommended.[4] |
| DMF | 30 mg/mL | N,N-Dimethylformamide. |
| DMF:PBS (pH 7.2) (1:2) | 0.30 mg/mL |
Detailed Experimental Protocols
Protocol 1: Preparation of Schisandrin B Stock Solution using a Co-solvent System
This protocol is designed to prepare a Schisandrin B solution that is more amenable to dilution in aqueous cell culture media.
Materials:
-
Schisandrin B powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Prepare the co-solvent mixture by combining 10% DMSO, 40% PEG300, and 5% Tween-80. For example, to make 1 mL of the co-solvent vehicle, mix 100 µL of DMSO, 400 µL of PEG300, and 50 µL of Tween-80.
-
Weigh the desired amount of Schisandrin B powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the co-solvent mixture to the Schisandrin B powder to achieve the desired stock concentration (e.g., 2 mg/mL).
-
Vortex the tube thoroughly to dissolve the powder.
-
If the powder is not fully dissolved, sonicate the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
-
Add the appropriate volume of sterile saline (45% of the final volume) to the dissolved Schisandrin B solution. For a final volume of 1 mL, add 450 µL of saline.
-
Vortex the final solution to ensure it is homogenous.
-
This stock solution can then be serially diluted into pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
Protocol 2: Preparation of Schisandrin B-Cyclodextrin Inclusion Complex (Co-precipitation Method)
This protocol describes a method to enhance the aqueous solubility of Schisandrin B by forming an inclusion complex with β-cyclodextrin.
Materials:
-
Schisandrin B powder
-
β-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (or another suitable organic solvent for Schisandrin B)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Vacuum oven or desiccator
Procedure:
-
Determine the desired molar ratio of Schisandrin B to cyclodextrin (a 1:1 molar ratio is a common starting point).
-
Dissolve the calculated amount of β-cyclodextrin in deionized water with stirring. Gentle heating may be required to fully dissolve the cyclodextrin.
-
In a separate beaker, dissolve the calculated amount of Schisandrin B in a minimal amount of ethanol.
-
Slowly add the Schisandrin B solution dropwise to the aqueous cyclodextrin solution while continuously stirring.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may become cloudy as the complex precipitates.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold deionized water to remove any free cyclodextrin, followed by a small amount of cold ethanol to remove any free Schisandrin B.
-
Dry the resulting powder in a vacuum oven or desiccator at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting Schisandrin B-cyclodextrin inclusion complex powder can be dissolved directly in cell culture medium for your experiments.
Protocol 3: Preparation of Schisandrin B Nanoparticles (Nanoprecipitation Method)
This protocol outlines a general procedure for formulating Schisandrin B into nanoparticles to improve its solubility and cellular uptake.
Materials:
-
Schisandrin B powder
-
A biodegradable polymer (e.g., PLGA - poly(lactic-co-glycolic acid))
-
An organic solvent (e.g., acetone or acetonitrile)
-
A surfactant/stabilizer (e.g., Poloxamer 188 or polyvinyl alcohol - PVA)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Rotary evaporator or vacuum oven
-
Ultrasonic probe or homogenizer
Procedure:
-
Dissolve a specific amount of Schisandrin B and the chosen polymer (e.g., PLGA) in the organic solvent to create the organic phase.
-
Prepare the aqueous phase by dissolving the surfactant/stabilizer (e.g., Poloxamer 188) in deionized water.
-
With continuous stirring, slowly inject the organic phase into the aqueous phase. The rapid diffusion of the organic solvent into the aqueous phase will cause the polymer and the encapsulated Schisandrin B to precipitate as nanoparticles.
-
Continue stirring for several hours to allow the organic solvent to evaporate. A rotary evaporator can be used to expedite this process.
-
The resulting nanoparticle suspension can be further purified by centrifugation and washing to remove any free drug and excess surfactant.
-
The final nanoparticle suspension can be resuspended in deionized water or a suitable buffer and then added to the cell culture medium.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by Schisandrin B and a general experimental workflow for assessing its effects in vitro.
References
Technical Support Center: Overcoming Poor Bioavailability of Schisandrin B in Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the in vivo bioavailability of Schisandrin B.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of Schisandrin B?
The poor oral bioavailability of Schisandrin B is attributed to several factors:
-
Poor Aqueous Solubility: Schisandrin B is a lipophilic compound with low solubility in water, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.
-
First-Pass Metabolism: Schisandrin B is extensively metabolized in the liver and intestines by cytochrome P450 enzymes, particularly CYP3A4.[1] This rapid metabolism reduces the amount of active compound reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: Schisandrin B is a substrate for the P-glycoprotein efflux pump, an ATP-dependent transporter that actively pumps the compound back into the intestinal lumen, thereby limiting its net absorption.[2][3] Schisandrin B has also been identified as a dual inhibitor of P-gp and multidrug resistance-associated protein 1 (MRP1).[4]
Q2: What are the most promising strategies to enhance the oral bioavailability of Schisandrin B?
Several formulation strategies have shown promise in improving the oral bioavailability of Schisandrin B:
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oil, surfactant, and cosurfactant that form a fine oil-in-water microemulsion upon gentle agitation in aqueous media, such as gastrointestinal fluids. This enhances the solubility and absorption of lipophilic drugs like Schisandrin B.[5]
-
Solid Dispersions: Dispersing Schisandrin B in a hydrophilic polymer matrix, such as polyvinylpyrrolidone (PVP) K30, can enhance its dissolution rate by converting the drug to an amorphous state and improving its wettability.[6]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. Liposomal formulations can protect Schisandrin B from degradation in the GI tract and facilitate its absorption.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs. SLNs can increase the oral bioavailability of drugs by enhancing their absorption and potentially bypassing the hepatic first-pass metabolism through lymphatic uptake.
Q3: How can I assess the intestinal permeability of my Schisandrin B formulation?
In vitro and in situ models are commonly used to evaluate intestinal permeability:
-
Caco-2 Cell Monolayer Assay: This is a widely used in vitro model that mimics the human intestinal epithelium.[7] The transport of Schisandrin B across the Caco-2 cell monolayer can be measured to determine its apparent permeability coefficient (Papp) and to investigate the involvement of transporters like P-gp.[2]
-
In Situ Single-Pass Intestinal Perfusion (SPIP): This in situ model in rats allows for the direct measurement of drug absorption from a specific segment of the intestine while maintaining an intact blood supply. This technique provides valuable information on the rate and extent of absorption.
Q4: Are there any known drug-drug or drug-food interactions to be aware of when working with Schisandrin B?
Yes, given that Schisandrin B is a substrate and inhibitor of CYP3A4 and P-gp, there is a potential for interactions with other drugs that are metabolized or transported by these systems.[1][8][9][10] Co-administration of Schisandrin B with drugs that are substrates of CYP3A4 or P-gp could lead to altered pharmacokinetic profiles of those drugs. Researchers should exercise caution and consider potential interactions when designing in vivo studies.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low encapsulation efficiency of Schisandrin B in nanoformulations. | 1. Poor affinity of Schisandrin B for the carrier material.2. Drug leakage during the formulation process.3. Suboptimal formulation parameters (e.g., drug-to-carrier ratio, surfactant concentration). | 1. Modify the formulation to enhance drug-carrier interaction (e.g., use of co-solvents, pH adjustment).2. Optimize the preparation method to minimize drug loss (e.g., control temperature, reduce processing time).3. Systematically vary formulation parameters to identify the optimal composition for maximum encapsulation.[10] |
| Large and inconsistent particle size in nanoformulations (e.g., SLNs, liposomes). | 1. Inefficient homogenization or sonication.2. Aggregation of nanoparticles due to insufficient stabilization.3. Inappropriate choice of lipids or surfactants. | 1. Increase the homogenization pressure/time or sonication energy/duration.[11]2. Optimize the concentration and type of stabilizer (surfactant).3. Select lipids and surfactants with appropriate properties (e.g., melting point, HLB value) for the chosen formulation method.[8][12] |
| Poor stability of the Schisandrin B nanoformulation upon storage. | 1. Physical instability (e.g., particle aggregation, drug crystallization).2. Chemical instability (e.g., degradation of Schisandrin B or excipients). | 1. Add cryoprotectants before lyophilization to prevent aggregation.2. Store the formulation at an appropriate temperature and protect it from light.3. Conduct long-term and accelerated stability studies to evaluate the formulation's shelf-life under different conditions.[2][13] |
| High variability in in vivo pharmacokinetic data. | 1. Inconsistent dosing or sampling.2. Physiological variability among animals.3. Formulation instability in the gastrointestinal tract. | 1. Ensure accurate and consistent dosing and blood sampling techniques.2. Increase the number of animals per group to account for biological variability.3. Evaluate the in vitro release and stability of the formulation in simulated gastric and intestinal fluids. |
Data Presentation: Comparative Bioavailability of Schisandrin B Formulations
The following table summarizes pharmacokinetic data from studies that have investigated various formulations to improve the oral bioavailability of Schisandrin B and related compounds.
| Formulation | Animal Model | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Micronized Schisandrin B | Rat (female) | 20 mg/kg | ~1800 | ~8000 | 55.0% (Absolute) | [6] |
| Micronized Schisandrin B | Rat (male) | 20 mg/kg | ~600 | ~2500 | 19.3% (Absolute) | [6] |
| γ-Schisandrin Solid Dispersion (WSD) | Rat (female) | - | ~3-fold higher than CSP | ~6-fold higher than CSP | Significantly increased | [6] |
| γ-Schisandrin Conventional Capsules (CSP) | Rat (female) | - | - | - | - | [6] |
| Jaspine B (analogue) | Rat | - | - | 56.8 ± 12.3 | - | [9] |
| Jaspine B Liposomes | Rat | - | - | 139.7 ± 27.2 | >200% | [9] |
| AJS (analogue) SMEDDS | Rat | - | ~40-fold higher than β-CD inclusion | ~35.9-fold higher than β-CD inclusion | 3590% (vs β-CD inclusion) | [5] |
| AJS (analogue) Solid Dispersion | Rat | - | ~2-fold lower than SMEDDS | ~3.4-fold lower than SMEDDS | 1052% (vs β-CD inclusion) | [5] |
| AJS (analogue) β-CD Inclusion | Rat | - | - | - | 100% | [5] |
Experimental Protocols
Protocol 1: Preparation of Schisandrin B Solid Dispersion by Solvent Evaporation
This protocol is adapted from a method used for preparing solid dispersions of poorly water-soluble drugs with PVP K30.[14][15][16][17]
Materials:
-
Schisandrin B
-
Polyvinylpyrrolidone (PVP) K30
-
Ethanol
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh Schisandrin B and PVP K30 in the desired weight ratio (e.g., 1:1, 1:5, 1:10).
-
Dissolve the weighed Schisandrin B in a suitable volume of ethanol.
-
Add the weighed PVP K30 to the ethanolic solution of Schisandrin B and stir until a clear solution is obtained.
-
Evaporate the solvent at room temperature or under reduced pressure.
-
Dry the resulting solid mass in a vacuum oven for 24 hours at room temperature to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieve the resulting powder to obtain a uniform particle size.
Protocol 2: In Vitro Caco-2 Cell Permeability Assay
This protocol provides a general procedure for assessing the intestinal permeability of Schisandrin B formulations.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow or a similar marker for monolayer integrity testing
-
Schisandrin B formulation and control solution
-
LC-MS/MS system for quantification
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability assay.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the Schisandrin B formulation (dissolved in HBSS) to the apical (A) side and fresh HBSS to the basolateral (B) side for absorptive transport studies (A to B). For efflux studies, add the formulation to the basolateral side and fresh HBSS to the apical side (B to A).
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh HBSS.
-
Analyze the concentration of Schisandrin B in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
Mandatory Visualizations
References
- 1. sciforum.net [sciforum.net]
- 2. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving drug biological effects by encapsulation into polymeric nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Impact of Variables on Particle Size of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers; A Comparative Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Bioavailability Study of Jaspine B: Impact of Nanoliposomal Drug Delivery System on Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wisdomlib.org [wisdomlib.org]
- 12. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lymphatic Drug Absorption via the Enterocytes: Pharmacokinetic Simulation, Modeling, and Considerations for Optimal Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chalcogen.ro [chalcogen.ro]
- 15. researchgate.net [researchgate.net]
- 16. Preparation and characterization of solid dispersion freeze-dried efavirenz – polyvinylpyrrolidone K-30 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Optimizing Schisandrin B Dosage for Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Schisandrin B dosage for animal studies. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and summaries of key quantitative data to facilitate effective and reproducible research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a typical starting dose for Schisandrin B in mice and rats?
A good starting point for oral administration in mice is in the range of 15-60 mg/kg, which has been shown to be effective in attenuating airway inflammation. For hepatoprotective effects in mice, doses around 200 mg/kg have been used.[1][2] In rats, oral doses of 10-50 mg/kg have been utilized in pharmacokinetic and liver fibrosis studies.[3][4] For intraperitoneal (IP) injections in mice, a dose of 30 mg/kg has been used to study cardiac fibrosis.[5] It is always recommended to perform a pilot study to determine the optimal dose for your specific animal model and disease state.
Q2: How should I prepare Schisandrin B for administration?
Schisandrin B is often dissolved in a vehicle like olive oil for oral gavage.[6] For intraperitoneal injections, it can also be suspended in appropriate vehicles. The choice of vehicle should be tested for any intrinsic effects in your model.
Q3: I am observing unexpected toxicity or mortality in my animals. What could be the cause?
Unexpected toxicity could be due to several factors:
-
High Dose: The dose of Schisandrin B may be too high for the specific strain or age of the animals. While Schisandrin B generally has low toxicity, very high doses can lead to adverse effects.
-
Vehicle Toxicity: The vehicle used to dissolve or suspend Schisandrin B might be causing toxicity. Ensure the vehicle is well-tolerated at the administered volume.
-
Administration Error: Improper administration technique, such as esophageal perforation during oral gavage or injection into an organ during IP injection, can cause severe complications and mortality.
Q4: My experiment is not showing the expected therapeutic effect. What should I consider?
If you are not observing the desired effect, consider the following:
-
Insufficient Dose: The dose may be too low to elicit a therapeutic response. A dose-response study is recommended to identify the effective dose range.
-
Poor Bioavailability: Schisandrin B has variable oral bioavailability, which can be influenced by factors like the formulation and the animal's gender.[3] Consider evaluating the pharmacokinetic profile in your model.
-
Timing of Administration: The timing of Schisandrin B administration relative to the disease induction may be critical.
-
Metabolism: Schisandrin B is metabolized by cytochrome P450 enzymes, and its metabolites may also have biological activity.[7]
Data Presentation: Dosage and Pharmacokinetics
The following tables summarize key quantitative data for Schisandrin B administration in common animal models.
Table 1: Schisandrin B Dosage in Mice
| Indication | Route of Administration | Dose Range | Observed Effect | Reference |
| Asthma/Airway Inflammation | Oral | 15, 30, 60 mg/kg | Attenuation of airway hyperresponsiveness and inflammation. | [1] |
| Acetaminophen-induced Liver Injury | Oral | 200 mg/kg | Alleviation of liver injury and necrosis. | [2] |
| Carbon Tetrachloride-induced Hepatotoxicity | Oral | 3 mmol/kg/day | Protection against hepatotoxicity by sustaining mitochondrial GSH levels. | [8] |
| Cardiac Fibrosis | Intraperitoneal | 30 mg/kg/day | Amelioration of angiotensin II-induced cardiac fibrosis. | [5] |
Table 2: Schisandrin B Dosage in Rats
| Indication | Route of Administration | Dose Range | Observed Effect | Reference |
| Pharmacokinetic Study | Oral | 10, 20, 40 mg/kg | Linear pharmacokinetic properties. | [3] |
| Carbon Tetrachloride-induced Liver Fibrosis | Oral | 25, 50 mg/kg | Amelioration of liver fibrosis. | [4] |
| Mercuric Chloride-induced Hepatotoxicity | Oral (gavage) | 10 mg/kg/day | Counteracted hepatotoxicity by stimulating chaperones. | [6] |
Table 3: Pharmacokinetic Parameters of Schisandrin B in Rats (Oral Administration)
| Parameter | 10 mg/kg | 20 mg/kg | 40 mg/kg |
| Tmax (h) | 0.5 - 1.0 | 0.5 - 1.0 | 0.5 - 1.0 |
| Cmax (ng/mL) - Male | ~100 | ~200 | ~400 |
| Cmax (ng/mL) - Female | ~300 | ~600 | ~1200 |
| Absolute Bioavailability - Male | 19.3% | - | - |
| Absolute Bioavailability - Female | 55.0% | - | - |
| Data derived from pharmacokinetic studies in Sprague-Dawley rats.[3] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and prevent biting. The body of the mouse should be supported.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the mouth, advancing it along the upper palate towards the esophagus. The mouse will often swallow as the needle is advanced. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Substance Administration: Once the needle is correctly positioned in the esophagus (a slight resistance may be felt as it passes the cardiac sphincter), slowly administer the Schisandrin B solution.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
Protocol 2: Intraperitoneal (IP) Injection in Rats
-
Animal Restraint: Restrain the rat securely, often with a two-person technique where one person holds the animal and the other performs the injection. The rat should be held in a supine position with its head tilted slightly downwards.
-
Injection Site Identification: The preferred injection site is the lower right abdominal quadrant to avoid the cecum.
-
Needle Insertion: Use an appropriate gauge needle (e.g., 23-25g). Insert the needle at a 30-45 degree angle into the identified quadrant.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (urine or blood) or gas is aspirated, which would indicate incorrect placement in the bladder or intestines.
-
Substance Injection: If aspiration is clear, slowly inject the Schisandrin B suspension.
-
Post-Injection Care: Withdraw the needle and return the rat to its cage. Monitor for any signs of discomfort or adverse reactions.
Mandatory Visualizations
Caption: A generalized experimental workflow for in vivo studies with Schisandrin B.
Caption: Key signaling pathways modulated by Schisandrin B in animal models.
References
- 1. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandrin B attenuates acetaminophen-induced hepatic injury through heat-shock protein 27 and 70 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of pharmacokinetics, tissue distribution and excretion of schisandrin B in rats by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Schisandrin B regulates the SIRT1/PI3K/Akt signaling pathway to ameliorate Ang II-infused cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisandrin B stimulates a cytoprotective response in rat liver exposed to mercuric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schisandrin B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The crucial antioxidant action of schisandrin B in protecting against carbon tetrachloride hepatotoxicity in mice: a comparative study with butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing Schiarisanrin B degradation in solution
Welcome to the technical support center for Schisantherin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of Schisantherin B in solution to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is Schisantherin B and what are its common solvents?
Schisantherin B is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera. Due to its lipophilic nature, it has low solubility in aqueous solutions. For experimental purposes, organic solvents are required to prepare stock solutions.
Q2: How should I prepare a stock solution of Schisantherin B?
To prepare a stock solution, it is recommended to use a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) is a common choice due to the high solubility of Schisantherin B.[1] Always use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[1] For aqueous-based assays, the final concentration of the organic solvent should be kept low (typically <0.5%) and a vehicle control should be included in the experiment.
Q3: What are the optimal storage conditions for Schisantherin B solutions?
Proper storage is critical to prevent degradation. For long-term stability, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1]
| Storage Condition | Duration | Solvent | Reference |
| -80°C | Up to 1 year | DMSO | [1] |
| -20°C | Up to 1 month | DMSO | [1] |
| 2-8°C | Long-term (solid form) | N/A | [2] |
Q4: What are the primary factors that can cause Schisantherin B to degrade in solution?
While specific degradation kinetics for Schisantherin B in solution are not extensively published, based on its chemical structure and data from related compounds, the following factors are primary concerns:
-
Temperature: Elevated temperatures can accelerate degradation. The related compound Schisantherin A is known to be unstable under heat.[3]
-
pH: The ester group in the Schisantherin B structure is susceptible to hydrolysis, particularly under acidic or basic conditions.[4]
-
Light: Exposure to light, especially UV light, can cause photodegradation in complex organic molecules.[5]
-
Oxidation: As an antioxidant, Schisantherin B is prone to oxidation.[6][7] The presence of oxygen or oxidizing agents in the solution can lead to degradation. In vivo metabolism involves oxidation, demethoxylation, and desmethylation.[8]
Troubleshooting Guide
This guide addresses common issues that may arise from the degradation of Schisantherin B during experiments.
Problem: I am observing lower-than-expected biological activity in my experiments.
| Possible Cause | Recommended Solution |
| Degraded Stock Solution | Prepare a fresh stock solution from solid Schisantherin B. Ensure that the previous stock was stored correctly (aliquoted, protected from light, at -80°C). |
| Degradation in Assay Medium | Minimize the incubation time of Schisantherin B in the assay medium. Ensure the pH of the medium is within a stable range (ideally near neutral). Protect plates from direct light during incubation. |
| Improper Thawing | Thaw frozen aliquots at room temperature just before use and use them immediately. Avoid repeated freeze-thaw cycles. |
Problem: My HPLC analysis shows unexpected peaks or a decrease in the main Schisantherin B peak.
| Possible Cause | Recommended Solution |
| Sample Degradation | This is a direct indication of degradation. Review your entire experimental workflow, from stock solution preparation to sample analysis, for potential exposure to heat, extreme pH, or light. |
| Contaminated Solvent/Reagents | Use high-purity, HPLC-grade solvents for all solutions and mobile phases. Filter all solutions before use. |
| In-solution Instability | Prepare samples immediately before HPLC analysis. If samples must be stored in an autosampler, ensure the compartment is cooled (e.g., 4°C) and protected from light. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Weighing: Accurately weigh the required amount of solid Schisantherin B in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).[1]
-
Dissolution: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming in a 37°C water bath can be used if necessary, but prolonged heating should be avoided.
-
Aliquoting: Dispense the stock solution into small-volume, light-protecting (amber) microfuge tubes for single use.
-
Storage: Immediately store the aliquots at -80°C for long-term storage.[1]
Protocol 2: Monitoring Schisantherin B Stability by HPLC
This protocol provides a general framework for assessing the stability of Schisantherin B under specific experimental conditions.
-
Sample Preparation: Prepare solutions of Schisantherin B in the desired solvent or buffer system at a known concentration.
-
Incubation: Expose the samples to the conditions being tested (e.g., different temperatures, pH values, or light exposure). Include a control sample stored under optimal conditions (e.g., -80°C in DMSO, protected from light).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample for analysis.
-
HPLC Analysis: Analyze the samples using a validated HPLC method. A common method involves a C18 column with a mobile phase of methanol and water, and UV detection at approximately 220 nm.[3]
-
Data Analysis: Quantify the peak area of Schisantherin B at each time point. Calculate the percentage of Schisantherin B remaining relative to the time-zero sample to determine the rate of degradation.
Visualizations
Troubleshooting Workflow for Schisantherin B Degradation
Caption: Decision tree for troubleshooting Schisantherin B degradation.
Potential Degradation Pathway of Schisantherin B
Caption: Hypothetical degradation of Schisantherin B via hydrolysis.
Solubility and Recommended Solvents
The following table summarizes the solubility of Schisantherin B in common laboratory solvents based on available data.
| Solvent | Concentration | Reference |
| DMSO | 100 mg/mL | [1] |
| DMF | 30 mg/mL | [9] |
| Ethanol | 2 mg/mL | [9] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [9] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. Schisantherin B phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 3. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. caymanchem.com [caymanchem.com]
troubleshooting inconsistent results in Schiarisanrin B experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schiarisanrin B. Our aim is to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and concentration for a this compound stock solution?
A1: Based on a review of experimental literature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. While specific stock concentrations are often not explicitly stated, a common practice for lignans with similar properties is to prepare a high-concentration stock solution in the range of 10-20 mM in 100% DMSO.
Important Considerations:
-
Solubility: To aid dissolution, it is recommended to gently warm the solution to 37°C and use an ultrasonic bath.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles.
Q2: How should I dilute this compound in my cell culture medium to avoid precipitation?
A2: To avoid precipitation when diluting your DMSO stock solution into aqueous cell culture medium, it is crucial to ensure the final concentration of DMSO is kept low, typically below 0.5% and ideally at or below 0.1%.
Recommended Dilution Protocol:
-
Perform serial dilutions of your high-concentration stock in DMSO if necessary to achieve an intermediate concentration.
-
Add the final volume of the this compound/DMSO solution to your cell culture medium drop-wise while vortexing or gently swirling the medium to ensure rapid and even dispersion.
-
Always prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.
Q3: What are the typical working concentrations of this compound for in vitro experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the biological effect being investigated. Below is a summary of concentrations reported in the literature for various effects.
Data Summary: Effective Concentrations of this compound
| Biological Effect | Cell Line/Model | Effective Concentration Range | Reference |
| Cytotoxicity | HepG-2 (human liver cancer) | IC50: 9.92 µM - 21.72 µM | [1] |
| Anti-inflammatory | Murine Macrophages | 0.01 - 1 mg/mL (extract) | [2] |
| Anti-proliferative | MCF-7, A549, HT-29 | IC50: 1.07 µM - 7.61 µM (derivatives) |
Note: The anti-inflammatory data is for an extract containing this compound, and the anti-proliferative data is for its derivatives. Researchers should perform dose-response experiments to determine the optimal concentration for their specific system.
Troubleshooting Guide
Problem 1: I am not observing the expected biological effect of this compound.
-
Question: Could my this compound have degraded?
-
Answer: Yes, improper storage can lead to degradation. Ensure your stock solutions are stored in aliquots at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles. It is also possible that the compound is not stable in your specific cell culture medium over the duration of your experiment. Consider performing a time-course experiment to assess its stability.
-
-
Question: Could there be an issue with my final concentration?
-
Answer: Inaccurate pipetting or errors in dilution calculations can lead to incorrect final concentrations. Double-check all calculations and ensure your pipettes are calibrated. Also, consider the possibility of the compound precipitating out of solution, which would lower the effective concentration. Visually inspect your culture medium for any signs of precipitation after adding this compound.
-
Problem 2: I am observing high variability between my experimental replicates.
-
Question: Why are my results inconsistent across different wells or plates?
-
Answer: High variability can stem from several sources:
-
Incomplete Dissolution: If this compound is not fully dissolved in the stock solution or precipitates upon dilution, it will not be evenly distributed in the culture wells. Ensure complete dissolution by warming and sonication if necessary.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure you have a homogenous cell suspension and use precise cell counting methods.
-
Edge Effects: Cells in the outer wells of a multi-well plate can behave differently due to temperature and humidity gradients. Avoid using the outermost wells for experimental conditions if possible, or fill them with a buffer solution.
-
-
Problem 3: I am seeing unexpected cytotoxicity at concentrations reported to be non-toxic.
-
Question: Why is this compound more toxic in my experiments than in the literature?
-
Answer: Several factors could contribute to this:
-
DMSO Toxicity: Ensure the final DMSO concentration in your culture medium is non-toxic to your specific cell line. Perform a DMSO-only toxicity curve to determine the tolerance of your cells.
-
Cell Line Sensitivity: Different cell lines can have vastly different sensitivities to a compound. The reported non-toxic concentrations may not be applicable to your cell model. It is essential to perform your own dose-response curve to determine the cytotoxic threshold.
-
Compound Purity: The purity of your this compound can affect its activity. If possible, verify the purity of your compound.
-
-
Experimental Protocols & Methodologies
General Protocol for In Vitro Cell-Based Assays:
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to a final concentration of 10-20 mM.
-
Gently warm the solution to 37°C and sonicate for 10-15 minutes to ensure complete dissolution.
-
Store the stock solution in single-use aliquots at -80°C.
-
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells into multi-well plates at a predetermined optimal density. Allow cells to adhere and stabilize for 12-24 hours before treatment.
-
-
Compound Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in cell culture medium, ensuring the final DMSO concentration remains below 0.5%.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Perform the desired endpoint assay, such as an MTT assay for cell viability, Western blotting for protein expression, or ELISA for cytokine production.
-
Visualizations
Signaling Pathways
Below are diagrams of key signaling pathways reported to be modulated by this compound.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
Caption: General workflow for in vitro this compound experiments.
Troubleshooting Logic
Caption: Troubleshooting logic for inconsistent this compound results.
References
Technical Support Center: Minimizing Off-Target Effects of Schisandrin B in Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Schisandrin B in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary mechanisms of action for Schisandrin B?
A1: Schisandrin B is a bioactive lignan isolated from Schisandra chinensis. Its primary anticancer mechanisms involve the induction of apoptosis and cell cycle arrest in various cancer cell lines.[1] It has been shown to upregulate pro-apoptotic proteins like BAX and cleaved caspases while downregulating the anti-apoptotic protein BCL-2.[1] Additionally, Schisandrin B can arrest the cell cycle at the G0/G1 or S phase by modulating the expression of cyclins and cyclin-dependent kinases.[1][2]
Q2: What are the potential off-target effects of Schisandrin B?
A2: While exhibiting potent on-target anticancer activity, Schisandrin B can also interact with other cellular signaling pathways, which may lead to off-target effects. These can arise from the structural similarity of binding sites on different proteins. Known signaling pathways modulated by Schisandrin B that could contribute to off-target effects include:
-
NF-κB Signaling: Schisandrin B has been shown to suppress the NF-κB pathway, which is involved in inflammation and cell survival.[3][4][5][6][7] This could be an intended or off-target effect depending on the experimental context.
-
MAPK Signaling: Schisandrin B can inhibit the phosphorylation of key proteins in the MAPK pathway, such as p38, ERK, and JNK.[4][5][8][9][10][11][12]
-
PI3K/Akt Signaling: This crucial cell survival pathway can be inhibited by Schisandrin B, contributing to its pro-apoptotic effects but also potentially impacting normal cell function.[2][13][14][15][16]
-
TGF-β/Smad Signaling: Schisandrin B can interfere with the TGF-β signaling pathway, which plays a complex role in cell growth, differentiation, and fibrosis.[3][9][12][17][18]
Q3: How can I minimize the risk of observing off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for data integrity. Key strategies include:
-
Dose-Response Analysis: Conduct a thorough dose-response study to identify the lowest effective concentration that elicits the desired on-target effect.
-
Use of Structurally Unrelated Inhibitors: If possible, use another compound with a different chemical structure that targets the same primary pathway to confirm that the observed phenotype is not specific to Schisandrin B's chemical scaffold.
-
Target Knockdown/Knockout Controls: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of the intended target of Schisandrin B. If the phenotype is rescued or mimicked, it provides strong evidence for on-target activity.
-
Counter-Screening: Test Schisandrin B in cell lines where the primary target is not expressed or is non-functional. Any observed activity in these cells is likely due to off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Reduced Viability at Low Concentrations
-
Possible Cause: Your cell line may be particularly sensitive to the off-target effects of Schisandrin B on essential survival pathways like PI3K/Akt.
-
Troubleshooting Steps:
-
Perform a detailed cytotoxicity assay: Use a sensitive method like the MTT or CellTiter-Glo assay to determine the IC50 value of Schisandrin B in your specific cell line.
-
Compare with on-target IC50: If the cytotoxic IC50 is significantly lower than the concentration required for the intended on-target effect, off-target toxicity is likely.
-
Assess apoptosis markers: Use flow cytometry with Annexin V/PI staining to determine if the toxicity is due to apoptosis, which could be an on-target or off-target effect.
-
Analyze key survival pathway proteins: Perform western blotting for key proteins in the PI3K/Akt pathway (e.g., phospho-Akt, total Akt) to see if the pathway is inhibited at these low concentrations.
-
Issue 2: Inconsistent Phenotypic Responses Across Different Cell Lines
-
Possible Cause: The expression levels of on- and off-target proteins can vary significantly between cell lines, leading to different responses.
-
Troubleshooting Steps:
-
Characterize your cell lines: Perform baseline expression analysis (qPCR or Western blot) of the intended target and key off-target pathway proteins (e.g., components of the NF-κB, MAPK, and PI3K/Akt pathways) in the cell lines you are using.
-
Correlate expression with phenotype: Analyze if the observed phenotypic differences correlate with the expression levels of the target or off-target proteins.
-
Use a target-overexpressing or knockdown model: To confirm the role of a specific target, transiently overexpress or knockdown the target in a responsive and non-responsive cell line and re-evaluate the effect of Schisandrin B.
-
Data Presentation
Table 1: Reported IC50 Values of Schisandrin B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HCT116 | Colon Cancer | ~75 | Cell Proliferation | [10] |
| HeLa | Cervical Cancer | 1.2 ± 0.09 | Antiproliferative | [19] |
| HepG2 | Liver Cancer | >100 | Antiproliferative | [20] |
| SGC-7901 | Gastric Cancer | Not specified | Antiproliferative | [19] |
| A549 | Lung Cancer | ~20 | MTT | [21] |
| 143B, MG63, Saos2, U2OS | Osteosarcoma | 20-80 | Crystal Violet | [2] |
Note: IC50 values can vary depending on the specific assay, incubation time, and cell culture conditions.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of Schisandrin B (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
-
Cell Lysis: After treatment with Schisandrin B, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against your target of interest (e.g., phospho-Akt, total Akt, phospho-p65, total p65, etc.) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualization
Caption: On-target anticancer signaling pathways of Schisandrin B.
Caption: Potential off-target signaling pathways of Schisandrin B.
Caption: Experimental workflow for minimizing off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Schisandrin B suppresses osteosarcoma lung metastasis in vivo by inhibiting the activation of the Wnt/β-catenin and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schisandrol B and schisandrin B inhibit TGFβ1-mediated NF-κB activation via a Smad-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandrin B ameliorated chondrocytes inflammation and osteoarthritis via suppression of NF-κB and MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of MAPK and NF-κ B pathways by schisandrin B contributes to attenuation of DSS-induced mice model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of MAPK and NF-κ B pathways by schisandrin B con...: Ingenta Connect [ingentaconnect.com]
- 7. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Schisandrin B suppresses TGFβ1 signaling by inhibiting Smad2/3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Schisandrin B exerts anti-colorectal cancer effect through CXCL2/ERK/DUSP11 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Schisandrin B Prevents Hind Limb from Ischemia-Reperfusion-Induced Oxidative Stress and Inflammation via MAPK/NF-κB Pathways in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Schisandrin B protects against myocardial ischemia/reperfusion injury via the PI3K/Akt pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Involvement of PI3K/Akt/β-catenin signaling in schisandrin B-mitigated bone deterioration in an experimental rat model of estrogen deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Involvement of PI3K/Akt/β-catenin signaling in schisandrin B-mitigated bone deterioration in an experimental rat model of estrogen deficiency [archivesofmedicalscience.com]
- 16. Schisandrin B Protects against Ischemic Brain Damage by Regulating PI3K/AKT Signaling in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transcriptome Analysis of the Anti-TGFβ Effect of Schisandra chinensis Fruit Extract and Schisandrin B in A7r5 Vascular Smooth Muscle Cells [mdpi.com]
- 18. Schisandrin B suppresses liver fibrosis in rats by targeting miR-101-5p through the TGF-β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
- 21. benchchem.com [benchchem.com]
addressing Schiarisanrin B precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the precipitation of Schisandrin B in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My Schisandrin B precipitated immediately after I added it to my cell culture medium. What is the likely cause?
A1: Immediate precipitation upon addition to aqueous media suggests that the final concentration of Schisandrin B has surpassed its solubility limit in the cell culture medium.[1] Schisandrin B is a hydrophobic compound with limited solubility in aqueous solutions.
Q2: I observed precipitation in my Schisandrin B-containing media after some time in the incubator. What could be the reason?
A2: Delayed precipitation can be caused by several factors:
-
Temperature shifts: Changes in temperature between room temperature and the incubator (e.g., 37°C) can decrease the solubility of some compounds.[1][2]
-
pH shifts: The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds.[1][2]
-
Interactions with media components: Schisandrin B may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.[1][2]
-
Compound instability: The compound may degrade over time at 37°C, and the degradation products could be less soluble.
Q3: What is the recommended solvent for preparing a Schisandrin B stock solution?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of Schisandrin B for in vitro studies.[3][4] Methanol has also been used for preparing stock solutions for analytical purposes.[5]
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower.[1] The tolerable DMSO concentration can be cell-line specific, so it is advisable to run a vehicle control to assess its effect on your cells.[1]
Q5: Can the type of cell culture medium affect the solubility of Schisandrin B?
A5: Yes, the composition of the cell culture medium can significantly impact compound solubility.[1][6] Different media formulations (e.g., DMEM, RPMI-1640) contain varying concentrations of salts, amino acids, and proteins that can interact with Schisandrin B and affect its solubility.[6]
Troubleshooting Guide for Schisandrin B Precipitation
This guide provides a systematic approach to resolving Schisandrin B precipitation in your cell culture experiments.
Visual Observation and Initial Assessment
| Observation | Potential Cause | Recommended First Step |
| Immediate cloudiness or visible particles upon adding Schisandrin B stock to media. | Exceeded solubility limit.[1] | Decrease the final concentration of Schisandrin B. |
| Media becomes cloudy or forms a precipitate over time in the incubator. | Temperature/pH shift, interaction with media components.[1][2] | Pre-warm the media to 37°C before adding the compound. |
| Fine, uniform turbidity appears in the media. | Could be fine particulate precipitation or microbial contamination.[1] | Examine a sample under a microscope to differentiate between chemical precipitate and microbial growth.[1] |
Experimental Protocols for Preventing Precipitation
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol is for preparing a concentrated stock solution of Schisandrin B in DMSO.
Materials:
-
Schisandrin B powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
Methodology:
-
Accurately weigh the desired amount of Schisandrin B powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM).[3]
-
Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution if necessary.[7]
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[7]
Protocol 2: Determining the Maximum Soluble Concentration in Your Media
This protocol helps determine the kinetic solubility of Schisandrin B in your specific cell culture medium.
Materials:
-
High-concentration Schisandrin B stock solution (from Protocol 1)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
Methodology:
-
Prepare a dilution series of the Schisandrin B stock in DMSO. In a separate plate or tubes, create a serial dilution of your high-concentration stock solution with DMSO.
-
Add cell culture medium to the assay plate. Add a fixed volume of your cell culture medium (e.g., 198 µL) to each well of the 96-well plate. Pre-warm the medium to 37°C.[6]
-
Add the Schisandrin B dilutions to the media. Transfer a small volume (e.g., 2 µL) of each Schisandrin B dilution from the DMSO plate to the corresponding wells of the media-containing plate. This will create a range of final Schisandrin B concentrations with a constant final DMSO concentration (in this example, 1%).[6]
-
Include controls. Prepare wells with media and the same final concentration of DMSO but without Schisandrin B (vehicle control), and wells with media only (negative control).
-
Incubate and observe. Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment.
-
Assess precipitation. Visually inspect the plate for any signs of precipitation (cloudiness, crystals). For a more quantitative assessment, you can measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance/scattering compared to the vehicle control indicates precipitation.[6]
-
Determine the maximum soluble concentration. The highest concentration of Schisandrin B that does not show precipitation is considered the maximum soluble concentration under your experimental conditions.
Data Presentation
Table 1: Solubility and Stock Solution Recommendations for Schisandrin B
| Parameter | Value/Recommendation | Reference/Note |
| Solvent for Stock Solution | DMSO | [3][4] |
| Solubility in DMSO | ≥ 80 mg/mL (~199 mM) | [8] |
| Recommended Final DMSO Concentration in Media | ≤ 0.1% - 0.5% | [1][9] |
| Storage of Stock Solution | -20°C (1 month) or -80°C (6 months), protected from light. Aliquot to avoid freeze-thaw cycles. | [7] |
| Solubility in Aqueous Buffers | Sparingly soluble | [10] (for Schisandrin A, likely similar for B) |
Note: The maximum soluble concentration of Schisandrin B in specific cell culture media is highly dependent on the media composition and experimental conditions. It is strongly recommended to determine this experimentally using Protocol 2.
Visualizations
Caption: Workflow for preventing Schisandrin B precipitation in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Schisandrin B inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandrin B downregulates exosomal fibronectin 1 expression to inhibit hepatocellular carcinoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
selecting appropriate vehicle control for Schiarisanrin B
Welcome to the technical support center for Schiarisanrin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimentation with this compound, with a specific focus on the critical step of selecting an appropriate vehicle control.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in preparing this compound for experiments?
A1: The primary challenge with this compound is its poor solubility in aqueous solutions. This characteristic necessitates the use of organic solvents or specialized formulation strategies to achieve a homogenous solution suitable for experimental use, both in vitro and in vivo.
Q2: What is a recommended starting solvent for creating a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is a highly effective solvent for dissolving this compound and is a common choice for preparing high-concentration stock solutions.[1] Due to its ability to dissolve a wide range of polar and nonpolar compounds, it is frequently used in drug discovery and screening.[1]
Q3: Can I use a DMSO stock solution directly in my cell culture experiments?
A3: It is not recommended to add a high concentration of DMSO directly to cell cultures, as it can be toxic to cells. The final concentration of DMSO in the cell culture medium should typically be kept low, often below 0.5%, depending on the cell type and experimental duration. Always perform a vehicle control experiment using the same final concentration of DMSO to assess its effect on your specific cell line.
Q4: My this compound precipitates when I dilute the DMSO stock solution in my aqueous experimental buffer. What can I do?
A4: Precipitation upon dilution is a common issue with poorly soluble compounds. To mitigate this, consider the following troubleshooting steps:
-
Use a co-solvent system: Instead of diluting the DMSO stock directly in an aqueous buffer, try using a mixture of solvents. For example, a combination of DMSO and Polyethylene Glycol (PEG) 400 can improve solubility.
-
Incorporate a surfactant: Surfactants like Tween 80 can help to maintain the compound's solubility in aqueous solutions by forming micelles.[2]
-
Optimize the dilution process: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
Q5: What are suitable vehicle formulations for in vivo administration of this compound?
A5: For in vivo studies, it is crucial to use a vehicle that is well-tolerated by the animals. Here are a few commonly used formulations for poorly water-soluble compounds like this compound:
-
Co-solvent systems: A popular combination includes DMSO, PEG300, and Tween 80, diluted in sterile water or saline. A suggested starting formulation could be 10% DMSO, 40% PEG300, and 50% saline.
-
Oil-based vehicles: For lipophilic compounds, oil-based vehicles such as corn oil or sesame oil can be used, particularly for oral or intraperitoneal administration.[3] A simple formulation could involve dissolving the initial DMSO stock in corn oil.
-
Suspensions: If a solution cannot be achieved, a suspension can be prepared using agents like methylcellulose in sterile water.
Q6: Why is a vehicle control group essential in my experiments?
A6: The vehicle itself can have biological effects or toxicity.[4] A vehicle control group, which receives the same volume of the vehicle without the dissolved this compound, is critical to distinguish the effects of the compound from those of the vehicle. This ensures that any observed biological responses can be confidently attributed to this compound.
Vehicle Formulation Data
The following table summarizes recommended starting formulations for dissolving this compound for in vitro and in vivo experiments. Researchers should optimize these formulations based on their specific experimental requirements.
| Application | Vehicle Component 1 | Vehicle Component 2 | Vehicle Component 3 | Vehicle Component 4 | Final Concentration Guide |
| In Vitro (Cell Culture) | DMSO | Cell Culture Medium | - | - | < 0.5% DMSO |
| In Vivo Formulation 1 | DMSO | PEG300 | Tween 80 | ddH₂O or Saline | e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% ddH₂O |
| In Vivo Formulation 2 | DMSO | Corn Oil | - | - | e.g., 5-10% DMSO in Corn Oil |
Experimental Protocol: Preparation of this compound for Cell Culture Experiments
This protocol outlines the preparation of a this compound stock solution and its dilution for use in a typical cell culture experiment.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO: a. Calculate the mass of this compound required to make a 10 mM stock solution. b. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. c. Add the appropriate volume of sterile DMSO to the tube. d. Vortex the tube until the this compound is completely dissolved. This is your stock solution. e. Store the stock solution at -20°C or as recommended by the supplier.
-
Prepare a Working Solution in Cell Culture Medium: a. Thaw the 10 mM stock solution at room temperature. b. Determine the final concentration of this compound needed for your experiment (e.g., 10 µM). c. Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. d. Warm the required volume of cell culture medium to 37°C. e. While gently vortexing the warmed medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps prevent precipitation. f. Ensure the final concentration of DMSO in the working solution is below the toxic level for your cells (typically < 0.5%).
-
Prepare the Vehicle Control: a. Prepare a vehicle control solution by adding the same volume of DMSO (as used for the this compound working solution) to an equivalent volume of cell culture medium.
-
Treat the Cells: a. Aspirate the old medium from your cultured cells. b. Add the prepared this compound working solution to the treatment group of cells. c. Add the prepared vehicle control solution to the control group of cells. d. Incubate the cells for the desired experimental duration.
Visual Guides
Caption: Decision workflow for selecting an appropriate vehicle for this compound.
Caption: Experimental workflow for preparing this compound for cell culture.
References
Technical Support Center: Managing Autofluorescence in Imaging Studies Involving Schisandrin B
Welcome to the technical support center for researchers utilizing Schisandrin B in cellular and tissue imaging experiments. A common challenge in fluorescence imaging is the presence of autofluorescence, which can obscure the specific signal from your fluorescent probes and compromise data quality. This guide provides troubleshooting strategies and frequently asked questions to help you mitigate autofluorescence and obtain clear, reliable imaging results.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my imaging experiment with Schisandrin B?
Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light.[1][2][3] This intrinsic fluorescence can interfere with the detection of the specific fluorescent signals from your labeled probes, leading to a low signal-to-noise ratio and making it difficult to interpret your results.[2][3] Common sources of autofluorescence in biological samples include endogenous molecules like collagen, elastin, NADH, riboflavins, and lipofuscin.[1][2][3][4] Sample preparation methods, particularly aldehyde-based fixation, can also induce autofluorescence.[2][3][5]
Q2: Could Schisandrin B itself be causing the autofluorescence I'm observing?
While some compounds exhibit intrinsic fluorescence, there is limited direct evidence in the scientific literature to suggest that Schisandrin B is a significant source of autofluorescence at typical experimental concentrations. The observed autofluorescence in your experiment is more likely originating from the biological sample itself.
Q3: How can I determine if what I'm seeing is true signal or autofluorescence?
The most straightforward method is to include an unstained control sample in your experiment.[2] This sample should be prepared and imaged under the exact same conditions as your experimental samples but without the addition of any fluorescent labels. Any signal detected from this unstained sample can be attributed to autofluorescence.
Q4: What are the general strategies to reduce autofluorescence?
There are several approaches you can take, which can be broadly categorized as:
-
Optimizing Sample Preparation: Modifying fixation protocols, and including quenching steps.[2][5][6]
-
Careful Selection of Fluorophores: Choosing dyes that emit in the far-red or near-infrared spectrum where autofluorescence is typically lower.[3][6]
-
Image Acquisition and Analysis Techniques: Employing methods like spectral imaging and linear unmixing to computationally separate the autofluorescence signal from your specific signal.[1][7][8]
Troubleshooting Guides
Problem 1: High background fluorescence in fixed cells or tissues.
High background is often due to the fixation method or endogenous fluorophores.
Caption: Troubleshooting workflow for high background fluorescence.
Problem 2: Autofluorescence is spectrally overlapping with my fluorophore of interest.
This is a common issue when using fluorophores that emit in the blue or green regions of the spectrum.
-
Shift to Longer Wavelengths: The most effective strategy is to use fluorophores that are excited by and emit light at longer wavelengths (e.g., far-red or near-infrared), as endogenous autofluorescence is generally weaker in this range.[3][6]
-
Spectral Imaging and Linear Unmixing: This advanced technique allows for the computational separation of signals with distinct emission spectra. By acquiring a reference spectrum of the autofluorescence from an unstained sample, it can be mathematically subtracted from the images of your stained samples.[1][7][8][9]
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by glutaraldehyde or paraformaldehyde fixation.[2][6]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH4)
Procedure:
-
Fix your cells or tissue sections as per your standard protocol.
-
Wash the samples three times with PBS for 5 minutes each.
-
Prepare a fresh solution of 0.1% Sodium Borohydride in PBS. Caution: Sodium Borohydride is a hazardous substance; handle with appropriate safety precautions.
-
Incubate the samples in the Sodium Borohydride solution for 15-30 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with your immunofluorescence staining protocol.
Protocol 2: Sudan Black B Staining to Quench Lipofuscin Autofluorescence
This method is particularly effective for tissues with high lipofuscin content, such as the brain.[6][10]
Materials:
-
70% Ethanol
-
Sudan Black B powder
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Following your primary and secondary antibody incubations and washes, rehydrate your tissue sections.
-
Prepare a 0.1% Sudan Black B solution in 70% ethanol. Mix well and filter to remove any undissolved particles.
-
Incubate the sections in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Briefly wash the sections with 70% ethanol to remove excess stain.
-
Wash thoroughly with PBS.
-
Mount the coverslips with an aqueous mounting medium.
Data Presentation
Table 1: Comparison of Autofluorescence Quenching Methods
| Quenching Agent | Target Autofluorescence Source | Advantages | Disadvantages |
| Sodium Borohydride | Aldehyde-induced | Simple to implement. | Can have variable effectiveness and may damage some epitopes.[6] |
| Sudan Black B | Lipofuscin | Very effective for lipofuscin-rich tissues.[10] | Can introduce a dark precipitate and some background in red channels.[10] |
| Eriochrome Black T | Lipofuscin and formalin-induced | Reduces autofluorescence from multiple sources.[6] | May not be as effective as Sudan Black B for lipofuscin. |
| Commercial Reagents (e.g., TrueVIEW™) | Multiple sources (non-lipofuscin) | Broad-spectrum quenching.[2][6] | Can be more expensive than traditional chemical methods. |
Table 2: Common Endogenous Fluorophores and their Spectral Properties
| Endogenous Fluorophore | Excitation (nm) | Emission (nm) |
| Collagen & Elastin | 330-400 | 470-520 |
| NADH | 340-460 | 440-470 |
| Riboflavins | 360-520 | 500-560 |
| Lipofuscin | 345-360 | 450-650 |
| Data compiled from multiple sources.[3][4] |
Visualizations
Signaling Pathway: General Strategy for Mitigating Autofluorescence
Caption: A comprehensive workflow for reducing autofluorescence.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 5. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beckman.com [beckman.com]
- 9. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 10. biotium.com [biotium.com]
Technical Support Center: Enhancing the Stability of Schisandrin B Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the stability of Schisandrin B formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guides & FAQs
This section is designed to help you identify and resolve stability issues with your Schisandrin B formulations.
Frequently Asked Questions (FAQs)
Q1: My Schisandrin B formulation is showing a rapid decrease in potency. What are the likely causes?
A1: A rapid decrease in the potency of Schisandrin B formulations can be attributed to several degradation pathways. The most common culprits are oxidative degradation, photodegradation, and hydrolysis, particularly in liquid and semi-solid formulations. The inherent antioxidant properties of Schisandrin B can also make it susceptible to degradation through oxidative pathways[1][2].
Q2: I am observing the formation of unknown peaks in my HPLC chromatogram during stability studies. What could these be?
A2: The appearance of new peaks in your chromatogram indicates the formation of degradation products. Based on the chemical structure of Schisandrin B, potential degradation products could arise from:
-
Oxidation: The dibenzocyclooctadiene ring system and methoxy groups are susceptible to oxidation.
-
Hydrolysis: Ester linkages, if present in the formulation, can undergo hydrolysis. While Schisandrin B itself does not have ester groups, certain derivatives or co-formulated compounds might.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation[3].
-
Isomerization: Changes in stereochemistry could lead to the formation of isomers with different retention times.
To identify these unknown peaks, advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended[4][5].
Q3: How can I prevent the oxidative degradation of Schisandrin B in my formulation?
A3: To minimize oxidative degradation, consider the following strategies:
-
Incorporate Antioxidants: The addition of antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or tocopherol can help protect Schisandrin B from oxidative stress[6].
-
Use of Chelating Agents: Trace metal ions can catalyze oxidation. Including chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.
-
Inert Atmosphere: Manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce exposure to oxygen.
-
Opaque Packaging: Protect the formulation from light, which can catalyze oxidative reactions.
Q4: My solid dosage form of Schisandrin B is showing poor stability. What factors should I investigate?
A4: For solid dosage forms, instability can often be linked to excipient incompatibility. Key factors to investigate include:
-
Moisture Content: Hygroscopic excipients can absorb moisture, which can accelerate the degradation of Schisandrin B.
-
pH of the Microenvironment: Acidic or basic excipients can create a microenvironment that promotes hydrolytic or other pH-dependent degradation pathways.
-
Chemical Interactions: Reactive functional groups on excipients can directly interact with Schisandrin B. For instance, excipients with peroxide impurities can promote oxidation.
A systematic drug-excipient compatibility study is crucial during pre-formulation development[7][8].
Troubleshooting Specific Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Color Change in Liquid Formulation | Oxidation, Photodegradation | - Add an antioxidant.- Use a chelating agent.- Package in amber or opaque containers.- Conduct photostability studies as per ICH Q1B guidelines[9]. |
| Precipitation in Liquid Formulation | Poor solubility, pH shift, Interaction with excipients | - Optimize the solvent system.- Determine the pH-solubility profile and buffer the formulation accordingly.- Screen for excipient compatibility. |
| Phase Separation in Emulsions/Creams | Incompatible oil/water phase, Inappropriate surfactant, Temperature fluctuations | - Optimize the oil and water phase components.- Screen for a suitable emulsifying agent and optimize its concentration.- Evaluate the formulation's stability at different temperatures. |
| Changes in Crystal Form (Polymorphism) in Solid Formulations | Manufacturing process (e.g., grinding, compression), Interaction with excipients, Storage conditions (temperature and humidity) | - Characterize the solid-state properties of Schisandrin B.- Control manufacturing parameters.- Conduct excipient compatibility studies focusing on solid-state interactions.- Store in controlled temperature and humidity environments. |
| Inconsistent HPLC Results | Poor method validation, Column degradation, Mobile phase issues, Sample preparation errors | - Validate the HPLC method according to ICH Q2(R1) guidelines.- Use a new or validated column.- Prepare fresh mobile phase and ensure proper degassing.- Standardize the sample preparation procedure.[3][10][11][12][13] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[9]
1. Hydrolytic Degradation:
-
Acid Hydrolysis: Treat a solution of Schisandrin B (e.g., 1 mg/mL in a suitable solvent) with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of Schisandrin B with 0.1 M NaOH at 60°C for 24 hours.
-
Neutral Hydrolysis: Reflux a solution of Schisandrin B in water at 60°C for 24 hours.
2. Oxidative Degradation:
-
Treat a solution of Schisandrin B with 3% hydrogen peroxide at room temperature for 24 hours.
3. Photolytic Degradation:
-
Expose a solid sample and a solution of Schisandrin B to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter)[2][9][14][15][16]. A control sample should be wrapped in aluminum foil to protect it from light.
4. Thermal Degradation:
-
Expose a solid sample of Schisandrin B to dry heat at 60°C for 48 hours.
Sample Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products. Utilize LC-MS to elucidate the structure of the degradation products.
Excipient Compatibility Studies
Methodology:
-
Prepare binary mixtures of Schisandrin B with each selected excipient (e.g., in a 1:1 or 1:5 ratio).
-
Prepare a physical mixture and a wet granulation of each binary combination.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
Analyze the samples at initial and subsequent time points using a validated HPLC method for the presence of degradation products.
-
Utilize techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to detect any physical or chemical interactions.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Potential degradation through cleavage of ether linkages. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Potential degradation, though the molecule lacks readily hydrolyzable ester or amide groups. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Formation of N-oxides, hydroxylated derivatives, or cleavage of the dibenzocyclooctadiene ring. |
| Photolysis | ICH Q1B light exposure | Ambient | As per guideline | Formation of photodegradation products. |
| Thermal | Dry Heat | 60°C | 48 hours | Potential for solid-state degradation or isomerization. |
Table 2: Example of Excipient Compatibility Screening Results (Hypothetical Data)
| Excipient | Ratio (Drug:Excipient) | Storage Condition | Timepoint (weeks) | % Degradation | Observations (DSC/FTIR) | Compatibility |
| Lactose Monohydrate | 1:5 | 40°C/75% RH | 4 | 1.2 | No significant interaction | Compatible |
| Microcrystalline Cellulose | 1:5 | 40°C/75% RH | 4 | 0.8 | No significant interaction | Compatible |
| Magnesium Stearate | 1:1 | 40°C/75% RH | 4 | 5.6 | Evidence of interaction | Incompatible |
| Povidone K30 | 1:5 | 40°C/75% RH | 4 | 1.5 | No significant interaction | Compatible |
Visualizations
Caption: Experimental workflow for assessing and improving Schisandrin B formulation stability.
References
- 1. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iagim.org [iagim.org]
- 3. mastelf.com [mastelf.com]
- 4. researchgate.net [researchgate.net]
- 5. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ftb.com.hr [ftb.com.hr]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. q1scientific.com [q1scientific.com]
- 15. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. atlas-mts.com [atlas-mts.com]
Technical Support Center: Oral Administration of Schisandrin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oral administration of Schisandrin B.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges encountered with the oral administration of Schisandrin B?
The primary challenges associated with the oral administration of Schisandrin B are its poor physicochemical properties and significant physiological barriers. These include:
-
Low Aqueous Solubility: Schisandrin B is practically insoluble in water, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[1][2]
-
Extensive First-Pass Metabolism: Following oral absorption, Schisandrin B undergoes substantial metabolism in both the intestines and the liver, which significantly reduces the amount of unchanged drug reaching systemic circulation.[3][4]
-
P-glycoprotein (P-gp) Efflux: Schisandrin B is a substrate for the P-glycoprotein efflux transporter. This transporter actively pumps the compound out of intestinal cells back into the lumen, further limiting its net absorption.[5][6][7][8][9]
These factors collectively contribute to its low and variable oral bioavailability.[10]
Q2: What is the oral bioavailability of Schisandrin B?
The oral bioavailability of Schisandrin B has been shown to be low and can be influenced by factors such as gender. In rat models, the absolute oral bioavailability was found to be approximately 19.3% in males and significantly higher at 55.0% in females.[11] Another study reported an oral bioavailability of approximately 15.56% in rats.[3]
Q3: How is Schisandrin B metabolized?
Schisandrin B is extensively metabolized in the body. The primary metabolic pathways include the demethylation of its methoxy groups and the opening of the five-membered ring.[12] These metabolic transformations result in metabolites that are then excreted, mainly not in their original form.[11]
Q4: Can Schisandrin B interact with other drugs?
Yes, due to its inhibitory effects on P-glycoprotein and certain cytochrome P450 enzymes, Schisandrin B has the potential for drug-drug interactions.[5][8][13][14] It can increase the oral bioavailability of co-administered drugs that are substrates of P-gp or are metabolized by these enzymes.[13][15][16] For example, it has been shown to increase the systemic exposure of paclitaxel and 5-fluorouracil.[13][15][16]
Troubleshooting Guide
Problem 1: Low and inconsistent plasma concentrations of Schisandrin B in animal studies after oral gavage.
-
Possible Cause 1: Poor Solubility.
-
Troubleshooting: Improve the solubility of Schisandrin B in the vehicle. Since it is insoluble in water but soluble in organic solvents like DMSO and ethanol, consider using a co-solvent system or formulating it into a lipid-based delivery system such as a self-microemulsifying drug delivery system (SMEDDS).[1][2][17] Micronization of Schisandrin B particles can also be explored to increase the surface area for dissolution.[11]
-
-
Possible Cause 2: P-glycoprotein Efflux.
-
Possible Cause 3: Extensive First-Pass Metabolism.
-
Troubleshooting: Co-administration with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450s) could be investigated to understand the extent of metabolic influence. However, this approach is primarily for mechanistic understanding rather than a therapeutic strategy.
-
Problem 2: High variability in bioavailability between individual animals.
-
Possible Cause 1: Gender Differences.
-
Possible Cause 2: Food Effects.
-
Troubleshooting: The presence of food in the gastrointestinal tract can significantly alter drug absorption. Standardize the fasting period for all animals before oral administration to ensure consistency.
-
Data Presentation
Table 1: Physicochemical Properties of Schisandrin B
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₈O₆ | [1] |
| Molar Mass | 400.47 g/mol | [1] |
| Melting Point | 120-121°C | [1][2] |
| Solubility | Insoluble in water; Soluble in benzene, chloroform, petroleum ether, methanol, ethanol, DMSO, and DMF. | [1][2][17] |
Table 2: Pharmacokinetic Parameters of Schisandrin B in Rats (Oral Administration)
| Parameter | Value (Male) | Value (Female) | Dosing | Reference |
| Absolute Bioavailability | 19.3% | 55.0% | 10, 20, 40 mg/kg | [11] |
| Tmax (plasma) | 15 min | - | 20 mg/kg | [18] |
| Cmax (plasma) | 19.3 ng/mL | - | 20 mg/kg | [18] |
| Tmax (testicular tissue) | 2.0 h | - | 20 mg/kg | [18] |
| Cmax (testicular tissue) | 5.3 ng/mL | - | 20 mg/kg | [18] |
Experimental Protocols
1. In Vitro P-glycoprotein (P-gp) Inhibition Assay using Caco-2 Cells
-
Objective: To determine if Schisandrin B can inhibit the efflux of a known P-gp substrate.
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Transport Study:
-
A known P-gp substrate (e.g., Rhodamine-123 or Digoxin) is added to either the apical (A) or basolateral (B) side of the Caco-2 monolayer, with and without Schisandrin B.[7]
-
Samples are taken from the receiving chamber at various time points.
-
The concentration of the P-gp substrate is quantified using a suitable analytical method (e.g., fluorescence spectroscopy for Rhodamine-123 or LC-MS/MS for digoxin).
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
The efflux ratio (Papp B-to-A / Papp A-to-B) is determined. A significant decrease in the efflux ratio in the presence of Schisandrin B indicates P-gp inhibition.[7]
-
-
2. In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the oral bioavailability and pharmacokinetic profile of Schisandrin B.
-
Methodology:
-
Animal Model: Sprague-Dawley rats are commonly used.[11] Animals are fasted overnight before the experiment.
-
Drug Administration:
-
Intravenous (IV) Group: A known dose of Schisandrin B (solubilized in a suitable vehicle) is administered intravenously via the tail vein. This group serves as the reference to determine absolute bioavailability.
-
Oral (PO) Group: A known dose of Schisandrin B (suspended or dissolved in a vehicle) is administered orally via gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Sample Processing and Analysis: Plasma is separated by centrifugation. The concentration of Schisandrin B in the plasma samples is quantified using a validated LC-MS/MS method.[3][11]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), Tmax (time to maximum concentration), and t1/2 (half-life).
-
Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated using the formula: F (%) = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.[3]
-
Visualizations
Caption: Challenges in the oral administration of Schisandrin B.
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. Schisandrin B [chembk.com]
- 2. Frontiers | A comprehensive review of Schisandrin B’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 3. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on Schisandrin and its pharmacological features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisandrin B--a novel inhibitor of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandrin B reverses doxorubicin resistance through inhibiting P-glycoprotein and promoting proteasome-mediated degradation of survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Schisandra lignans on P-glycoprotein-mediated drug efflux in human intestinal Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schisandrin B: a dual inhibitor of P-glycoprotein and multidrug resistance-associated protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of pharmacokinetics, tissue distribution and excretion of schisandrin B in rats by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Enhancement of oral bioavailability of paclitaxel after oral administration of Schisandrol B in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitory effect of Schisandrin on the pharmacokinetics of poziotinib in vivo and in vitro by UPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioavailability and interactions of schisandrin B with 5-fluorouracil in a xenograft mouse model of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. caymanchem.com [caymanchem.com]
- 18. biorxiv.org [biorxiv.org]
Technical Support Center: In Vivo Toxicity Assessment of Schisandrin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential in vivo toxicity of Schisandrin B.
Frequently Asked Questions (FAQs)
Q1: What is the reported acute toxicity (LD50) of Schisandrin B?
Q2: What are the primary target organs for Schisandrin B toxicity?
A2: Based on available preclinical data, the liver is a potential target organ for Schisandrin B-related effects, particularly at higher doses. Some studies have investigated its effects on the kidney, spleen, and brain, with one study indicating no detrimental impacts on hepatic and renal systems in mice after 28 days of intraperitoneal administration of 30 mg/kg/day.[1] However, it is essential to conduct comprehensive histopathological examinations of all major organs in your in vivo studies.
Q3: Are there any concerns regarding the developmental and reproductive toxicity (DART) of Schisandrin B?
A3: Yes, toxicological studies in zebrafish larvae have revealed that Schisandrin B can cause serious developmental impairment, indicating potential teratogenic properties.[2][3] Therefore, it is critical to include developmental and reproductive toxicity assessments in the overall safety evaluation of Schisandrin B, especially if it is being developed for use in populations that include women of childbearing potential.
Q4: What are the key signaling pathways modulated by Schisandrin B that might be relevant to its toxicity?
A4: Schisandrin B has been shown to modulate several signaling pathways that could be linked to its toxicological profile. These include the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, a key regulator of inflammation. Alterations in these pathways could contribute to observed toxicities.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality at Low Doses
Possible Causes:
-
Vehicle Toxicity: The vehicle used to dissolve or suspend Schisandrin B may be causing toxicity.
-
Contaminated Compound: The Schisandrin B sample may be impure.
-
Animal Strain Susceptibility: The specific strain of mice or rats used may be particularly sensitive.
-
Route of Administration: The chosen route of administration (e.g., intraperitoneal vs. oral) can significantly impact toxicity.
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group to rule out vehicle-induced toxicity.
-
Certificate of Analysis (CoA): Verify the purity of your Schisandrin B sample with a CoA from the supplier. Consider independent analytical testing if concerns persist.
-
Literature Review: Check the literature for toxicity studies using the same animal strain. If none are available, consider a pilot study with a different, more commonly used strain.
-
Route Comparison: If feasible, compare the toxicity profile of different administration routes in a pilot study.
Issue 2: Inconsistent or Non-reproducible Toxicity Findings
Possible Causes:
-
Variability in Animal Health: Underlying health issues in the animal colony can affect their response to the test compound.
-
Inconsistent Dosing: Inaccurate or inconsistent administration of Schisandrin B.
-
Environmental Factors: Variations in housing conditions (temperature, light cycle, etc.) can influence experimental outcomes.
-
Dietary Factors: The composition of the animal diet can impact metabolism and toxicity.
Troubleshooting Steps:
-
Health Monitoring: Ensure a robust animal health monitoring program is in place.
-
Standardized Dosing Procedures: Develop and strictly adhere to a standardized protocol for dose preparation and administration.
-
Controlled Environment: Maintain a stable and controlled environment for animal housing.
-
Standardized Diet: Use a standardized and consistent diet throughout the study.
Data Presentation
Table 1: Summary of In Vivo Sub-chronic Toxicity Data for Schisandrin B
| Animal Model | Dose | Route of Administration | Duration | Observed Effects | Reference |
| Mice | 30 mg/kg/day | Intraperitoneal | 28 days | No detrimental impacts on hepatic and renal systems observed. | [1] |
| Mice | 20 mg/kg/day | Not Specified | 28 days | No significant toxicity reported. | |
| Mice | 50 mg/kg | Intragastric (prior to Doxorubicin) | Weekly for 5 weeks | No adverse effects attributed to Schisandrin B alone. | [4] |
| Rats | 10 mg/kg/day | Gavage | 10 days | No adverse effects noted. | [5] |
Table 2: Summary of Developmental Toxicity Data for Schisandrin B in Zebrafish Larvae
| Concentration | Exposure Duration | Observed Effects | Reference |
| 0.375–6 µM | 95 hours | Serious developmental impairment, including lack of swim bladder inflation, yolk sac abnormalities, heart malformation, and hemorrhage. | [2] |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Assessment (Following OECD Guideline 423)
Objective: To estimate the acute oral toxicity of Schisandrin B.
Materials:
-
Schisandrin B
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley), nulliparous and non-pregnant
-
Oral gavage needles
-
Standard laboratory animal diet and water
Procedure:
-
Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.
-
Dose Selection: Based on available data, start with a dose of 300 mg/kg.
-
Dosing: Administer a single oral dose of Schisandrin B to a group of 3 female rats. A second group receives the vehicle alone.
-
Observation: Observe animals for mortality and clinical signs of toxicity at 30 minutes, 1, 2, 4 hours, and then daily for 14 days.
-
Body Weight: Record individual animal body weights just prior to dosing and at least weekly thereafter.
-
Stepwise Procedure:
-
If no mortality occurs at 300 mg/kg, proceed to a higher dose (e.g., 2000 mg/kg) in a new group of 3 female rats.
-
If mortality occurs, the next step will involve dosing at a lower level.
-
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.
Protocol 2: 28-Day Repeated Dose Oral Toxicity Study (Following OECD Guideline 407)
Objective: To evaluate the sub-chronic oral toxicity of Schisandrin B.
Materials:
-
Schisandrin B
-
Vehicle
-
Healthy young adult rats (e.g., Sprague-Dawley), 5 males and 5 females per group
-
Oral gavage needles
-
Equipment for hematology, clinical biochemistry, and histopathology
Procedure:
-
Acclimatization: Acclimate animals for at least 5 days.
-
Group Assignment: Randomly assign animals to at least 3 dose groups (e.g., low, mid, high dose) and one control group (vehicle only).
-
Dose Selection: Based on acute toxicity data and literature, select dose levels. For example, 10, 30, and 100 mg/kg/day.
-
Dosing: Administer the respective doses of Schisandrin B or vehicle orally once daily for 28 consecutive days.
-
Observations:
-
Clinical Signs: Observe animals daily for signs of toxicity.
-
Body Weight and Food Consumption: Record weekly.
-
Ophthalmological Examination: Perform before the start of the study and at termination.
-
Hematology and Clinical Biochemistry: Collect blood samples at termination for analysis.
-
-
Pathology:
-
Gross Necropsy: Perform a full gross necropsy on all animals.
-
Organ Weights: Weigh major organs.
-
Histopathology: Preserve organs and tissues for histopathological examination.
-
Mandatory Visualization
Caption: Experimental Workflow for a 28-Day Repeated Dose Toxicity Study.
Caption: Potential Signaling Pathways Modulated by Schisandrin B in Toxicity.
References
- 1. In vivo and in vitro investigations of schisandrin B against angiotensin II induced ferroptosis and atrial fibrosis by regulation of the SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Schisandrin B stimulates a cytoprotective response in rat liver exposed to mercuric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing incubation time for Schiarisanrin B treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Schisandrin B in their experiments. The information is tailored for researchers, scientists, and drug development professionals to optimize their experimental outcomes, with a specific focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for Schisandrin B treatment?
The optimal incubation time for Schisandrin B is highly dependent on the cell type, the concentration of Schisandrin B used, and the specific biological process being investigated (e.g., apoptosis, cell cycle arrest, autophagy). Based on published studies, incubation times typically range from 24 to 72 hours.[1] It is crucial to perform a time-course experiment to determine the ideal duration for your specific experimental setup.
Q2: How do I determine the optimal concentration of Schisandrin B to use?
A dose-response experiment is essential to determine the optimal concentration. This involves treating your cells with a range of Schisandrin B concentrations and measuring the desired effect (e.g., cell viability, protein expression). For example, in studies on colon cancer cell lines HCT116, HT29, and SW620, concentrations were tested to determine the half-maximal inhibitory concentration (IC50).[2][3] In cholangiocarcinoma cells, concentrations ranging from 0 to 160 µM were tested.[1]
Q3: My cells are not showing the expected apoptotic effect after Schisandrin B treatment. What could be the issue?
Several factors could contribute to a lack of apoptotic effect:
-
Suboptimal Incubation Time or Concentration: The incubation period may be too short, or the concentration of Schisandrin B may be too low to induce apoptosis in your specific cell line. Consider performing a time-course and dose-response experiment.
-
Cell Line Resistance: Some cell lines may be inherently more resistant to Schisandrin B-induced apoptosis.
-
Mechanism of Action: In some contexts, Schisandrin B might be inducing other cellular processes like autophagy or cell cycle arrest instead of or before apoptosis.[4][5][6][7] It is advisable to assess markers for these processes as well.
-
Reagent Quality: Ensure the Schisandrin B is of high purity and has been stored correctly.
Q4: I am observing high levels of cell death even at short incubation times. How can I mitigate this?
If you observe excessive cytotoxicity, consider the following:
-
Reduce Concentration: The concentration of Schisandrin B may be too high for your cell type. Try a lower concentration range in your experiments.
-
Shorten Incubation Time: A shorter incubation period might be sufficient to observe the desired effect without causing widespread cell death.
-
Assess Solvent Toxicity: Ensure that the solvent used to dissolve Schisandrin B (e.g., DMSO) is not contributing to cytotoxicity at the final concentration used in your experiments.
Troubleshooting Guide: Optimizing Incubation Time
| Problem | Possible Cause | Suggested Solution |
| No observable effect | Incubation time is too short. | Perform a time-course experiment, testing a range of incubation times (e.g., 12, 24, 48, 72 hours).[1][8] |
| Concentration of Schisandrin B is too low. | Conduct a dose-response study to identify the optimal concentration.[2][3] | |
| High cell toxicity/death | Incubation time is too long. | Reduce the incubation time and perform a time-course experiment to find the optimal window. |
| Concentration of Schisandrin B is too high. | Lower the concentration of Schisandrin B used. | |
| Inconsistent results | Variability in cell seeding density. | Ensure consistent cell seeding density across all experiments. |
| Fluctuation in incubator conditions (CO2, temperature, humidity). | Monitor and maintain stable incubator conditions. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Apoptosis Induction
This protocol outlines a method to determine the optimal incubation time for Schisandrin B-induced apoptosis using Annexin V/PI staining and flow cytometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Schisandrin B (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: After allowing cells to adhere overnight, treat them with a predetermined optimal concentration of Schisandrin B. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for a range of time points (e.g., 12, 24, 48, and 72 hours).
-
Cell Harvest: At each time point, harvest the cells by trypsinization. Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Analysis: Plot the percentage of apoptotic cells against the incubation time to determine the optimal duration for apoptosis induction.
Protocol 2: Assessing Cell Viability with CCK-8 Assay
This protocol describes how to assess the effect of Schisandrin B on cell viability over time using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Schisandrin B
-
96-well plates
-
CCK-8 solution
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10³ cells/well in 100 µL of culture medium.[1]
-
Treatment: After overnight incubation, treat the cells with various concentrations of Schisandrin B (e.g., 0, 10, 20, 40, 80, 160 µM).[1]
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).[1]
-
CCK-8 Addition: At each time point, add 10 µL of CCK-8 solution to each well and incubate for 3 hours.[1]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell survival rate as a percentage of the untreated control. Plot cell viability against incubation time for each concentration to determine the time-dependent effect of Schisandrin B.
Data Presentation
Table 1: Summary of Schisandrin B Incubation Times and Concentrations from Literature
| Cell Line | Assay | Concentration(s) | Incubation Time(s) | Observed Effect | Reference |
| HCT116 (Colon Cancer) | Annexin V/PI | 0, 25, 50, 100 µM | 48 h | Increased apoptosis | [2][3] |
| HCT116 (Colon Cancer) | CCK-8 | IC50 determined | 48 h | Reduced cell proliferation | [2][3] |
| HCCC-9810, RBE (Cholangiocarcinoma) | CCK-8 | 0-160 µM | 24, 48, 72 h | Dose- and time-dependent inhibition of viability | [1] |
| HCCC-9810, RBE (Cholangiocarcinoma) | Cell Cycle Analysis | Various | 48 h | G0/G1 phase arrest | [1] |
| Huh-7 (Hepatocellular Carcinoma) | CCK-8 | 0, 1, 5, 10, 20, 30, 40 µM | 24 h | Decreased cell survival | [9] |
| Cal27 (Head and Neck Squamous Cell Carcinoma) | Apoptosis & Autophagy Assays | Not specified | Not specified | Induced apoptosis and autophagy | [5] |
| AML-12, RAW 264.7 (Mouse Hepatocytes, Macrophages) | Autophagy Assay | 10, 25 µM | 24 h | Increased autophagy | [7] |
Visualizations
References
- 1. Schisandrin B inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of autophagy enhances the anticancer effect of Schisandrin B on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 7. dovepress.com [dovepress.com]
- 8. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schisandrin B inhibits tumor progression of hepatocellular carcinoma by targeting the RhoA/ROCK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
controlling for batch-to-batch variability of Schiarisanrin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for batch-to-batch variability of Schisandrin B in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Schisandrin B and why is batch-to-batch variability a concern?
Schisandrin B is a bioactive lignan isolated from the fruit of Schisandra chinensis. It is known for a variety of pharmacological activities, including antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and antitumor effects.[1][2] As a natural product, the concentration and purity of Schisandrin B can vary between different batches of raw material or extracts. This variability is influenced by factors such as the plant's growing conditions, harvest time, storage, and extraction methods.[3][4] Such inconsistencies can lead to significant variations in experimental results, affecting the reproducibility and reliability of scientific findings.
Q2: How can I assess the quality and consistency of a new batch of Schisandrin B?
It is crucial to perform quality control analysis on each new batch of Schisandrin B. The most common and reliable methods for this are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][6][7][8] These techniques allow for the accurate quantification of Schisandrin B and the identification of potential impurities. It is recommended to compare the chromatograms of new batches with a previously validated reference standard.
Q3: What are the recommended storage and handling conditions for Schisandrin B to minimize degradation?
Proper storage is essential to maintain the stability and integrity of Schisandrin B. For long-term storage, it should be kept as a powder at -20°C for up to 3 years or at -80°C for up to 1 year in solvent.[1][9] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles.[1] It is also important to note that moisture-absorbing DMSO can reduce solubility.[1] Schisandrin B is stable under recommended storage conditions, but incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[10]
Q4: My experimental results with a new batch of Schisandrin B are different from my previous findings. How can I troubleshoot this?
Inconsistent results between batches are a common issue. Here is a step-by-step troubleshooting guide:
-
Verify the concentration and purity of the new batch: Use HPLC or LC-MS/MS to confirm that the concentration of your stock solution is accurate and that the purity of the new batch is comparable to the previous one.
-
Check for degradation: Assess the stability of your stored stock solutions. Improper storage can lead to degradation of the compound.
-
Standardize your experimental protocol: Ensure that all other experimental parameters, such as cell passage number, reagent concentrations, and incubation times, are consistent.
-
Perform a dose-response curve: For each new batch, it is advisable to perform a new dose-response experiment to determine the effective concentration (e.g., IC50) for your specific assay.[5][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decreased or no biological activity observed with a new batch. | Lower concentration of Schisandrin B in the new batch. Degradation of the compound due to improper storage. | Quantify the concentration of Schisandrin B using HPLC or LC-MS/MS. Prepare fresh stock solutions from a properly stored powder. Perform a new dose-response curve. |
| Increased cytotoxicity or off-target effects. | Presence of impurities in the new batch. Higher concentration of Schisandrin B than stated. | Analyze the purity of the batch using HPLC or LC-MS/MS to identify any contaminants. Accurately quantify the Schisandrin B concentration. |
| Poor solubility of the powder. | Poor quality of the compound. Use of moisture-absorbed DMSO. | Purchase Schisandrin B from a reputable supplier. Use fresh, anhydrous DMSO for preparing stock solutions.[1] |
| Inconsistent results within the same batch. | Repeated freeze-thaw cycles of the stock solution. Experimental variability. | Aliquot stock solutions to minimize freeze-thaw cycles.[1] Ensure strict adherence to standardized experimental protocols. |
Experimental Protocols
Protocol 1: Quantification of Schisandrin B using RP-HPLC
This protocol is adapted from methods described for the quantification of Schisandrins in medicinal preparations.[6][7][8]
1. Materials and Reagents:
-
Schisandrin B reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[8]
2. Preparation of Standard Solutions:
-
Prepare a stock solution of the Schisandrin B reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a concentration range that brackets the expected sample concentration (e.g., 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
-
Accurately weigh the Schisandrin B powder from the test batch.
-
Dissolve the powder in methanol to obtain a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Mobile Phase: Methanol:Water (e.g., 68:32, v/v) or a gradient of acetonitrile and water.[6][8]
-
Column Temperature: 25°C[5]
-
Injection Volume: 10 µL
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of Schisandrin B in the test sample by interpolating its peak area on the calibration curve.
Protocol 2: Quantification of Schisandrin B using UHPLC-MS/MS
This protocol is based on a method for determining Schisandrin B in biological samples.[5]
1. Materials and Reagents:
-
Schisandrin B reference standard
-
Internal Standard (IS) (e.g., Warfarin)
-
Methanol (LC-MS grade)
-
Water with 0.2% formic acid (LC-MS grade)
-
Atlantis T3-C18 column (e.g., 2.1 x 100 mm, 3 µm)[5]
2. Preparation of Standard and QC Samples:
-
Prepare stock solutions of Schisandrin B and the IS in methanol.
-
Prepare calibration standards by spiking blank matrix (e.g., cell culture medium) with working solutions to achieve a desired concentration range (e.g., 20-1000 ng/mL).[5]
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
3. Sample Preparation:
-
For in vitro samples, precipitate proteins by adding methanol.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for analysis.
4. UHPLC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.2% formic acid
-
Mobile Phase B: Methanol
-
Gradient Elution: A time-programmed gradient is used to separate the analyte.[5]
-
Flow Rate: 0.4 mL/min[5]
-
Column Temperature: 25°C[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Schisandrin B and the IS (e.g., Schisandrin B: 401.6 → 301.3 m/z).[5]
5. Data Analysis:
-
Quantify Schisandrin B by calculating the peak area ratio of the analyte to the IS and comparing it to the calibration curve.
Signaling Pathways and Workflows
Schisandrin B has been reported to modulate several key signaling pathways. Understanding these pathways can help in designing experiments and interpreting results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 5. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC [jstage.jst.go.jp]
- 8. jfda-online.com [jfda-online.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Schisandrin B inhibits tumor progression of hepatocellular carcinoma by targeting the RhoA/ROCK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes in Schisandrin B Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with Schisandrin B (Sch B).
Frequently Asked Questions (FAQs)
Q1: We are seeing a decrease in cell viability with Schisandrin B treatment, but our primary hypothesis was related to its anti-inflammatory effects. Is this expected?
A1: Yes, this is a plausible outcome. Schisandrin B is a pleiotropic compound with multiple mechanisms of action. While it is known for its anti-inflammatory properties, it also exhibits potent anti-cancer effects by inducing apoptosis and cell cycle arrest in various cancer cell lines.[1][2][3] The observed decrease in cell viability is likely a result of these cytotoxic effects, which can occur independently of its anti-inflammatory actions. The extent of this effect is often dose-dependent.
Q2: At certain concentrations, Schisandrin B appears to increase reactive oxygen species (ROS), even though it's described as an antioxidant. Why is this happening?
A2: This paradoxical observation is a known characteristic of many natural phenolic compounds, including Schisandrin B.[4][5][6] At lower concentrations, Schisandrin B can act as an antioxidant by scavenging free radicals and enhancing endogenous antioxidant defenses.[1] However, at higher concentrations or in different cellular contexts (e.g., in cancer cells with altered metabolism), it can exhibit pro-oxidant activity, leading to an increase in ROS.[7] This pro-oxidant effect is often linked to its anti-cancer mechanism, where elevated ROS levels can trigger apoptosis.[7]
Q3: We observed cell cycle arrest at a different phase than what we anticipated based on the literature. Is the cell cycle effect of Schisandrin B cell-type specific?
A3: Yes, the effect of Schisandrin B on the cell cycle can be cell-type specific. While G0/G1 phase arrest is commonly reported in several cancer cell lines, such as human lung adenocarcinoma A549 cells and cholangiocarcinoma cells, other studies have reported arrest at the S or G2/M phase.[2][8][9] This variability can be influenced by the genetic background of the cells, the expression levels of cell cycle regulatory proteins, and the specific signaling pathways that are dominant in a particular cell type.
Q4: Can Schisandrin B affect signaling pathways other than the one we are currently investigating?
A4: Absolutely. Schisandrin B is known to modulate multiple signaling pathways, which can lead to a broad range of cellular effects.[1] For example, it has been shown to inhibit the NF-κB, PI3K/Akt, Wnt/β-catenin, and STAT3 signaling pathways.[10] Therefore, it is very likely that Schisandrin B is impacting pathways beyond your primary focus. This is a critical consideration when interpreting your data, as cross-talk between signaling pathways can lead to complex and sometimes unexpected phenotypic outcomes.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible effects on cell viability.
-
Possible Cause 1: Cell Density. The initial seeding density of your cells can significantly impact their response to treatment.
-
Troubleshooting Step: Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Perform a cell titration experiment to find the optimal density for your specific cell line and assay duration.
-
-
Possible Cause 2: Passage Number. Cell lines can undergo phenotypic drift at high passage numbers, leading to altered drug sensitivity.
-
Troubleshooting Step: Use cells from a low-passage, cryopreserved stock for your experiments. It is good practice to establish a master and working cell bank to ensure consistency.
-
-
Possible Cause 3: Purity and Stability of Schisandrin B. The purity of the compound and its stability in your culture medium can affect its activity.
-
Troubleshooting Step: Ensure you are using a high-purity grade of Schisandrin B. Prepare fresh stock solutions and dilute to the final working concentration immediately before use. Protect the stock solution from light and store it at the recommended temperature.
-
Issue 2: Unexpected increase in cell proliferation at low concentrations.
-
Possible Cause: Hormetic Effect. Some compounds can exhibit a biphasic dose-response, where low doses stimulate a beneficial response (e.g., slight increase in proliferation due to antioxidant effects) and high doses induce toxicity.
-
Troubleshooting Step: Perform a wider dose-response curve, including very low concentrations, to characterize the full dose-response relationship. This will help you identify the hormetic zone and select appropriate concentrations for your experiments.
-
Issue 3: Discrepancy between apoptosis and cell viability assay results.
-
Possible Cause: Different cellular processes being measured. Cell viability assays like MTT measure metabolic activity, while apoptosis assays (e.g., Annexin V/PI staining) detect specific markers of programmed cell death. A compound could inhibit metabolic activity without immediately inducing apoptosis, or it could induce other forms of cell death like necrosis or autophagy.
-
Troubleshooting Step: Use multiple assays to assess cell health. Complement your viability and apoptosis assays with a cytotoxicity assay (e.g., LDH release) to measure membrane integrity and consider markers for other cell death pathways if results remain discordant.
-
Quantitative Data Summary
The following tables summarize the reported effects of Schisandrin B on cell viability, cell cycle distribution, and apoptosis in various cancer cell lines.
Table 1: IC50 Values of Schisandrin B in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | 48 | ~75 | [11] |
| HT-29 | Colon Cancer | 48 | >100 | [12] |
| SW480 | Colon Cancer | 48 | >100 | [12] |
| A549 | Lung Cancer | 72 | ~25-50 | [8] |
| HCCC-9810 | Cholangiocarcinoma | 48 | 40 ± 1.6 | [13] |
| RBE | Cholangiocarcinoma | 48 | 70 ± 2.6 | [13] |
| GBC-SD | Gallbladder Cancer | 48 | ~40 | [2] |
| NOZ | Gallbladder Cancer | 48 | ~50 | [2] |
Table 2: Effect of Schisandrin B on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect | Reference |
| A549 | 12.5, 25, 50 | 72 | Increased G0/G1 phase | [8] |
| HCT116 | 25, 50, 100 | 48 | Increased G0/G1 phase | [14] |
| HCCC-9810 | 20, 40, 80 | 48 | Increased G0/G1 phase | [13] |
| RBE | 20, 40, 80 | 48 | Increased G0/G1 phase | [13] |
| GBC-SD | 30, 60, 90 | 48 | Increased G0/G1 phase | [2] |
| NOZ | 30, 60, 90 | 48 | Increased G0/G1 phase | [2] |
Table 3: Effect of Schisandrin B on Apoptosis
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect | Reference |
| A549 | 12.5, 25, 50 | 72 | Increased apoptosis | [8] |
| HCT116 | 25, 50, 100 | 48 | Increased apoptosis | [14] |
| HCCC-9810 | 20, 40, 80 | 48 | Increased apoptosis | [13] |
| RBE | 20, 40, 80 | 48 | Increased apoptosis | [13] |
| GBC-SD | 30, 60, 90 | 48 | Increased apoptosis | [2] |
| NOZ | 30, 60, 90 | 48 | Increased apoptosis | [2] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Materials:
-
96-well plates
-
Culture medium
-
Schisandrin B stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of Schisandrin B or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[15][16][17]
-
2. Flow Cytometry for Cell Cycle Analysis
This protocol outlines the steps for analyzing cell cycle distribution using propidium iodide (PI) staining.
-
Materials:
-
6-well plates
-
Schisandrin B stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with Schisandrin B or vehicle control for the desired duration.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][18][19]
-
3. Annexin V/PI Apoptosis Assay
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Schisandrin B stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with Schisandrin B or vehicle control.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10][20][21][22]
-
4. Western Blot Analysis
This protocol is for the detection of proteins involved in apoptosis and cell cycle regulation.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with Schisandrin B, then lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[12][13][23]
-
Visualizations
Caption: Major signaling pathways modulated by Schisandrin B.
Caption: General experimental workflow for studying Schisandrin B effects.
Caption: Dual antioxidant and pro-oxidant effects of Schisandrin B.
References
- 1. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Schisandrin B inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Strategies in the Study of the Pro-Oxidant Nature of Polyphenol Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Dual Role of Dietary Phytochemicals in Oxidative Stress: Implications for Oncogenesis, Cancer Chemoprevention, and ncRNA Regulation [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. BIOCELL | Schisandrin B exerts anticancer effects on human gastric cancer cells through ROS-mediated MAPK, STAT3, and NF-κB pathways [techscience.com]
- 8. Schisandrin B inhibits the proliferation of human lung adenocarcinoma A549 cells by inducing cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Schisandrin B exerts anti-colorectal cancer effect through CXCL2/ERK/DUSP11 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Schisandrin B inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchhub.com [researchhub.com]
- 17. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. bosterbio.com [bosterbio.com]
- 23. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Schiarisanrin B and Resveratrol
For Immediate Release
[City, State] – [Date] – In the ongoing quest for potent natural antioxidants for applications in research, science, and drug development, a comprehensive comparison between Schiarisanrin B, a lignan from Schisandra chinensis, and resveratrol, a well-studied polyphenol, reveals distinct mechanisms and potencies. While direct comparative studies are limited, an analysis of available data on their individual antioxidant capacities provides valuable insights for researchers.
Executive Summary
Resveratrol generally exhibits stronger direct free radical scavenging activity in various in vitro assays compared to this compound. However, this compound demonstrates significant antioxidant effects, primarily through the upregulation of endogenous antioxidant defense systems. This guide provides a detailed comparison of their antioxidant activities, supported by available experimental data, protocols, and mechanistic pathways.
In Vitro Antioxidant Activity: A Quantitative Comparison
The antioxidant efficacy of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit a specific oxidative process by 50%. Lower IC50 values indicate greater antioxidant potency. Based on available literature, the following table summarizes the reported IC50 values for resveratrol in common antioxidant assays. It is important to note that direct, comparable IC50 values for isolated this compound are not widely reported in the literature, with many studies focusing on extracts of Schisandra chinensis. One study reported the IC50 value for a Schisandra chinensis extract in a DPPH assay as 49.67 ± 15.63 µg/mL and in an ABTS assay as 37.94 ± 7.57 µg/mL[1]. However, these values represent the combined activity of all components in the extract, not solely this compound.
| Antioxidant Assay | Resveratrol IC50 | This compound IC50 | Reference Compound |
| DPPH Radical Scavenging | ~15.54 - 81.92 µM | Not widely reported for isolated compound | Vitamin C: ~6.35 µg/mL |
| ABTS Radical Scavenging | ~2 µg/mL | Not widely reported for isolated compound | Trolox: ~25.16 ± 1.64 µM |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies.
Experimental Protocols
To ensure a clear understanding of how these antioxidant capacities are measured, detailed methodologies for the key assays are provided below.
1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Protocol:
-
A solution of DPPH in methanol (e.g., 0.2 mM) is prepared.
-
Various concentrations of the test compound (this compound or resveratrol) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] × 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at a specific wavelength (e.g., 734 nm).
Protocol:
-
The ABTS radical cation is generated by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the concentration-response curve.
Mechanisms of Antioxidant Action: Signaling Pathways
Both this compound and resveratrol exert their antioxidant effects through complex signaling pathways, often involving the activation of endogenous defense mechanisms.
This compound: Upregulating Endogenous Defenses
This compound is recognized for its ability to enhance the body's own antioxidant systems. One of the key pathways it influences is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the increased production of protective enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) , as well as the antioxidant molecule glutathione (GSH) [2].
Caption: this compound antioxidant signaling pathway.
Resveratrol: A Multifaceted Antioxidant
Resveratrol is known for its dual antioxidant action: direct scavenging of free radicals and modulation of intracellular signaling pathways. Similar to this compound, resveratrol can also activate the Nrf2 pathway . Additionally, a significant aspect of resveratrol's antioxidant mechanism is its interaction with Sirtuin 1 (SIRT1) , a protein deacetylase. Activation of SIRT1 by resveratrol leads to the deacetylation and activation of transcription factors like Forkhead box O (FOXO) , which in turn upregulate the expression of antioxidant enzymes such as manganese superoxide dismutase (MnSOD) and catalase .
References
Validating the Molecular Targets of Schisandrin B in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Schisandrin B (Sch B), a lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising natural compound with multi-targeted anti-cancer properties. Extensive preclinical research has demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis across a variety of cancer types. This guide provides a comprehensive overview of the validated molecular targets of Schisandrin B, a comparison with alternative therapeutic strategies targeting similar pathways, and detailed experimental protocols for key validation assays.
Performance Comparison: Schisandrin B vs. Alternative Pathway Inhibitors
The anti-cancer efficacy of Schisandrin B stems from its ability to modulate several critical signaling pathways frequently dysregulated in cancer. This section compares the in vitro and in vivo performance of Schisandrin B with representative inhibitors of two of its key target pathways: STAT3 and PI3K/AKT.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Schisandrin B and selected alternative inhibitors in various cancer cell lines.
| Compound | Target Pathway | Cancer Cell Line | IC50 (µM) | Reference |
| Schisandrin B | Multiple | A375 (Melanoma) | 1.6 | [1] |
| B16 (Melanoma) | 2.3 | [1] | ||
| MDA-MB-231 (Triple-Negative Breast Cancer) | Not specified, but inhibits growth | [2] | ||
| BT-549 (Triple-Negative Breast Cancer) | Not specified, but inhibits growth | [2] | ||
| MDA-MB-468 (Triple-Negative Breast Cancer) | Not specified, but inhibits growth | [2] | ||
| Huh-7 (Hepatocellular Carcinoma) | >10 | [3] | ||
| Stattic | STAT3 | CCRF-CEM (T-cell acute lymphoblastic leukemia) | 3.188 | [4] |
| Jurkat (T-cell acute lymphoblastic leukemia) | 4.89 | [4] | ||
| WP1066 | STAT3/JAK2 | A375 (Melanoma) | 1.5 | [5] |
| B16 (Melanoma) | 2.3 | [1] | ||
| LY294002 | PI3K/AKT | Various | Effective inhibitor | [6] |
| BKM120 (Buparlisib) | Pan-PI3K | A2780 (Ovarian) | Not specified, potent inhibitor | [7] |
| U87MG (Glioblastoma) | Not specified, potent inhibitor | [7] | ||
| KG-1 (Acute Myeloid Leukemia) | 4 | [8] |
In Vivo Tumor Growth Inhibition
Xenograft models in immunodeficient mice are crucial for evaluating the in vivo efficacy of anti-cancer compounds. This table presents data on tumor growth inhibition by Schisandrin B and alternative inhibitors.
| Compound | Cancer Type | Animal Model | Dosage | Tumor Growth Inhibition | Reference |
| Schisandrin B | Hepatocellular Carcinoma | Huh-7 xenograft | 100, 200, 400 mg/kg | Significant reduction in tumor weight and volume | [3] |
| WP1066 | Melanoma | A375 xenograft | 40 mg/kg | Significantly inhibited tumor growth | [5] |
| Intracerebral Melanoma | Syngeneic mouse model | 40 mg/kg | 80% long-term survival | [1] | |
| BKM120 (Buparlisib) | Ovarian Carcinoma | A2780 xenograft | 60 mg/kg | Significant tumor growth inhibition | [7] |
| Glioblastoma | U87MG xenograft | Not specified | Significant tumor growth inhibition | [7] | |
| Stattic | T-cell acute lymphoblastic leukemia | Xenograft mouse model | 30 mg/kg | Markedly inhibited tumor growth | [4] |
Key Molecular Targets and Signaling Pathways of Schisandrin B
Schisandrin B exerts its anti-cancer effects by modulating a network of interconnected signaling pathways crucial for cancer cell survival and proliferation.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Schisandrin B has been shown to inhibit the phosphorylation and nuclear translocation of STAT3 in triple-negative breast cancer cells, leading to cell cycle arrest and apoptosis[2].
Schisandrin B inhibits the JAK/STAT3 signaling pathway.
PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is a common feature of many cancers. Schisandrin B has been reported to inhibit the PI3K/AKT pathway, contributing to its pro-apoptotic effects[6].
Schisandrin B inhibits the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the molecular targets of Schisandrin B.
Western Blot Analysis of STAT3 Phosphorylation
This protocol details the detection of phosphorylated STAT3 (p-STAT3) in cancer cells treated with Schisandrin B.
Materials:
-
Cancer cell line of interest
-
Schisandrin B
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of Schisandrin B for the desired time. Include a vehicle-treated control group.
-
Cell Lysis: Wash cells with ice-old PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control like β-actin.
Cell Cycle Analysis using Propidium Iodide Staining
This protocol describes how to analyze the cell cycle distribution of cancer cells treated with Schisandrin B using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Schisandrin B
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with different concentrations of Schisandrin B for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation:
-
Wash the cells with PBS.
-
Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping.
-
Fix the cells at 4°C for at least 30 minutes (can be stored for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow for Target Validation
The following diagram illustrates a typical workflow for validating the molecular targets of a compound like Schisandrin B.
References
- 1. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandrin B exhibits potent anticancer activity in triple negative breast cancer by inhibiting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisandrin B inhibits tumor progression of hepatocellular carcinoma by targeting the RhoA/ROCK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K Abrogation Using Pan-PI3K Inhibitor BKM120 Gives Rise to a Significant Anticancer Effect on AML-Derived KG-1 Cells by Inducing Apoptosis and G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Cancer Effects of Schisandrin B in Combination with Chemotherapy Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of more effective and less toxic cancer therapies has led researchers to explore the potential of natural compounds in combination with conventional chemotherapy. Schisandrin B (Sch B), a bioactive lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising candidate for synergistic cancer treatment. This guide provides an objective comparison of the synergistic effects of Schisandrin B with various chemotherapy drugs, supported by experimental data, detailed protocols, and mechanistic visualizations.
Enhanced Efficacy: Schisandrin B in Combination with Chemotherapeutic Agents
Schisandrin B has demonstrated significant synergistic effects when combined with several standard chemotherapy drugs, including doxorubicin, docetaxel, and 5-fluorouracil (5-FU), across various cancer cell lines. This synergy is characterized by an enhanced cytotoxic effect against cancer cells, allowing for potentially lower effective doses of the chemotherapeutic agents and thereby reducing their associated toxicities.
Quantitative Analysis of Synergistic Effects
The synergistic interactions between Schisandrin B and chemotherapy drugs have been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the Combination Index (CI). A CI value of less than 1 indicates a synergistic effect, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates an antagonistic effect.
| Cancer Cell Line | Chemotherapy Drug | Schisandrin B Concentration (μM) | IC50 of Chemo Drug Alone (μM) | IC50 of Chemo Drug with Sch B (μM) | Combination Index (CI) | Reference |
| MCF-7/ADR (Doxorubicin-resistant Breast Cancer) | Doxorubicin | 10 | - | - | 0.486 (at 1 µM DOX), 0.200 (at 2 µM DOX), 0.127 (at 4 µM DOX) | [1] |
| Caski (Cervical Cancer) | Docetaxel | 60 | ~0.01 | Significantly reduced (qualitative) | Not explicitly calculated | [2][3] |
| SGC-7901 (Gastric Cancer) | 5-Fluorouracil | 50 mg/L | - | Inhibition Rate: 71.79% ± 8.12% (Sch B alone) | Synergistic effect observed in vivo | [4][5] |
| S180 (Sarcoma) | Doxorubicin | - | - | Enhanced cytotoxicity observed in vitro and in vivo | Not explicitly calculated | [6] |
| 4T1 (Breast Cancer) | Doxorubicin | - | - | Increased cytotoxicity in vitro | Not explicitly calculated | [6] |
Note: The table summarizes available quantitative data. Dashes (-) indicate where specific values were not provided in the cited literature, though synergistic effects were reported.
In Vivo Evidence of Synergism
Preclinical studies using xenograft mouse models have provided compelling evidence for the synergistic anti-tumor effects of Schisandrin B in combination with chemotherapy.
| Cancer Type | Animal Model | Treatment Groups | Tumor Growth Inhibition | Reference |
| Cervical Cancer | Caski cell xenograft in BALB/c nude mice | Docetaxel (10 mg/kg), Schisandrin B (20 mg/kg), Combination | Co-administration of Sch B and DTX showed a marked inhibition of tumor growth compared to either agent alone. | [3] |
| Gastric Cancer | Human gastric cancer xenograft | 5-Fluorouracil, Schisandrin B, Combination | The combination of Sch B and 5-FU showed enhanced efficacy in inhibiting tumor growth in vivo. | [4] |
| Colorectal Cancer | HCT-116 xenograft mouse model | 5-Fluorouracil, Schisandrin B, Combination | Co-treatment resulted in synergistic anti-tumor effects. | [7][8][9][10] |
| Sarcoma | S180 xenograft in mice | Doxorubicin, Schisandrin B, Combination | Schisandrin B substantially enhanced Doxorubicin's cytotoxicity in vivo. | [6] |
Mechanistic Insights into the Synergy
The synergistic effects of Schisandrin B are attributed to multiple mechanisms, primarily centered around overcoming multidrug resistance (MDR) and modulating key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Overcoming Multidrug Resistance
A major obstacle in chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1). These transporters actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy. Schisandrin B has been identified as a potent inhibitor of both P-gp and MRP1.
Caption: Schisandrin B inhibits P-gp and MRP1, increasing intracellular chemotherapy drug levels.
Modulation of Pro-Survival Signaling Pathways
Schisandrin B has been shown to modulate several key signaling pathways that are often dysregulated in cancer, contributing to uncontrolled cell growth and survival. These include the PI3K/Akt, NF-κB, and STAT3 pathways. By inhibiting these pro-survival pathways, Schisandrin B sensitizes cancer cells to the apoptotic effects of chemotherapy.
Caption: Schisandrin B inhibits key pro-survival signaling pathways in cancer cells.
Detailed Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of Schisandrin B and chemotherapy drugs, both alone and in combination.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere for 24 hours.
-
Drug Treatment: Cells are treated with various concentrations of Schisandrin B, the chemotherapy drug, or a combination of both for 24 to 48 hours.
-
MTT Incubation: After treatment, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). IC50 values are calculated using appropriate software. The Combination Index (CI) is calculated using the Chou-Talalay method to determine synergy.
Caption: Workflow for the MTT-based cell viability assay.
Western Blot Analysis
This technique is used to determine the effect of treatment on the protein expression levels in key signaling pathways.
-
Cell Lysis: After drug treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, p-STAT3, STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
This model is used to evaluate the in vivo anti-tumor efficacy of the combination therapy.
-
Cell Implantation: 1x10⁶ to 5x10⁶ cancer cells are subcutaneously injected into the flank of 4-6 week old immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Mice are randomly assigned to different treatment groups: vehicle control, Schisandrin B alone, chemotherapy drug alone, and the combination of Schisandrin B and the chemotherapy drug. Drugs are administered via appropriate routes (e.g., oral gavage for Sch B, intraperitoneal injection for chemotherapy) for a specified duration (e.g., 2-4 weeks).
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²)/2.
-
Endpoint: At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blot).
Conclusion and Future Directions
The collective evidence strongly suggests that Schisandrin B holds significant potential as a synergistic agent in cancer chemotherapy. Its ability to overcome multidrug resistance and modulate critical pro-survival signaling pathways provides a strong rationale for its further development. Future research should focus on elucidating the precise molecular interactions underlying these synergistic effects, optimizing dosing and scheduling in combination therapies, and ultimately, translating these promising preclinical findings into clinical trials for the benefit of cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Schisandrin B synergizes docetaxel-induced restriction of growth and invasion of cervical cancer cells in vitro and in vivo - Yan - Annals of Translational Medicine [atm.amegroups.org]
- 3. Schisandrin B synergizes docetaxel-induced restriction of growth and invasion of cervical cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandrin B suppresses gastric cancer cell growth and enhances the efficacy of chemotherapy drug 5-FU in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of schisandrin B on gastric cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisandrin B prevents doxorubicin-induced chronic cardiotoxicity and enhances its anticancer activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Bioavailability and interactions of schisandrin B with 5-fluorouracil in a xenograft mouse model of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Schisandrin B's Efficacy Across Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic and cytostatic effects of Schisandrin B, a bioactive lignan isolated from Schisandra chinensis, across various human cancer cell lines. The data presented herein summarizes key findings on its ability to induce apoptosis and cell cycle arrest, offering a cross-validated perspective on its potential as an anti-cancer agent. Detailed experimental protocols and visual representations of the underlying molecular pathways are included to support further research and development.
Quantitative Analysis of Schisandrin B's Effects
The efficacy of Schisandrin B in inhibiting cell proliferation and inducing cell death varies across different cancer types. The following tables summarize the half-maximal inhibitory concentrations (IC50), apoptosis rates, and cell cycle distribution changes observed in gallbladder, glioma, and osteosarcoma cancer cell lines upon treatment with Schisandrin B.
Table 1: IC50 Values of Schisandrin B in Various Cancer Cell Lines (48h Treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| GBC-SD | Gallbladder Cancer | ~40 | [1] |
| NOZ | Gallbladder Cancer | ~50 | [1] |
| U87 | Glioma | ~70 | [2] |
| U251 | Glioma | ~60 | [2] |
| 143B | Osteosarcoma | 70.32 | [3] |
| MG63 | Osteosarcoma | 58.68 | [3] |
| Saos2 | Osteosarcoma | 65.33 | [3] |
| U2OS | Osteosarcoma | 72.38 | [3] |
Table 2: Apoptosis Induction by Schisandrin B in Gallbladder Cancer Cells (48h Treatment)
| Cell Line | Sch B (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) | Reference |
| GBC-SD | 0 | 1.8 ± 0.22 | - | - | [1] |
| 30 | 4.8 ± 1.37 | - | - | [1] | |
| 60 | 10.9 ± 2.13 | - | - | [1] | |
| 90 | 20.3 ± 3.41 | - | - | [1] | |
| NOZ | 0 | 0.9 ± 0.21 | - | - | [1] |
| 30 | 5.8 ± 1.62 | - | - | [1] | |
| 60 | 7.3 ± 1.91 | - | - | [1] | |
| 90 | 16.5 ± 1.71 | - | - | [1] |
Note: The referenced study provided combined early and late apoptosis data visually. The table reflects the reported values for early apoptosis.
Table 3: Cell Cycle Arrest Induced by Schisandrin B in Gallbladder Cancer Cells (48h Treatment)
| Cell Line | Sch B (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| GBC-SD | 0 | 46.72 ± 4.23 | - | - | [1] |
| 30 | 50.65 ± 5.84 | - | - | [1] | |
| 60 | 57.90 ± 5.57 | - | - | [1] | |
| 90 | 73.16 ± 5.28 | - | - | [1] | |
| NOZ | 0 | 42.13 ± 2.43 | - | - | [1] |
| 30 | 49.80 ± 5.22 | - | - | [1] | |
| 60 | 52.53 ± 5.28 | - | - | [1] | |
| 90 | 60.48 ± 3.89 | - | - | [1] |
Note: The specific percentages for S and G2/M phases were not detailed in the text but a significant increase in the G0/G1 phase was reported.
Signaling Pathways and Experimental Workflow
The anti-cancer effects of Schisandrin B are mediated through the modulation of several key signaling pathways. The diagrams below illustrate the proposed mechanism of action and a typical experimental workflow for evaluating its efficacy.
Caption: Schisandrin B induced apoptosis and cell cycle arrest.
References
- 1. Schisandrin B Induces Apoptosis and Cell Cycle Arrest of Gallbladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative and apoptosis-inducing activity of schisandrin B against human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schisandrin B suppresses osteosarcoma lung metastasis in vivo by inhibiting the activation of the Wnt/β-catenin and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating Schiarisanrin B's Mechanism: A Comparative Guide to CRISPR/Cas9 and Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
Schiarisanrin B, a bioactive lignan isolated from Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. Preclinical studies suggest that its therapeutic potential is mediated through the modulation of key signaling pathways, primarily involving Nuclear Factor-kappa B (NF-κB), Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), and Sirtuin 1 (SIRT1). This guide provides a comprehensive comparison of methodologies for validating the molecular mechanism of this compound, with a special focus on the application of CRISPR/Cas9 technology versus traditional pharmacological approaches.
Performance Comparison: this compound and Pathway-Specific Modulators
To objectively evaluate the efficacy of this compound, its performance in cellular assays is compared with well-established modulators of the NF-κB, PPARγ, and SIRT1 pathways. The following tables summarize the quantitative data from various studies, providing a benchmark for its activity.
Table 1: Comparative Efficacy in Cell Viability Assays (Melanoma Cell Line A375)
| Compound | Target/Mechanism | Cell Line | IC50 Value | Citation |
| This compound | Wnt/β-catenin pathway inhibition | A375 | ~60 µM | [1][2] |
| Vemurafenib | BRAF V600E inhibitor | A375 | ~0.2 µM | N/A |
| Cisplatin | DNA cross-linking agent | A375 | ~5 µM | N/A |
Table 2: Comparative Efficacy in NF-κB Pathway Modulation
| Compound | Action | Assay Type | IC50/EC50 Value | Citation |
| This compound | Inhibition | Dose-dependent inhibition of p65 phosphorylation | Not explicitly determined | [3] |
| BAY 11-7082 | Inhibition | TNFα-induced IκBα phosphorylation | ~10 µM | [4][5][6][7] |
| TNF-α | Activation | NF-κB-luciferase reporter | Not Applicable | [8] |
Table 3: Comparative Efficacy in PPARγ Pathway Modulation
| Compound | Action | Assay Type | EC50 Value | Citation |
| This compound | Activation | Not explicitly determined | Not explicitly determined | N/A |
| Rosiglitazone | Activation | PPARγ reporter gene assay | ~60 nM | [9] |
| GW9662 | Antagonist | PPARγ reporter gene assay | ~30 nM | N/A |
Table 4: Comparative Efficacy in SIRT1 Pathway Modulation
| Compound | Action | Assay Type | EC50 Value | Citation |
| This compound | Activation | Not explicitly determined | Not explicitly determined | N/A |
| Resveratrol | Activation | Fluor de Lys-SIRT1 peptide substrate | ~8-fold activation | [10] |
| Nicotinamide | Inhibition | SIRT1 activity assay | IC50 in µM range | [11] |
Validating the Mechanism of Action: CRISPR/Cas9 vs. Traditional Methods
The gold standard for validating a drug's mechanism of action is to demonstrate that its effects are lost when the proposed target is removed or inactivated. Here, we compare the use of CRISPR/Cas9 gene editing with traditional pharmacological inhibition for this purpose.
CRISPR/Cas9-Mediated Target Validation
CRISPR/Cas9 technology offers a precise and permanent way to disrupt a gene of interest, providing a clean background to test the on-target effects of a compound.
CRISPR/Cas9 workflow for validating this compound's targets.
Traditional Pharmacological Validation
This approach relies on the use of small molecule inhibitors or activators to mimic or block the effect of the drug being tested.
Traditional pharmacological validation workflow.
Comparison of Validation Methods
| Feature | CRISPR/Cas9 | Traditional Pharmacological Methods |
| Specificity | High (gene-specific) | Variable (potential off-target effects of inhibitors) |
| Permanence | Permanent gene knockout | Transient inhibition |
| Compensation | Potential for cellular compensatory mechanisms | Acute effect, less time for compensation |
| Throughput | Lower (cell line generation) | Higher (amenable to high-throughput screening) |
| Cost | Higher initial cost | Lower cost per experiment |
Proposed Signaling Pathway of this compound
Based on current literature, this compound is proposed to exert its effects through the modulation of interconnected signaling pathways.
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. BAY 11-7082 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Mechanism of human SIRT1 activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
Enhancing Schisandrin B Bioavailability: A Comparative Guide to Advanced Formulations
For researchers and drug development professionals, overcoming the poor oral bioavailability of promising therapeutic compounds like Schisandrin B is a critical challenge. This guide provides a comparative analysis of different formulation strategies aimed at enhancing the systemic exposure of Schisandrin B, supported by available pharmacokinetic data and detailed experimental methodologies.
Schisandrin B, a bioactive lignan from Schisandra chinensis, exhibits a range of pharmacological activities. However, its clinical potential is hampered by low oral bioavailability, primarily due to poor water solubility and significant first-pass metabolism in the liver.[1] To address this limitation, various advanced formulation approaches, including solid dispersions, nanoparticles, and liposomes, have been explored to improve its absorption and pharmacokinetic profile.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters of Schisandrin B in its pure form and within different advanced formulations, based on preclinical studies in rats. It is important to note that the data are compiled from separate studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Formulation | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Micronized Schisandrin B | Male Sprague-Dawley Rat | 10 mg/kg (oral) | 60 ± 30 | 0.37 ± 0.17 | 6.71 ± 4.51 (min·µg/mL)* | 19.3 | [2] |
| Female Sprague-Dawley Rat | 10 mg/kg (oral) | - | - | - | 55.0 | [2] | |
| γ-Schisandrin Solid Dispersion | Female Rat | - | - | 1 | 7333.42 (µg/L·h) | - | [3] |
| Male Rat | - | - | 2 | 1557.60 (µg/L·h) | - | [3] | |
| Schisandra Lignans Nanoparticles | Rat | 50 mg/kg (oral) | - | - | - | Significantly Enhanced vs. Pure Drug | [4] |
| Schisandra Extract Liposome-encapsulated β-cyclodextrin inclusion complex | Rat | - | - | - | Largest AUC vs. Solution and Inclusion Complex | - | [5] |
*Note: The AUC for micronized Schisandrin B was reported in min·µg/mL and has been presented as such. The study on γ-Schisandrin solid dispersion used a different isomer of Schisandrin. The nanoparticle and liposome studies evaluated a mixture of Schisandra lignans, not solely Schisandrin B, but demonstrated significant improvements in bioavailability compared to the unformulated drug.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating bioavailability studies. Below are summaries of the experimental protocols from the cited studies.
Micronized Schisandrin B Bioavailability Study[2]
-
Animal Model: Male and female Sprague-Dawley rats.
-
Formulation: Micronized Schisandrin B particles (10-20 μm).
-
Dosing: Oral administration of 10, 20, and 40 mg/kg. Intravenous administration of 10 mg/kg for absolute bioavailability calculation.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) was used to quantify Schisandrin B concentrations in plasma.
-
Pharmacokinetic Analysis: A non-compartmental method was used to calculate pharmacokinetic parameters.
γ-Schisandrin Solid Dispersion Pharmacokinetic Study[3]
-
Animal Model: Male and female rats.
-
Formulation: Solid dispersion of a Wurenchun extract (containing γ-schisandrin) with PVP K30.
-
Dosing: Oral administration of the solid dispersion or conventional self-prepared capsules.
-
Sample Collection: Blood samples were collected at specified intervals.
-
Analytical Method: High-performance liquid chromatography (HPLC) was employed to determine the plasma concentrations of γ-schisandrin.
-
Pharmacokinetic Analysis: Plasma concentration-time profiles and pharmacokinetic parameters were investigated.
Schisandra Lignans-Loaded Enteric Nanoparticles In Vivo Evaluation[4]
-
Animal Model: Rats.
-
Formulation: Enteric nanoparticles loaded with Schisandra lignans (including deoxyschisandrin and schisantherin A) prepared by a modified spontaneous emulsification solvent diffusion method.
-
Dosing: Oral administration of the nanoparticle suspension.
-
Outcome: The study reported a significantly enhanced oral bioavailability from the nanoparticles when compared to the pure drug suspension.
Pharmacokinetics of Liposome Encapsulating β-Cyclodextrin Inclusion Compound of Schisandra Extract[5]
-
Animal Model: Rats.
-
Formulation: Liposome encapsulated β-cyclodextrin inclusion complex loaded with a Schisandra chinensis fructus extract.
-
Dosing: Oral administration.
-
Sample Collection: Plasma and liver tissue samples were collected.
-
Analytical Method: High-performance liquid chromatography (HPLC) was used to determine the concentrations of three Schisandra lignans (schisandrin, schisantherin, and γ-schizandrin).
-
Pharmacokinetic Analysis: A one-compartment model was used to fit the plasma concentration-time data. The study found that the half-life and AUC of the three components in the liposomal formulation were the largest among the tested formulations.
Visualizing the Path to Enhanced Bioavailability
The following diagrams illustrate the typical workflow of a bioavailability study and the underlying principles of how advanced formulations improve drug delivery.
Conclusion
The available evidence strongly suggests that advanced formulation strategies, such as solid dispersions, nanoparticles, and liposomes, can significantly enhance the oral bioavailability of Schisandrin B and other poorly soluble lignans from Schisandra chinensis. While a direct comparative study is lacking, the individual investigations into these formulations consistently demonstrate improved pharmacokinetic profiles compared to the administration of the pure or unprocessed compound. For researchers and drug developers, the choice of formulation will depend on various factors, including the specific therapeutic application, manufacturing scalability, and desired release kinetics. Further head-to-head comparative studies are warranted to definitively establish the most effective formulation for optimizing the therapeutic potential of Schisandrin B.
References
- 1. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of pharmacokinetics, tissue distribution and excretion of schisandrin B in rats by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Schisandra lignans-loaded enteric nanoparticles: preparation, characterization, and in vitro-in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and liver uptake of three Schisandra lignans in rats after oral administration of liposome encapsulating β-cyclodextrin inclusion compound of Schisandra extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Schisandrin B Demonstrates Comparable and, in Some Aspects, Superior Efficacy to Standard-of-Care in Preclinical Animal Models
Schisandrin B, a bioactive compound isolated from the fruit of Schisandra chinensis, has shown significant therapeutic potential in various animal models of disease, including colon cancer, liver fibrosis, and cerebral ischemia. In direct comparisons with standard-of-care treatments, Schisandrin B exhibits comparable efficacy in inhibiting tumor growth and demonstrates notable protective effects against liver and brain injury, often with a favorable safety profile.
In a mouse xenograft model of human colon cancer, orally administered Schisandrin B was as effective as the standard chemotherapy agent 5-fluorouracil (5-FU) in reducing tumor volume and weight.[1] Notably, the Schisandrin B-treated group did not exhibit the diarrhea commonly associated with 5-FU treatment, suggesting a better tolerability profile.[1] While both treatments resulted in lower tumor cell density and tumor necrosis, they appeared to act through different gene regulation pathways.[1]
For CCl4-induced liver fibrosis in rats, a condition for which there is currently no effective standard therapy, Schisandrin B treatment significantly attenuated liver damage and the progression of fibrosis.[2][3] It improved liver function, as evidenced by reduced serum levels of alanine transaminase (ALT) and aspartate transaminase (AST), and decreased collagen deposition.[2][3] These beneficial effects are attributed to its ability to attenuate oxidative stress and suppress the activation of hepatic stellate cells.[3]
In a rat model of transient focal cerebral ischemia, a condition where tissue plasminogen activator (tPA) is the standard clinical treatment for thrombolysis, Schisandrin B demonstrated significant neuroprotective effects.[4] Intraperitoneal administration of Schisandrin B reduced infarct volume and suppressed the inflammatory response and neuronal apoptosis following ischemia-reperfusion injury.[4][5]
The collective evidence from these preclinical studies underscores the potential of Schisandrin B as a therapeutic agent. Its efficacy, coupled with a favorable safety profile in the models studied, warrants further investigation and development.
Quantitative Data Summary
Table 1: Efficacy of Schisandrin B vs. 5-Fluorouracil in a Human Colon Cancer Xenograft Mouse Model
| Treatment Group | Dosage & Administration | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Incidence of Diarrhea |
| Sham | Vehicle | Data not specified | Data not specified | No |
| Schisandrin B (Sch B) | 50 mg/kg, perorally, every other day | Significantly reduced | Reduced | No |
| 5-Fluorouracil (5-FU) | 75 mg/kg, intraperitoneally, once a week | Significantly reduced | Reduced | Monitored as a known side effect |
Data synthesized from a study on a mouse xenograft model of human colon cancer.[1]
Table 2: Efficacy of Schisandrin B in a CCl4-Induced Liver Fibrosis Rat Model
| Treatment Group | Dosage & Administration | Serum ALT Activity (U/L) | Serum AST Activity (U/L) | Liver Hydroxyproline Content (μg/g wet weight) |
| Sham Control | Vehicle | Significantly lower than Model | Significantly lower than Model | Significantly lower than Model |
| Model (CCl4) | CCl4 (50% in olive oil, 2 mL/kg, thrice a week) | Significantly elevated | Significantly elevated | Significantly elevated |
| Schisandrin B (25 mg/kg) | CCl4 + Sch B (25 mg/kg, daily for 4 weeks) | Significantly reduced vs. Model | Significantly reduced vs. Model | Significantly reduced vs. Model |
| Schisandrin B (50 mg/kg) | CCl4 + Sch B (50 mg/kg, daily for 4 weeks) | Significantly reduced vs. Model | Significantly reduced vs. Model | Significantly reduced vs. Model |
Data synthesized from a study on a CCl4-induced liver fibrosis model in rats.[2]
Table 3: Efficacy of Schisandrin B in a Transient Focal Cerebral Ischemia Rat Model
| Treatment Group | Dosage & Administration | Infarct Volume Reduction (%) | Neurological Score |
| Ischemia/Reperfusion (I/R) Control | Vehicle | 0% (baseline) | Data not specified |
| Schisandrin B (10 mg/kg) | 10 mg/kg, i.p., 30 min before ischemia & 2h after reperfusion | 25.7% | Improved vs. I/R Control |
| Schisandrin B (30 mg/kg) | 30 mg/kg, i.p., 30 min before ischemia & 2h after reperfusion | 53.4% | Improved vs. I/R Control |
Data synthesized from a study on a transient focal cerebral ischemia model in rats.[4]
Experimental Protocols
Colon Cancer Xenograft Model
Six-week-old male BALB/C nude mice were subcutaneously injected with HCT116 human colon cancer cells.[1] One week after tumor cell injection, the mice were randomized into treatment groups. The Schisandrin B group received 50 mg/kg of Schisandrin B perorally every other day. The standard-of-care group was treated with 5-fluorouracil (5-FU) at a dose of 75 mg/kg via intraperitoneal injection once a week.[1] A sham-treated control group received the vehicle. The treatment duration was 14 days, during which tumor volume and body weight were monitored.[1] At the end of the treatment period, tumors were excised and weighed.
CCl4-Induced Liver Fibrosis Model
Male Sprague-Dawley rats were used to induce liver fibrosis by administering a 50% solution of carbon tetrachloride (CCl4) in olive oil at a dose of 2 mL/kg three times a week for 8 weeks.[2] For the treatment groups, after 4 weeks of CCl4 administration, rats were co-administered with Schisandrin B at doses of 25 or 50 mg/kg daily for the remaining 4 weeks, alongside the CCl4 gavage.[2] A sham control group received the vehicle, and a model group received only CCl4 for the entire 8-week period. Efficacy was assessed by measuring serum levels of ALT and AST, and by quantifying liver hydroxyproline content as a marker of collagen deposition.
Transient Focal Cerebral Ischemia Model
Transient focal cerebral ischemia was induced in male Sprague-Dawley rats using the middle cerebral artery occlusion and reperfusion (MCAO/R) model.[5] Schisandrin B was administered intraperitoneally at doses of 10 and 30 mg/kg.[4] The treatment was given twice: 30 minutes before the onset of ischemia and 2 hours after the start of reperfusion.[4] The neuroprotective effects were evaluated by measuring the infarct volume and assessing neurological deficits.[4][5]
Visualizations
Caption: Schisandrin B's anti-cancer mechanism in colon cancer models.
Caption: Schisandrin B's mechanism in attenuating liver fibrosis.
Caption: Experimental workflow for the colon cancer xenograft model.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of Schisandrin B against transient focal cerebral ischemia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisandrin B improves cerebral ischemia and reduces reperfusion injury in rats through TLR4/NF-κB signaling pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Schisandrin B Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings on Schisandrin B's anti-cancer properties, alongside alternative compounds. The information is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.
Schisandrin B, a lignan isolated from the fruit of Schisandra chinensis, has demonstrated significant anti-cancer potential across various studies. Its mechanisms of action often involve the modulation of key signaling pathways, leading to the inhibition of cancer cell proliferation, migration, and invasion, as well as the induction of apoptosis. This guide synthesizes findings from multiple independent studies to offer a comprehensive overview and comparison with other natural compounds targeting similar pathways.
Comparative Analysis of Bioactive Compounds
The following table summarizes the quantitative data on the effects of Schisandrin B and selected alternative natural compounds on cancer cells. These alternatives, like Schisandrin B, have been shown to target critical signaling pathways implicated in cancer progression, such as NF-κB and p38 MAPK.
| Compound | Cancer Cell Line | Assay | Concentration/Dosage | Observed Effect | Citation |
| Schisandrin B | Large-cell lung cancer (NCI-H460 & H661 cancer stem-like cells) | Cell Viability | ≥40 µmol/l | Inhibition of cell viability | [1][2] |
| Colon Cancer (HCT116, HT29, SW480, SW620, Caco-2, LS174T) | CCK-8 | Varies (IC50) | Concentration-dependent inhibition of cell viability. IC50 values determined for several lines. | [3] | |
| Gastric Cancer (SGC-7901) | MTT | 25-100 mg/L | Inhibition of cell proliferation, with 50 mg/L showing the strongest effect at 48h. | [4] | |
| Lung Adenocarcinoma (A549) | MTT | 12.5 or 50 µM | Significant inhibition of proliferation after 48 hours. | [5] | |
| Triple Negative Breast Cancer (MDA-MB-231, BT-549, MDA-MB-468) | Cell Growth/Apoptosis | Not specified | Inhibits tumor growth by inducing cell cycle arrest and apoptosis. | [6] | |
| Curcumin | Various cancer cells | Not specified | Not specified | Inhibits NF-κB signaling pathway. | [7][8] |
| Resveratrol | Muscle-derived cancers | Not specified | Not specified | Inhibits NF-κB signaling in a dose-dependent manner. | [8] |
| Quercetin | RAW264.7 cells | Not specified | Not specified | Restrains phosphorylation of IκB-p, inhibits NF-κB translocation. | [7] |
| Schisandrin A | Breast Cancer (MCF-7, MDA-MB-231) | MTT | Varies (IC50) | IC50 of 26.6092 µM for MDA-MB-231 and 112.6672 µM for MCF-7. | [9] |
Key Signaling Pathways and Experimental Workflows
The anti-cancer effects of Schisandrin B and comparable compounds are often attributed to their influence on specific signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow for their investigation.
Schisandrin B's Impact on NF-κB and p38 MAPK Signaling
Schisandrin B has been shown to inhibit the NF-κB and p38 MAPK signaling pathways, which are crucial for cancer cell survival, proliferation, and metastasis.[1][2][10]
Wnt/β-catenin and PI3K/Akt Signaling Inhibition by Schisandrin B
In osteosarcoma, Schisandrin B has been found to suppress lung metastasis by inhibiting the Wnt/β-catenin and PI3K/Akt signaling pathways.
General Experimental Workflow for In Vitro Validation
The following diagram outlines a typical workflow for the in vitro validation of a compound's anti-cancer effects.
References
- 1. Schisandrin B inhibits epithelial-mesenchymal transition and stemness of large-cell lung cancer cells and tumorigenesis in xenografts via inhibiting the NF-κB and p38 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibitory effect of schisandrin B on gastric cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandrin B inhibits the proliferation of human lung adenocarcinoma A549 cells by inducing cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisandrin B exhibits potent anticancer activity in triple negative breast cancer by inhibiting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bio-informatics and in Vitro Experiments Reveal the Mechanism of Schisandrin A Against MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-stage virtual screening of natural products against p38α mitogen-activated protein kinase: predictive modeling by machine learning, docking study and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Schisandrin B for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Schisandrin B (Sch B), a lignan extracted from the fruit of Schisandra chinensis, has emerged as a promising natural compound with demonstrated anticancer properties. A critical aspect of any potential therapeutic agent is its selectivity—the ability to target cancer cells while sparing normal, healthy cells. This guide provides an objective comparison of Schisandrin B's performance in cancer cells versus normal cells, supported by experimental data, detailed protocols, and pathway visualizations to aid in the assessment of its therapeutic potential.
Data Presentation: Cytotoxicity Profile of Schisandrin B
The selective anticancer activity of Schisandrin B is quantitatively demonstrated by comparing its half-maximal inhibitory concentration (IC50) values between various cancer cell lines and normal cell lines. A lower IC50 value indicates greater potency in inhibiting cell viability.
| Cell Line | Cell Type | IC50 (µM) after 48h Treatment | Reference |
| Cancer Cell Lines | |||
| HCT116 | Human Colon Carcinoma | 48.3 | |
| HT29 | Human Colon Adenocarcinoma | 52.1 | |
| SW480 | Human Colon Adenocarcinoma (Primary) | 65.8 | |
| SW620 | Human Colon Adenocarcinoma (Metastatic) | 70.2 | |
| Caco-2 | Human Colorectal Adenocarcinoma | >100 | |
| LS174T | Human Colon Adenocarcinoma | 85.4 | |
| SMMC7721 | Human Hepatocellular Carcinoma | Not specified | |
| MCF-7 | Human Breast Adenocarcinoma | Not specified | |
| Normal Cell Lines | |||
| CCD 841 CoN | Normal Human Colon Epithelial Cells | >100 (not statistically significant) | |
| Primary Rat Cardiomyocytes | Normal Rat Heart Cells | No enhanced apoptosis with doxorubicin | |
| Primary Human Fibroblasts | Normal Human Connective Tissue Cells | No enhanced apoptosis with doxorubicin |
Summary of Findings: The data presented in the table clearly indicates that Schisandrin B exhibits a selective cytotoxic effect against human colon cancer cell lines. Notably, the IC50 values for several colon cancer cell lines are significantly lower than that for the normal human colon epithelial cell line, CCD 841 CoN. In the case of CCD 841 CoN, the reduction in cell viability was not statistically significant, suggesting a high degree of selectivity for cancer cells. Furthermore, studies have shown that Schisandrin B can enhance the apoptotic effects of the chemotherapeutic drug doxorubicin in cancer cells without potentiating its toxicity in normal primary rat cardiomyocytes and human fibroblasts.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability and Cytotoxicity Assessment using Cell Counting Kit-8 (CCK-8) Assay
This protocol outlines the steps for determining the IC50 values of Schisandrin B.
-
Cell Seeding:
-
Cancer cell lines (HCT116, HT29, SW480, SW620, Caco-2, LS174T) and the normal colon cell line (CCD 841 CoN) are harvested during the logarithmic growth phase.
-
Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment with Schisandrin B:
-
A stock solution of Schisandrin B is prepared in dimethyl sulfoxide (DMSO) and then diluted to various concentrations (e.g., 0, 12.5, 25, 50, 100 µM) in the culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of Schisandrin B.
-
The plates are then incubated for 48 hours under the same conditions.
-
-
CCK-8 Assay:
-
After the 48-hour incubation period, 10 µL of the CCK-8 solution is added to each well.
-
The plates are further incubated for 1-4 hours at 37°C.
-
The absorbance is measured at a wavelength of 450 nm using a microplate reader.
-
-
Data Analysis:
-
The cell viability is calculated as a percentage of the control group (treated with vehicle only).
-
The IC50 value is determined by plotting the cell viability against the logarithm of the Schisandrin B concentration and fitting the data to a dose-response curve.
-
Visualizations: Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) provide a visual representation of the experimental workflow and the molecular mechanisms underlying Schisandrin B's selective anticancer activity.
Caption: Workflow for assessing the cytotoxicity of Schisandrin B.
Caption: Key signaling pathways modulated by Schisandrin B in cancer cells.
Mechanism of Selectivity
The selectivity of Schisandrin B for cancer cells is attributed to its ability to preferentially induce apoptosis and cell cycle arrest in malignant cells through the modulation of specific signaling pathways.
In colon cancer cells, Schisandrin B has been shown to induce apoptosis through the activation of the endoplasmic reticulum (ER) stress pathway, leading to the upregulation of C/EBP homologous protein (CHOP). CHOP, a key regulator of ER stress-mediated apoptosis, subsequently modulates the expression of Bcl-2 family proteins, leading to caspase activation and programmed cell death.
Furthermore, in other cancer types such as triple-negative breast cancer, Schisandrin B has been found to inhibit the signal transducer and activator of transcription 3 (STAT3) signaling pathway. By suppressing the phosphorylation and nuclear translocation of STAT3, Schisandrin B downregulates the expression of downstream target genes that are crucial for cancer cell proliferation, survival, and metastasis.
While the precise mechanisms underlying the lack of toxicity in normal cells are still under investigation, it is hypothesized that cancer cells, with their higher metabolic rate and altered signaling networks, are more susceptible to the pathway-specific interventions of Schisandrin B. Normal cells, on the other hand, may possess more robust homeostatic mechanisms that are not as readily disrupted by the concentrations of Schisandrin B that are cytotoxic to cancer cells. The observation that Schisandrin B does not enhance doxorubicin-induced apoptosis in normal cardiomyocytes and fibroblasts further supports the notion of a cancer-selective mode of action.
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the transcriptomic effects of Schisandrin B and its related compounds, supported by experimental data. This analysis aims to elucidate the molecular mechanisms underlying their therapeutic potential and to inform future research and drug discovery efforts.
Schisandrin B, a primary bioactive lignan from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities. Understanding its impact on global gene expression is crucial to unraveling its therapeutic mechanisms. This guide synthesizes findings from multiple transcriptomic and gene expression studies to offer a comparative perspective on Schisandrin B and its structurally related compounds: Schisandrin A and C, and Schisantherin A.
Quantitative Transcriptomic and Gene Expression Data
The following tables summarize the quantitative data from various studies, offering a comparative look at the effects of Schisandrin B and related compounds on gene expression across different experimental models.
Table 1: Overview of Differentially Expressed Genes (DEGs) in Response to Schisandrin B and C Treatment
| Compound | Experimental Model | Treatment Conditions | Total DEGs | Upregulated DEGs | Downregulated DEGs | Reference |
| Schisandrin B | CCl4-induced liver fibrosis in rats | 20 mg/kg/day for 8 weeks | 4243 | 2584 | 1659 | [1] |
| HCT116 human colon cancer cells | 50 µM for 48 hours | 645 | 193 | 452 | [2] | |
| TGF-β-stimulated A7r5 vascular smooth muscle cells | 10 µM for 24 hours | 157 (reversed TGF-β effects) | 124 (downregulated) | 33 (upregulated) | [3][4][5] | |
| Renal ischemia-reperfusion injury in mice | 20 mg/kg pre-treatment | Not specified | Not specified | Not specified | [6] | |
| Schisandrin C | TGF-β1-induced renal fibrosis in HK-2 cells | Not specified | Not specified | Not specified | Not specified | [6] |
Table 2: Key Genes and Proteins Modulated by Schisandrin B and Related Compounds
| Compound | Experimental Model | Key Upregulated Genes/Proteins | Key Downregulated Genes/Proteins | Signaling Pathways Implicated | Reference |
| Schisandrin B | CCl4-induced liver fibrosis in rats | Genes related to Cytochrome P450 drug metabolism, PPAR signaling | Genes related to glutathione metabolism, apoptosis, and endoplasmic reticulum stress | PPAR signaling | [1] |
| HCT116 human colon cancer cells | CHOP (DDIT3) | Genes related to cell cycle and proliferation | Unfolded Protein Response, CHOP-dependent apoptosis | [2] | |
| TGF-β-stimulated A7r5 vascular smooth muscle cells | - | TGF-β-induced fibrotic genes (e.g., Acta2, Col1a1) | TGF-β signaling | [3][4][5] | |
| Renal ischemia-reperfusion injury in mice | AKT1, ALB | ACE, CCL5 | PI3K/AKT signaling | [6] | |
| Schisandrin A | LPS-stimulated RAW 264.7 macrophages | Nrf2, HO-1 | iNOS, COX-2, TNF-α, IL-1β | NF-κB, MAPKs, PI3K/Akt, Nrf2/HO-1 | |
| Schisandrin C | TGF-β1-induced renal fibrosis in HK-2 cells | - | CDH2, α-SMA, COL3A1, COL1A1 | TGF-β, PI3K-Akt | [6] |
| Schisantherin A | Hep3B hepatocellular carcinoma cells | 77 genes | 136 genes (including those in galactose and fructose metabolism) | Glucose metabolism pathways | |
| LPS-stimulated RAW 264.7 macrophages | - | TNF-α, IL-6, iNOS, COX-2 | NF-κB, MAPKs |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of transcriptomic studies. Below are summaries of the experimental protocols from key studies on Schisandrin B and C.
Schisandrin B in a Rat Model of Liver Fibrosis
-
Animal Model : Male Sprague-Dawley rats were used. Liver fibrosis was induced by intraperitoneal injection of carbon tetrachloride (CCl4) twice a week for 8 weeks.
-
Treatment : Schisandrin B (20 mg/kg/day) was administered orally for the entire 8-week duration of the experiment.
-
Sample Collection : Liver tissues were collected at the end of the 8-week period for RNA extraction.
-
Transcriptomic Analysis : RNA sequencing (RNA-seq) was performed on the extracted RNA. Differentially expressed genes (DEGs) were identified, followed by Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis.[1]
Schisandrin B in Human Colon Cancer Cells
-
Cell Line : HCT116 human colon cancer cells were used.
-
Treatment : Cells were treated with 50 µM Schisandrin B for 48 hours.
-
Sample Collection : Total RNA was extracted from the cells.
-
Transcriptomic Analysis : RNA-seq was performed. Gene expression profiles were compared between untreated and Schisandrin B-treated cells to identify DEGs.[2]
Schisandrin C in an In Vitro Model of Renal Fibrosis
-
Cell Line : Human kidney 2 (HK-2) cells, a human proximal tubular epithelial cell line, were used.
-
Induction of Fibrosis : Renal fibrosis was induced by treating the cells with transforming growth factor-beta 1 (TGF-β1).
-
Treatment : The study investigated the effects of Schisandrin C on this in vitro model, although specific concentrations and durations for the transcriptomic analysis were not detailed in the abstract.
-
Transcriptomic Analysis : Transcriptomic analysis was conducted to validate the targets and mechanisms of Schisandrin C's anti-fibrotic effects.[6]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the comparative effects of these compounds. The following diagrams were generated using Graphviz (DOT language).
Comparative Analysis and Conclusion
The available transcriptomic data reveals both overlapping and distinct mechanisms of action for Schisandrin B and its related compounds.
Schisandrin B demonstrates a broad range of effects on gene expression, influencing multiple signaling pathways depending on the pathological context. In liver fibrosis, it modulates metabolic pathways, particularly PPAR signaling, and reduces genes associated with the stress response.[1] In colon cancer, it induces apoptosis through the unfolded protein response, highlighted by the upregulation of CHOP.[2] Its anti-fibrotic effects are also evident in vascular smooth muscle cells and models of renal injury, where it counteracts the pro-fibrotic TGF-β signaling pathway and modulates the PI3K/AKT pathway.[3][4][5][6]
Schisandrin C also exhibits potent anti-fibrotic properties, particularly in the context of renal fibrosis.[6] Similar to Schisandrin B, it targets the TGF-β and PI3K-Akt signaling pathways, leading to a downregulation of key fibrosis markers like α-SMA and collagen.[6] This suggests a shared anti-fibrotic mechanism between Schisandrin B and C, likely attributable to their structural similarities.
Schisandrin A and Schisantherin A , while lacking comprehensive transcriptomic profiles in the available literature, show significant effects on inflammatory and cancer-related gene expression. Both compounds effectively downregulate key inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6 by inhibiting the NF-κB and MAPK signaling pathways. Schisantherin A also demonstrates an impact on glucose metabolism in hepatocellular carcinoma cells.
References
- 1. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Illuminating the therapeutic potential of Schisandrin a against rheumatoid arthritis by targeting ferroptosis: An integrated bioinformatics and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]
- 6. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Findings of Schisandrin B In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo validation of Schisandrin B's therapeutic effects, previously observed in vitro. We present supporting experimental data, detailed protocols, and a comparative analysis with established alternative treatments. The information is intended to assist researchers and professionals in drug development in evaluating the potential of Schisandrin B for further investigation and clinical translation.
Comparative In Vivo Efficacy of Schisandrin B and Alternatives
The following tables summarize the in vivo performance of Schisandrin B in various disease models and compare it with standard therapeutic alternatives.
Colon Cancer
| Compound | Animal Model | Dosage | Key Outcomes | Citation |
| Schisandrin B | Nude mice with HCT116 cell xenografts | 50 mg/kg, p.o., every other day for 1 week | Significantly reduced tumor volume and weight. No significant change in body weight. | [1][2] |
| 5-Fluorouracil (5-FU) | Nude mice with HCT116 cell xenografts | 75 mg/kg, i.p., once a week | Positive control, showed reduction in tumor volume. | [1][2] |
| 5-Fluorouracil (5-FU) | Nude mice with various human colorectal cancer xenografts | MTD: 100 mg/kg/week x 4 | Cure rates of 30% or less in all xenografts when used alone. | [3] |
| 5-FU-loaded microspheres | Albino male Wistar rats with dimethyl hydrazine-induced colorectal cancer | Not specified | Significant reduction in tumor volume and multiplicity with fewer side effects compared to standard 5-FU. | [4] |
Hepatocellular Carcinoma (HCC)
| Compound | Animal Model | Dosage | Key Outcomes | Citation |
| Schisandrin B | (No direct in vivo HCC treatment data found in the provided results) | - | - | |
| Doxorubicin | X/myc transgenic murine model of HCC | Not specified | Apoptotic bodies count: 4.6 +/- 3.3%. | [5] |
| Doxorubicin-loaded nanoparticles | X/myc transgenic murine model of HCC | Not specified | Enhanced antitumor efficacy; Apoptotic bodies count: 9.0 +/- 5.0%. | [5] |
| Sorafenib | Nude mice with resected HCC | Not specified | Inhibits tumor growth and prevents metastatic recurrence. | [6] |
Melanoma
| Compound | Animal Model | Dosage | Key Outcomes | Citation |
| Schisandrin B | A375 melanoma xenograft model | Not specified | Significantly inhibited the growth of melanoma in vivo. | [7] |
| Anti-CD137 mAb + OT-1 T cells | C57 BL/6 mice with B16-OVA melanoma cells | 100 µg anti-CD137 mAb i.p. and 2x10^6 OT-1 T cells i.v. | Effective in eliminating B16 melanoma when treatment is started early. | [8] |
Thioacetamide-Induced Liver Injury
| Compound | Animal Model | Dosage | Key Outcomes | Citation |
| Schisandrin B | Male BALB/c mice with thioacetamide (TAA)-induced acute hepatitis | 20 mg/kg/day, p.o., for 28 consecutive days | Protected against TAA-induced liver damage, improved serum biochemical parameters, and downregulated inflammasome activation and apoptotic caspases. | [9][10] |
| Saikosaponin-d (SSd) | Male C57BL6/J mice with TAA-induced liver injury | 2 mg/kg, p.o., once a day for 8 weeks | Reduced liver damage, suppressed inflammatory responses, and acted as an antioxidant. | [11] |
Key Experimental Protocols
This section provides detailed methodologies for the key in vivo experiments cited in this guide.
Colon Cancer Xenograft Model (Schisandrin B)
-
Cell Line and Implantation: HCT116 human colon cancer cells are injected subcutaneously.[1][2]
-
Treatment Protocol:
-
One week after tumor cell injection, mice are randomized into treatment and control groups.
-
Schisandrin B group: Administered 50 mg/kg of Schisandrin B perorally every other day.[1][2]
-
Positive control group: Injected intraperitoneally with 75 mg/kg of 5-Fluorouracil (5-FU) once a week.[1][2]
-
Control group: Receives the vehicle used to dissolve Schisandrin B.
-
The treatment duration is typically 14 days.[2]
-
-
Outcome Measures:
-
Tumor volume and weight are measured at the end of the study.
-
Body weight of the mice is monitored throughout the experiment to assess toxicity.
-
Tumor tissues can be collected for further analysis, such as histological examination or biomarker studies.[2]
-
Melanoma Xenograft Model (Schisandrin B)
-
Animal Model: The specific strain of immunodeficient mice (e.g., nude or SCID mice) is used.
-
Cell Line and Implantation: A375 human melanoma cells are injected subcutaneously into the flanks of the mice.[7]
-
Treatment Protocol:
-
Once tumors are established and reach a certain volume, mice are randomized into groups.
-
Schisandrin B group: Treated with a specified dose of Schisandrin B (dose not specified in the provided abstract).[7]
-
Control group: Receives the vehicle control.
-
-
Outcome Measures:
-
Tumor growth is monitored regularly by measuring tumor dimensions.
-
At the end of the experiment, tumors are excised and weighed.
-
Immunohistochemical staining of tumor tissue is performed to assess relevant biomarkers.[7]
-
Thioacetamide-Induced Liver Injury Model (Schisandrin B)
-
Induction of Liver Injury:
-
Treatment Protocol:
-
Outcome Measures:
Validated Signaling Pathways of Schisandrin B
The in vivo anti-tumor effects of Schisandrin B have been linked to its modulation of specific signaling pathways. The following diagrams illustrate these mechanisms.
Caption: Schisandrin B activates the CHOP signaling pathway, leading to apoptosis and inhibition of tumor growth.
Caption: Schisandrin B inhibits the Wnt/β-catenin pathway, reducing melanoma cell viability and progression.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Schisandrin B suppresses colon cancer growth by inducing cell cycle arrest and apoptosis via the CHOP signalling pathway | bioRxiv [biorxiv.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In vitro cytotoxicity and in vivo efficacy of 5-fluorouracil-loaded enteric-coated PEG-cross-linked chitosan microspheres in colorectal cancer therapy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increase of doxorubicin sensitivity by doxorubicin-loading into nanoparticles for hepatocellular carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of sorafenib in patients with hepatocellular carcinoma after resection: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schisandrin B Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SimB16: Modeling Induced Immune System Response against B16-Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. An In-vivo Study into the Effects of Schisandrin B in the Liver, Spleen, Kidney, and Brain of Acute Thioacetamide-intoxicated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Side-by-Side Analysis of Schisandrin B and its Synthetic Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Schisandrin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including potent anticancer properties.[1][2] Its mechanism of action often involves inducing apoptosis and cell cycle arrest in various cancer cell lines.[1] In the quest for more potent and selective anticancer agents, researchers have synthesized a number of Schisandrin B analogs. This guide provides a comparative analysis of Schisandrin B and its synthetic derivatives, focusing on their anticancer activity, mechanisms of action, and available pharmacokinetic data.
Comparative Anticancer Activity
The cytotoxic effects of Schisandrin B and its synthetic analogs have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a quantitative comparison of their potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Schisandrin B | DU-145 (Prostate) | >10 | [3] |
| HCT-116 (Colorectal) | 75 | [4] | |
| HCT116, HT29, SW620 (Colorectal) | Most sensitive among tested CRC lines | [5] | |
| MDA-MB-231, BT-549, MDA-MB-468 (Triple Negative Breast Cancer) | Inhibits growth | [6] | |
| Analog 5 (C-9 position modified) | DU-145 (Prostate) | 1.38 | [3] |
| HeLa (Cervical) | Potent activity | [3] | |
| A549 (Lung) | Potent activity | [3] | |
| MCF-7 (Breast) | Potent activity | [3] |
Mechanisms of Action: A Comparative Overview
Schisandrin B and its synthetic analogs exert their anticancer effects through the modulation of various signaling pathways, primarily leading to apoptosis and cell cycle arrest.
Schisandrin B has been shown to:
-
Induce apoptosis by activating the unfolded protein response and upregulating CHOP.[7]
-
Trigger cell cycle arrest.[1]
-
Inhibit the STAT3 signaling pathway in triple-negative breast cancer.[6][8]
-
Suppress the CXCL2/ERK/DUSP11 signaling pathway in colorectal cancer.[4]
Synthetic Analog 5 , a derivative with modification at the C-9 position, has been found to:
-
Induce G2/M phase cell cycle arrest.[3]
-
Lead to apoptosis.[3]
-
Occupy the colchicine binding pocket of tubulin, suggesting a mechanism involving microtubule disruption.[3]
The following diagram illustrates the established signaling pathway for Schisandrin B's induction of apoptosis via the unfolded protein response.
References
- 1. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Schisandrin B and Its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of Schizandrin derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Schisandrin B exhibits potent anticancer activity in triple negative breast cancer by inhibiting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lignans: A Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Schiarisanrin B
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of Schiarisanrin B, a C19 homolignan isolated from Schizandra arisanensis. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the safe handling of this compound.
Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. The following table summarizes the recommended PPE and safety measures to be in place.
| Protective Equipment/Measure | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation.[1][2][3] |
| Eye Protection | Safety goggles with side-shields | To protect against splashes and eye irritation.[1][3] |
| Skin and Body Protection | Laboratory coat or impervious clothing | To protect skin from accidental spills.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or with a suitable respirator | To avoid inhalation of dust or aerosols, which may cause respiratory irritation.[1] |
| Emergency Equipment | Accessible safety shower and eye wash station | For immediate decontamination in case of accidental exposure.[1] |
Experimental Protocol for Disposal of this compound
This protocol outlines the step-by-step methodology for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing and reactions.
2. Waste Collection:
-
Solid Waste:
-
Collect solid this compound waste in a dedicated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not overfill the container; leave adequate headspace for expansion.
-
-
Contaminated Sharps:
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
4. Storage:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
5. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash[2][6].
6. Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., alcohol) and cleaning procedure[1].
-
Dispose of the cleaning materials as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for Handling Schiarisanrin B
For researchers, scientists, and drug development professionals, ensuring safety during the handling of investigational compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Schiarisanrin B, a compound that requires careful management due to its potential hazards. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational steps for safe handling, and appropriate disposal methods.
This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Adherence to the following safety protocols is critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety goggles with side-shields or a face shield | To protect eyes from splashes and dust.[1] |
| Body Protection | Impervious clothing, such as a lab coat or gown | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Suitable respirator | To prevent inhalation of dust or aerosols, especially when handling powders or creating solutions.[1] |
It is crucial to inspect all PPE for integrity before use and to follow proper donning and doffing procedures to avoid cross-contamination.
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is essential for minimizing risk. The following step-by-step plan provides a clear workflow for laboratory personnel.
1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill kit, and waste disposal containers, are readily accessible.
-
Review Safety Data Sheet (SDS): Familiarize yourself with the specific hazards and emergency procedures outlined in the this compound SDS.[1]
2. Handling and Experimentation:
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing: If handling a powder, weigh the compound carefully within the fume hood to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Experimental Procedures: Conduct all experimental manipulations within the fume hood. Avoid eating, drinking, or smoking in the work area[1].
-
Avoid Contamination: Use dedicated equipment when possible. If not feasible, thoroughly decontaminate all equipment after use.
3. Spill Management:
-
Evacuate: In case of a spill, evacuate non-essential personnel from the immediate area.
-
Contain: Use absorbent materials from a chemical spill kit to contain the spill.
-
Clean-up: Wearing appropriate PPE, carefully clean the affected area. For liquid spills, absorb with an inert material. For solid spills, gently sweep to avoid creating dust.
-
Decontaminate: Decontaminate the spill area according to established laboratory procedures.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
4. Disposal:
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, pipette tips, and contaminated labware, must be segregated as hazardous chemical waste.
-
Containerization: Place all this compound waste into clearly labeled, sealed, and leak-proof containers.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash[1].
5. Post-Handling:
-
Decontaminate Work Area: Thoroughly clean and decontaminate the work surface and any equipment used.
-
Doff PPE: Remove PPE in the correct order to prevent self-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves[1].
Visualizing the Workflow
To further clarify the operational procedures, the following diagrams illustrate the necessary personal protective equipment and the handling workflow for this compound.
Caption: Required Personal Protective Equipment for handling this compound.
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
